2-Chloro-1-(3-chlorophenyl)propan-1-one
Description
BenchChem offers high-quality 2-Chloro-1-(3-chlorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-chlorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOMKNHDYJAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477899 | |
| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-41-3 | |
| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-(3-chlorophenyl)propan-1-one
An Essential Intermediate in Modern Pharmaceutical Synthesis
IUPAC Name: 2-chloro-1-(3-chlorophenyl)propan-1-one[1] CAS Number: 34841-41-3[1]
This guide provides a comprehensive technical overview of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a halogenated aromatic ketone that serves as a critical building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, synthesis, characterization, and its pivotal role in the development of potential therapeutics, including Insulin-like Growth Factor 1 (IGF-1R) receptor inhibitors.
Compound Profile and Physicochemical Properties
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone with a molecular formula of C₉H₈Cl₂O and a molecular weight of 203.07 g/mol .[2][3] The presence of a chlorine atom at the alpha position to the carbonyl group and another on the phenyl ring significantly influences its reactivity, making it a versatile intermediate.
Table 1: Physicochemical Properties of 2-Chloro-1-(3-chlorophenyl)propan-1-one
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | [1] |
| CAS Number | 34841-41-3 | [1] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.07 g/mol | [3] |
| Boiling Point | 290.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 3.15 | [3] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is the α-chlorination of its precursor, 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone). This reaction is a cornerstone of synthetic organic chemistry, leveraging the reactivity of the enol or enolate form of the ketone.
Synthesis Protocol: α-Chlorination of 1-(3-chlorophenyl)propan-1-one
Objective: To synthesize 2-Chloro-1-(3-chlorophenyl)propan-1-one via the selective monochlorination of 1-(3-chlorophenyl)propan-1-one.
Materials:
-
1-(3-chlorophenyl)propan-1-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-chlorophenyl)propan-1-one (1 equivalent) in anhydrous dichloromethane.
-
Inert Atmosphere: Purge the system with dry nitrogen and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent the formation of dichlorinated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-Chloro-1-(3-chlorophenyl)propan-1-one by vacuum distillation or column chromatography on silica gel.
Reaction Mechanism: Electrophilic Chlorination
The α-chlorination of ketones can proceed via different mechanisms depending on the reaction conditions (acidic or basic). With sulfuryl chloride, the reaction is generally considered to proceed through an acid-catalyzed mechanism, where the enol form of the ketone acts as the nucleophile.
Caption: Mechanism of α-chlorination of a ketone with SO₂Cl₂.
Characterization and Spectroscopic Analysis
Characterization of the final product is essential to confirm its identity and purity. While experimental spectra for 2-Chloro-1-(3-chlorophenyl)propan-1-one are not widely published, predicted spectroscopic data can be used for preliminary identification.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.4-7.6 ppm (m, 2H): Remaining aromatic protons.
-
δ 5.2-5.4 ppm (q, 1H): Methine proton at the α-position (CH-Cl).
-
δ 1.7-1.9 ppm (d, 3H): Methyl protons (CH₃).
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~195 ppm: Carbonyl carbon (C=O).
-
δ ~135-140 ppm: Aromatic quaternary carbons.
-
δ ~128-133 ppm: Aromatic CH carbons.
-
δ ~55-60 ppm: Methine carbon bearing the chlorine atom (CH-Cl).
-
δ ~20-25 ppm: Methyl carbon (CH₃).
Infrared (IR) Spectroscopy:
-
~1690 cm⁻¹: Strong C=O stretching vibration, characteristic of an aromatic ketone.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2950 cm⁻¹: C-H stretching of the aliphatic groups.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak with approximately 65% of the intensity of the M⁺ peak, due to the presence of two chlorine atoms.
Applications in Drug Development
2-Chloro-1-(3-chlorophenyl)propan-1-one is a key intermediate in the synthesis of chiral alcohols, which are valuable precursors for various pharmaceuticals.
Synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol
A significant application of 2-Chloro-1-(3-chlorophenyl)propan-1-one is its stereoselective reduction to (S)-2-chloro-1-(3-chlorophenyl)ethanol.[2] This chiral alcohol is a building block for the development of anticancer drugs that target the Insulin-like Growth Factor 1 (IGF-1) receptor.[2]
Protocol: Biocatalytic Reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one
The enantioselective reduction can be achieved with high efficiency and enantiomeric excess using a ketoreductase enzyme.
-
Reaction Mixture: Prepare a buffered aqueous solution containing the ketoreductase enzyme and a co-factor such as NADPH or a co-substrate like isopropanol for co-factor regeneration.
-
Substrate Addition: Add 2-Chloro-1-(3-chlorophenyl)propan-1-one to the reaction mixture.
-
Incubation: Maintain the reaction at a controlled temperature and pH (typically around 30-40 °C and pH 7-8) with gentle agitation.
-
Monitoring and Workup: Monitor the conversion by HPLC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.
-
Purification: Purify the resulting (S)-2-chloro-1-(3-chlorophenyl)ethanol by column chromatography.
Sources
A Technical Guide to 2-Chloro-1-(3-chlorophenyl)propan-1-one: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone that has emerged as a valuable intermediate in advanced organic synthesis.[1] Its chemical architecture, featuring a reactive α-chloro ketone and a meta-substituted chlorophenyl ring, makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and key synthetic applications, with a focus on the causal reasoning behind methodological choices, reflecting field-proven insights for research and development professionals. The compound's most notable role is as a critical precursor in the synthesis of chiral alcohols, which are integral to the development of novel anticancer therapeutics, such as those targeting IGF-1 receptor inhibitors.[1]
Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups in 2-Chloro-1-(3-chlorophenyl)propan-1-one dictates its reactivity and utility. The presence of an electrophilic carbonyl carbon and a chiral center at the C2 position, combined with two electron-withdrawing chlorine atoms, defines its chemical behavior.[1]
Caption: 2D molecular structure of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
A comprehensive summary of its identifiers and core computed properties is presented below, providing essential data for regulatory documentation, computational modeling, and analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | [2] |
| Molecular Formula | C₉H₈Cl₂O | [1][2] |
| Molecular Weight | 203.06 g/mol | [1][2] |
| CAS Number | 34841-41-3 | [1][2] |
| InChIKey | ZLIOMKNHDYJAFI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)Cl | [2] |
| Physical Form | Clear Oil | [3] |
| Solubility | Dichloromethane, Ethyl Acetate | [3] |
Key Synthetic Transformation: Asymmetric Reduction
The primary utility of this α-chloro ketone lies in its stereoselective reduction to form chiral 2-chloro-1-(3-chlorophenyl)propan-1-ol. This transformation is a pivotal step in multi-step syntheses. While enzymatic reductions using ketoreductases can achieve high enantiomeric excess, a well-controlled chemical reduction serves as a foundational laboratory protocol.[1]
Protocol: Sodium Borohydride Mediated Reduction
This protocol details a standard, reliable method for the reduction of the ketone. The choice of reagents and conditions is critical for achieving high yield while minimizing side reactions.
Expertise & Causality:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected over more potent hydrides like lithium aluminum hydride (LAH). This choice is deliberate: NaBH₄ is a mild reductant that chemoselectively reduces ketones and aldehydes without affecting the aryl chloride or the alkyl chloride, ensuring the integrity of the carbon skeleton.[1] Its ease of handling in protic solvents like methanol is an added operational advantage.
-
Solvent: Anhydrous methanol is the solvent of choice as it readily dissolves both the ketone substrate and NaBH₄. It also serves as a proton source for the resulting alkoxide intermediate during the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath). This is crucial to moderate the initial exothermic reaction rate, preventing potential side reactions and ensuring controlled, selective reduction. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
Step-by-Step Methodology:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-Chloro-1-(3-chlorophenyl)propan-1-one (10.0 g, 49.2 mmol).
-
Dissolution: Anhydrous methanol (100 mL) is added, and the mixture is stirred until the substrate is fully dissolved.
-
Cooling: The flask is submerged in an ice-water bath, and the solution is stirred for 15 minutes to equilibrate at 0 °C.
-
Reagent Addition: Sodium borohydride (2.05 g, 54.1 mmol, 1.1 equivalents) is added portion-wise over 20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to ambient temperature, stirring for an additional 3 hours.
-
Monitoring (Self-Validation): Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (ketone) and the appearance of a more polar product spot (alcohol) indicates completion.
-
Quenching: The reaction is carefully cooled back to 0 °C, and 1 M hydrochloric acid (HCl) is added dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide. Caution: Hydrogen gas is evolved.
-
Workup: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-chloro-1-(3-chlorophenyl)propan-1-ol.
Caption: Workflow for the controlled reduction of the ketone to its corresponding alcohol.
Analytical Verification Workflow
To ensure the identity and purity of both the starting material and the synthesized products, a multi-technique analytical workflow is essential. This constitutes a self-validating system for quality control.
Sources
A Technical Guide to the Solubility and Stability of 2-Chloro-1-(3-chlorophenyl)propan-1-one: Methodologies and Considerations for Drug Development
Introduction
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone that serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceutical agents such as anticancer drugs.[1] Its molecular structure, featuring a reactive α-chloro ketone moiety, dictates its chemical behavior and is fundamental to its utility as a synthetic building block.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this intermediate is paramount for optimizing reaction conditions, ensuring the purity of downstream products, and meeting regulatory requirements.
This technical guide provides an in-depth exploration of the methodologies used to characterize the solubility and stability of 2-Chloro-1-(3-chlorophenyl)propan-1-one. Rather than presenting a rigid set of data, this document focuses on the experimental frameworks and the scientific rationale behind them, empowering researchers to generate reliable and reproducible results.
I. Solubility Characterization: A Two-Pronged Approach
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability and suitability for various formulations.[4][5] The assessment of solubility is typically bifurcated into kinetic and thermodynamic measurements, each providing unique insights into the compound's behavior.[4][6][7]
A. Kinetic Solubility: Early Insights for High-Throughput Screening
Kinetic solubility assays are designed for rapid screening in the early stages of drug discovery.[4][6] These assays measure the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[6][8][9] This method is prone to yielding higher solubility values than thermodynamic assays due to the formation of supersaturated solutions.[10]
Experimental Protocol: Kinetic Solubility Determination via Shake-Flask Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-1-(3-chlorophenyl)propan-1-one in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In duplicate, add a small aliquot of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS, pH 7.4) to achieve a target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its co-solvent effects.[4]
-
Equilibration: Seal the samples and agitate them on a shaker for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[7][9]
-
Separation of Undissolved Compound: After equilibration, separate any precipitated solid by filtration through a multi-well filter plate or by centrifugation.[7]
-
Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable analytical technique for this purpose.[5] A calibration curve prepared from the stock solution is used for quantification.
Data Presentation: Hypothetical Kinetic Solubility of 2-Chloro-1-(3-chlorophenyl)propan-1-one
| Parameter | Value |
| Buffer | PBS, pH 7.4 |
| Incubation Time | 2 hours |
| Temperature | 25°C |
| Final DMSO Concentration | 2% |
| Kinetic Solubility | ~ 85 µM |
Workflow for Kinetic Solubility Assay
Caption: Workflow for the determination of kinetic solubility.
B. Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation after an extended equilibration period.[5] This measurement is crucial for preformulation and formulation development.[6] The shake-flask method is the most common technique for determining thermodynamic solubility.[10]
Experimental Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid 2-Chloro-1-(3-chlorophenyl)propan-1-one to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.[4][10]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.[11]
-
pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.[10]
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11]
Data Presentation: Hypothetical Thermodynamic Solubility of 2-Chloro-1-(3-chlorophenyl)propan-1-one
| pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 3.0 | 25 | 15.2 |
| 5.0 | 25 | 14.8 |
| 7.4 | 25 | 15.5 |
| 9.0 | 25 | 16.1 |
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the determination of thermodynamic solubility.
II. Stability Assessment: Unveiling Degradation Pathways through Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[14][15] This is a regulatory requirement and is essential for developing stability-indicating analytical methods.[15]
A. Forced Degradation Protocol
Forced degradation studies for 2-Chloro-1-(3-chlorophenyl)propan-1-one should be conducted on a single batch and typically involve the following conditions[14][16]:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid and 0.1 M to 1 M sodium hydroxide.[16]
-
Samples should be incubated at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[16]
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent, such as 3-30% hydrogen peroxide.
-
Incubate at room temperature and analyze at multiple time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 70°C).
-
Expose a solution of the compound to the same temperature.
-
Analyze at appropriate time intervals.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[17][18]
-
A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.
-
B. Analytical Approach and Data Interpretation
A stability-indicating HPLC method must be developed and validated to separate the parent compound from all process-related impurities and degradation products. Mass spectrometry (MS) should be used in conjunction with HPLC to identify the structures of the degradation products. The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.[16]
Data Presentation: Hypothetical Forced Degradation of 2-Chloro-1-(3-chlorophenyl)propan-1-one
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradants (m/z) |
| 0.1 M HCl (60°C) | 24 h | 89.5 | 10.5 | 185.0 (Hydrolysis Product) |
| 0.1 M NaOH (RT) | 8 h | 85.2 | 14.8 | 168.6 (Elimination Product) |
| 3% H₂O₂ (RT) | 24 h | 92.1 | 7.9 | 219.0 (Oxidized Product) |
| Dry Heat (70°C) | 48 h | 98.5 | 1.5 | Minor unspecified peaks |
| Photostability | ICH Q1B | 97.8 | 2.2 | Minor unspecified peaks |
Logical Flow of a Forced Degradation Study
Caption: Logical flow of a forced degradation study.
Conclusion
While specific experimental data for the solubility and stability of 2-Chloro-1-(3-chlorophenyl)propan-1-one are not extensively published, this guide provides the essential frameworks for their determination. By employing robust methodologies for kinetic and thermodynamic solubility, alongside comprehensive forced degradation studies, researchers can generate the critical data needed to advance their drug development programs. A thorough understanding of these properties is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Slideshare. (2012, July 28). Ich guidelines for stability studies 1.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ICH. (n.d.). Q1A(R2) Guideline.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Benchchem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one.
- MedCrave online. (2016, December 14).
- NIH. (n.d.).
- Pharmaguideline. (n.d.).
- ResearchGate. (2025, August 6).
- Journal of Organic and Pharmaceutical Chemistry. (2024, December 15).
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(3-chlorophenyl)propan-1-one
This guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-Chloro-1-(3-chlorophenyl)propan-1-one, a dichlorinated aromatic ketone of interest in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to confirm the structure and purity of this molecule. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to ensure scientific rigor and trustworthiness.
Introduction: The Importance of Spectroscopic Analysis
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule. This guide will delve into the application of these techniques for the characterization of 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS: 34841-41-3, Molecular Formula: C₉H₈Cl₂O, Molecular Weight: 203.07 g/mol ).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms. For 2-Chloro-1-(3-chlorophenyl)propan-1-one, both ¹H and ¹³C NMR are crucial for structural verification.
Molecular Structure and Predicted NMR Data
The structure of 2-Chloro-1-(3-chlorophenyl)propan-1-one is presented below. Based on computational models, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the following tables. It is important to note that while predicted data is a valuable tool, experimental verification is always the gold standard.
Caption: Molecular structure of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ | 1.7 - 1.9 | Doublet | 3H |
| CH | 5.2 - 5.4 | Quartet | 1H |
| Aromatic H | 7.4 - 8.0 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | 20 - 25 |
| CH | 55 - 60 |
| Aromatic C | 125 - 135 |
| Aromatic C-Cl | 135 - 140 |
| C=O | 190 - 195 |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small organic molecule like 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (several hundred to thousands of scans).[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton (CH). The methine proton should appear as a quartet due to coupling with the three methyl protons. The four aromatic protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in the downfield region.
-
¹³C NMR: The proton-decoupled spectrum should display distinct signals for each unique carbon atom. The carbonyl carbon (C=O) will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the chlorine atom being slightly downfield. The aliphatic carbons (CH and CH₃) will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ketone, conjugated) | 1685 - 1700 | Strong |
| C=C (aromatic) | 1400 - 1600 | Medium |
| C-Cl | 600 - 800 | Strong |
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing solid or liquid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum of 2-Chloro-1-(3-chlorophenyl)propan-1-one is expected to be a strong absorption band in the region of 1685-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone.[7][8][9] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[7][8][9] Other expected absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 202, 204, 206 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 167, 169 | Loss of a chlorine atom. |
| [C₇H₄ClO]⁺ | 139, 141 | Fragment corresponding to the 3-chlorobenzoyl cation. |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]
-
Filter the solution if any particulates are present.
-
Transfer the solution to a GC vial.
-
-
GC-MS System Setup:
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set up a temperature program that allows for the separation of the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
MS: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer to be ionized and detected.
-
-
Data Analysis:
-
The software will generate a total ion chromatogram (TIC) and a mass spectrum for each peak in the chromatogram.
-
Analyze the mass spectrum of the peak corresponding to the target compound.
-
Interpretation of Mass Spectrum
The mass spectrum should show a molecular ion peak ([M]⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of the M, M+2, and M+4 peaks should be approximately in a 9:6:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine atom and the cleavage of the bond between the carbonyl carbon and the alpha-carbon, leading to the formation of the stable 3-chlorobenzoyl cation.
Caption: Predicted fragmentation pathway for 2-Chloro-1-(3-chlorophenyl)propan-1-one in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a robust analytical workflow for the comprehensive characterization of 2-Chloro-1-(3-chlorophenyl)propan-1-one. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each technique. By following these self-validating procedures, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.
References
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
SCION Instruments. (2023, June 27). Sample preparation GC-MS. Retrieved from [Link]
-
University of Alberta. NMR Sample Preparation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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- 10. Sample preparation GC-MS [scioninstruments.com]
The Organic Chemistry of 2-Chloro-1-(3-chlorophenyl)propan-1-one: A Mechanistic Deep Dive for Pharmaceutical Development
Abstract
2-Chloro-1-(3-chlorophenyl)propan-1-one, a dichlorinated aromatic ketone, stands as a pivotal intermediate in the synthesis of a range of pharmaceutically active molecules, most notably in the development of anticancer agents and antidepressants like bupropion.[1] Its chemical reactivity is dominated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine substituent—an arrangement characteristic of α-chloro ketones. This technical guide provides an in-depth exploration of the mechanistic pathways that govern the reactions of this versatile building block. We will dissect the key transformations, including nucleophilic substitution, stereoselective reduction, and its role in the construction of heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this important synthetic intermediate.
Introduction: Structural Features and Inherent Reactivity
2-Chloro-1-(3-chlorophenyl)propan-1-one (C₉H₈Cl₂O) possesses a unique structural framework that dictates its reactivity. The presence of a carbonyl group significantly influences the adjacent α-carbon. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-carbon bond and, more importantly, increases the electrophilicity of the α-carbon by induction. This effect is further amplified by the electronegative chlorine atom at the same position, making the C-Cl bond susceptible to nucleophilic attack.
Furthermore, the α-proton is rendered acidic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This acidity is a crucial factor in base-catalyzed reactions, leading to the formation of enolate intermediates, which are central to many of the compound's characteristic reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O | PubChem |
| Molecular Weight | 203.06 g/mol | PubChem |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | PubChem |
| CAS Number | 34841-41-3 | PubChem |
Nucleophilic Substitution: The Gateway to Amine-Containing Pharmaceuticals
One of the most significant applications of 2-Chloro-1-(3-chlorophenyl)propan-1-one is in the synthesis of α-amino ketones, which are precursors to a variety of bioactive molecules, including the antidepressant bupropion. The reaction proceeds via a nucleophilic substitution mechanism, where an amine displaces the α-chloro substituent.
The Sₙ2 Pathway: A Concerted Approach
The reaction of 2-Chloro-1-(3-chlorophenyl)propan-1-one with primary or secondary amines, such as tert-butylamine in the synthesis of bupropion, predominantly follows an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs.
Mechanism of Sₙ2 Substitution:
Caption: Sₙ2 mechanism for the amination of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Causality in Experimental Choices:
-
Solvent: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile are often employed to solvate the reactants and facilitate the charge separation in the transition state without interfering with the nucleophile.[2]
-
Base: An excess of the amine reactant is typically used to act as both the nucleophile and a base to neutralize the hydrogen chloride generated during the reaction. Alternatively, a non-nucleophilic base can be added.
-
Temperature: The reaction is often heated to overcome the activation energy of the Sₙ2 transition state.[3]
Experimental Protocol: Synthesis of a Bupropion Precursor
This protocol outlines a general procedure for the amination of 2-Chloro-1-(3-chlorophenyl)propan-1-one with tert-butylamine, a key step in bupropion synthesis.
Materials:
-
2-Chloro-1-(3-chlorophenyl)propan-1-one
-
tert-Butylamine
-
N-methyl-2-pyrrolidone (NMP)
-
Water
-
Diethyl ether
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 2-Chloro-1-(3-chlorophenyl)propan-1-one in N-methyl-2-pyrrolidone.
-
Add an excess of tert-butylamine to the solution.
-
Heat the reaction mixture, for instance, to 60°C for approximately one hour.[3]
-
After cooling, quench the reaction with water and extract the product into an organic solvent like diethyl ether.
-
Addition of concentrated hydrochloric acid to the ethereal solution will precipitate the hydrochloride salt of the α-amino ketone.[2][4]
Stereoselective Reduction of the Carbonyl Group: Accessing Chiral Alcohols
The reduction of the ketone functionality in 2-Chloro-1-(3-chlorophenyl)propan-1-one opens a pathway to chiral chloroalcohols, which are valuable intermediates in the synthesis of complex molecules, including certain anticancer drugs that target IGF-1 receptor inhibitors.[1] The stereochemical outcome of this reduction is of paramount importance, and thus, stereoselective methods are highly sought after.
Achiral vs. Asymmetric Reduction
Standard reducing agents like sodium borohydride (NaBH₄) will reduce the carbonyl group to a hydroxyl group, but will result in a racemic mixture of the two possible enantiomers of 2-chloro-1-(3-chlorophenyl)propan-1-ol.
For the synthesis of enantiomerically pure or enriched alcohols, asymmetric reduction methods are necessary. Biocatalysis, employing ketoreductases from microorganisms, has proven to be a highly effective strategy for the enantioselective reduction of α-chloro ketones, often achieving high enantiomeric excess (e.e.).[1]
Mechanism of Biocatalytic Reduction
Microbial ketoreductases utilize a cofactor, typically NADPH, to deliver a hydride ion to the carbonyl carbon. The enzyme's chiral active site orients the substrate in a specific manner, leading to the preferential formation of one enantiomer.
Caption: Workflow for the biocatalytic reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Formation of Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis
α-Halo ketones are valuable precursors for the synthesis of a variety of heterocyclic compounds due to their bifunctional nature, possessing two electrophilic sites.[5] One of the most prominent examples is the Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring system.
In this reaction, 2-Chloro-1-(3-chlorophenyl)propan-1-one can react with a thioamide to form a thiazole derivative.
Mechanism of the Hantzsch Thiazole Synthesis:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ketone, displacing the chloride ion in an Sₙ2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the electrophilic carbonyl carbon.
-
Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.
Caption: Key steps in the Hantzsch thiazole synthesis.
The Favorskii Rearrangement: A Potential Side Reaction
In the presence of a strong, non-nucleophilic base, α-chloro ketones can undergo a Favorskii rearrangement.[6][7] This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by a base (such as hydroxide or an alkoxide) to yield a carboxylic acid derivative with a rearranged carbon skeleton.[6][7]
While this reaction is more commonly observed with cyclic α-halo ketones, it is a potential pathway to consider for 2-Chloro-1-(3-chlorophenyl)propan-1-one under strongly basic conditions, especially if the base is sterically hindered and less likely to act as a nucleophile in an Sₙ2 reaction.
Generalized Favorskii Rearrangement Mechanism:
-
Enolate Formation: A strong base abstracts the acidic α'-proton to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form a cyclopropanone intermediate.
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide) attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring to form a more stable carbanion.
-
Protonation: Protonation of the carbanion yields the final carboxylic acid derivative.
For 2-Chloro-1-(3-chlorophenyl)propan-1-one, this would lead to the formation of a rearranged carboxylic acid. The likelihood of this pathway depends heavily on the specific reaction conditions and the nature of the base employed.
Conclusion
2-Chloro-1-(3-chlorophenyl)propan-1-one is a highly valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its reactivity is governed by the principles of α-halo ketone chemistry, with nucleophilic substitution, carbonyl reduction, and heterocycle formation being the most prominent and synthetically useful transformations. A thorough understanding of the underlying mechanisms of these reactions is crucial for the rational design of synthetic routes, the optimization of reaction conditions, and the control of stereochemistry, ultimately enabling the efficient and reliable production of life-saving medicines.
References
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Wikipedia. (2023, October 29). Favorskii rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, December 27). α-Halo ketone. Retrieved from [Link]
-
ChemEurope. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]
- Google Patents. (2009). Process for preparing bupropion hydrochloride.
-
White Rose Research Online. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Retrieved from [Link]
-
SciSpace. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Retrieved from [Link]
-
PubMed Central. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Retrieved from [Link]
-
ResearchGate. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Retrieved from [Link]
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Potential biological activities of "2-Chloro-1-(3-chlorophenyl)propan-1-one" derivatives
An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-1-(3-chlorophenyl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the α-haloketone, 2-Chloro-1-(3-chlorophenyl)propan-1-one, represent a compelling scaffold for novel therapeutic agent discovery. While direct biological data on this specific parent compound is nascent, its structural features—a halogenated propiophenone backbone—suggest a rich potential for diverse pharmacological activities. This guide synthesizes data from structurally analogous compounds, including chalcones, other α-haloketones, and substituted propiophenones, to build a predictive framework for the biological activities of its derivatives. We will explore potential anticancer, anti-inflammatory, and antimicrobial properties, detailing plausible mechanisms of action, proposing robust experimental validation protocols, and providing a forward-looking perspective on their therapeutic promise.
Introduction: The Chemical and Therapeutic Potential of a Privileged Scaffold
The 2-chloro-1-(3-chlorophenyl)propan-1-one core is a member of the α-haloketone family, a class of compounds recognized for their synthetic versatility and inherent reactivity.[1] The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—makes them valuable precursors for constructing complex heterocyclic systems.[1] The incorporation of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules, often improving their efficacy and metabolic stability.[2]
The propiophenone skeleton, substituted with a 3-chlorophenyl group, provides a lipophilic domain that can facilitate membrane permeability and interaction with hydrophobic pockets in biological targets. This guide will extrapolate from the known bioactivities of related chemical classes to outline the most promising therapeutic avenues for novel derivatives of 2-chloro-1-(3-chlorophenyl)propan-1-one.
Potential Anticancer Activity: A Multi-Mechanistic Approach
The anticancer potential of chalcones (1,3-diaryl-2-propen-1-ones) and other related ketones is extensively documented.[3][4][5][6] Many potent anticancer chalcones feature halogen substitutions on their aromatic rings.[7] These compounds exert their effects through a variety of mechanisms, which provides a strong rationale for investigating the anticancer properties of 2-chloro-1-(3-chlorophenyl)propan-1-one derivatives.
Plausible Mechanisms of Action
-
Induction of Apoptosis: Many chalcone derivatives induce programmed cell death in cancer cells.[4][7] This is often mediated through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, including membrane depolarization.[7] Derivatives of 2-chloro-1-(3-chlorophenyl)propan-1-one could similarly trigger apoptosis by disrupting the redox balance and mitochondrial integrity of cancer cells.
-
Cell Cycle Arrest: Chalcones have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[4] This is a common mechanism for many cytotoxic agents.
-
Inhibition of Key Signaling Pathways: The dysregulation of signaling pathways like WNT/β-catenin is a hallmark of many cancers.[8] A novel indole derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT pathway, demonstrating anticancer activity in colon cancer cells.[8] The structural similarity suggests that derivatives of 2-chloro-1-(3-chlorophenyl)propan-1-one could be designed to target components of oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition: A significant number of anticancer chalcones function by destabilizing microtubules, which are essential for mitosis. They often bind to the colchicine binding site on tubulin, preventing its polymerization.[3][4]
Proposed Experimental Workflow for Anticancer Evaluation
To systematically evaluate the anticancer potential of novel 2-chloro-1-(3-chlorophenyl)propan-1-one derivatives, a tiered screening approach is recommended.
Caption: Proposed workflow for anticancer drug discovery.
Data Presentation: Hypothetical Anticancer Activity
| Derivative | Modification | Cell Line | GI50 (µM) |
| Parent | 2-Chloro-1-(3-chlorophenyl)propan-1-one | MCF-7 | >100 |
| D-1 | 4'-amino substitution | MCF-7 | 15.2 |
| D-2 | 4'-methoxy substitution | MCF-7 | 25.8 |
| D-3 | 3',4'-dihydroxy substitution | MCF-7 | 8.5 |
| D-1 | 4'-amino substitution | HCT116 | 12.7 |
| D-3 | 3',4'-dihydroxy substitution | HCT116 | 6.1 |
Potential Anti-inflammatory Activity
Chalcones and other phenolic compounds are known to possess significant anti-inflammatory properties.[9][10][11] They can modulate the inflammatory response by targeting key enzymes and signaling pathways involved in inflammation.
Plausible Mechanisms of Action
-
Inhibition of Inflammatory Mediators: Derivatives could potentially inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1β, IL-6).[9]
-
Modulation of Signaling Pathways: The MAPK and Akt signaling pathways are crucial in regulating the inflammatory response in neutrophils.[9] Novel derivatives could act as inhibitors of these pathways.
-
COX-2 Inhibition: Some substituted arylpropanoic acids, which are structurally related, exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[12]
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay
A key experiment to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Caption: Potential inhibition of the NF-κB pathway.
Potential Antimicrobial Activity
Halogenated compounds, including α-haloketones, are recognized for their antimicrobial properties.[2] They can be effective against a broad spectrum of bacteria and fungi.
Plausible Mechanisms of Action
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds can facilitate their insertion into the microbial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The electrophilic centers of α-haloketones can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential microbial enzymes, leading to their inactivation.
-
Inhibition of Efflux Pumps: Some ketone derivatives have been shown to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. This can lead to a synergistic effect when combined with conventional antibiotics.[13]
Proposed Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The chemical scaffold of 2-chloro-1-(3-chlorophenyl)propan-1-one holds considerable promise for the development of new therapeutic agents. Based on the extensive literature on structurally related compounds, its derivatives are prime candidates for exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility and the potential for diverse chemical modifications make this a fertile ground for medicinal chemistry exploration.
Future research should focus on the synthesis of a focused library of derivatives with systematic variations in the substitution patterns on the phenyl ring and modifications at the α-position. The proposed experimental workflows provide a robust framework for the biological evaluation of these novel compounds. Mechanistic studies on the most potent derivatives will be crucial to understand their mode of action and to guide further optimization towards clinical candidates.
References
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. Available at: [Link]
-
On the anti-inflammatory activity of some substituted phenolic compounds. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. (2014). ResearchGate. Available at: [Link]
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Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones. (2012). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2013). MDPI. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). National Institutes of Health. Available at: [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. Available at: [Link]
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Synthetic Access to Aromatic α-Haloketones. (2020). National Institutes of Health. Available at: [Link]
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Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (2010). Scholars' Mine. Available at: [Link]
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In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (2020). Pharmacie Globale. Available at: [Link]
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Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. (2020). Access Microbiology. Available at: [Link]
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Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). National Institutes of Health. Available at: [Link]
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Design, Synthesis and Biological Evaluation of WC-9 Analogues as Antiparasitic Agents. (2019). ChemMedChem. Available at: [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (2021). National Institutes of Health. Available at: [Link]
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Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2024). National Institutes of Health. Available at: [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Available at: [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. Available at: [Link]
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Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). ResearchGate. Available at: [Link]
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Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. (2021). MDPI. Available at: [Link]
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Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2024). MDPI. Available at: [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2023). MDPI. Available at: [Link]
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Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. (2021). ResearchGate. Available at: [Link]
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Pharmacological tumor PDL1 depletion with chlorambucil treats ovarian cancer and melanoma. (2023). PubMed Central. Available at: [Link]
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The Strategic Utility of 2-Chloro-1-(3-chlorophenyl)propan-1-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Pharmacophore
In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. 2-Chloro-1-(3-chlorophenyl)propan-1-one, a dichlorinated aromatic ketone, has emerged as a critical intermediate, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures.[1] Its structure, featuring an electrophilic α-chlorinated ketone and a modifiable aromatic ring, provides a robust platform for generating diverse libraries of compounds. This guide serves as a comprehensive technical resource for researchers, delving into the synthesis, reactivity, and strategic applications of this potent building block, with a focus on its role in the synthesis of key pharmaceutical agents.
Core Attributes and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-1-(3-chlorophenyl)propan-1-one is essential for its effective application in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | [2] |
| CAS Number | 34841-41-3 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O | [2][3] |
| Molecular Weight | 203.07 g/mol | [2][3] |
| Boiling Point | 290.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 3.15 | [3] |
Synthesis of the Building Block: A Two-Step Approach
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is typically achieved through a reliable two-step sequence commencing with the Friedel-Crafts acylation of chlorobenzene, followed by α-chlorination of the resulting propiophenone intermediate.
Step 1: Friedel-Crafts Acylation of Chlorobenzene to 3'-Chloropropiophenone
The initial step involves the electrophilic aromatic substitution of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This reaction selectively yields the meta-substituted product, 3'-chloropropiophenone, due to the ortho-, para-directing yet deactivating nature of the chloro-substituent on the benzene ring.
Experimental Protocol: Synthesis of 3'-Chloropropiophenone
Materials:
-
Chlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane is cooled to 0°C in an ice bath.
-
A solution of propanoyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3'-chloropropiophenone.
Step 2: α-Chlorination of 3'-Chloropropiophenone
The second step involves the selective chlorination at the α-position of the ketone. This is a critical transformation that introduces the second reactive chlorine atom, rendering the final product a versatile building block. Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices.[1]
Experimental Protocol: Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Materials:
-
3'-Chloropropiophenone
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 3'-chloropropiophenone in an inert solvent such as dichloromethane under an inert atmosphere.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution at a controlled temperature to prevent side reactions.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched, and the product is isolated through aqueous workup and extraction.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford pure 2-Chloro-1-(3-chlorophenyl)propan-1-one.
The Chemistry of a Bifunctional Building Block: Reactivity and Mechanistic Insights
The synthetic utility of 2-Chloro-1-(3-chlorophenyl)propan-1-one stems from the distinct reactivity of its two key functional groups: the α-chloro ketone and the 3-chlorophenyl ring.
Reactivity of the α-Chloro Ketone Moiety
The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic.[5] This facilitates reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.[1]
Nucleophilic Substitution: This is the most exploited reaction pathway for this building block. The chlorine atom is readily displaced by various nucleophiles in an Sₙ2 fashion. This reaction is fundamental to the synthesis of numerous pharmaceutical agents, as detailed in the applications section.
Reduction of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation opens up avenues for the synthesis of chiral molecules and further functionalization.
Core Reactivity Pathways
Application in Medicinal Chemistry: Case Studies
The strategic importance of 2-Chloro-1-(3-chlorophenyl)propan-1-one is best illustrated through its application in the synthesis of marketed drugs and clinical candidates.
Case Study 1: Synthesis of Bupropion
Bupropion is a widely prescribed antidepressant and smoking cessation aid.[6] The synthesis of bupropion prominently features 2-bromo-1-(3-chlorophenyl)propan-1-one, a close analogue of the title compound, which undergoes nucleophilic substitution with tert-butylamine. The same synthetic strategy is applicable using 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Experimental Protocol: Synthesis of Bupropion from 2-Bromo-1-(3-chlorophenyl)propan-1-one
Materials:
-
m-chloropropiophenone
-
Bromine
-
tert-Butylamine
-
Dichloromethane (CH₂Cl₂)
-
N-methylpyrrolidinone (NMP)
-
Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
A solution of m-chloropropiophenone in CH₂Cl₂ is treated with Br₂ to afford 2-bromo-1-(3-chlorophenyl)propan-1-one.[6]
-
After removal of the solvent, tert-butylamine and N-methylpyrrolidinone are added.[6]
-
The mixture is warmed briefly, then quenched with water and extracted with ether.[6]
-
Concentrated HCl is added to the ether solution to precipitate bupropion hydrochloride.[6] A greener synthesis has been developed substituting bromine with N-bromosuccinimide and using alternative solvents.[7]
Synthetic Pathway to Bupropion
Case Study 2: Precursor to Kinase Inhibitors
The α-haloketone motif is a valuable precursor for the synthesis of various heterocyclic scaffolds known to exhibit kinase inhibitory activity. For instance, the reaction of α-haloketones with amidines or thioureas is a well-established method for constructing pyrimidine and thiazole rings, respectively.[5][8] These heterocycles are core structures in many approved kinase inhibitors. 2-Chloro-1-(3-chlorophenyl)propan-1-one serves as a key starting material for the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol utilized in the development of anticancer drugs targeting IGF-1 receptor inhibitors.[1]
Conceptual Protocol: Synthesis of a Thiazole Derivative
Materials:
-
2-Chloro-1-(3-chlorophenyl)propan-1-one
-
Substituted thiourea
-
Ethanol
Procedure:
-
A solution of 2-Chloro-1-(3-chlorophenyl)propan-1-one in ethanol is prepared.
-
An equimolar amount of a substituted thiourea is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the corresponding 2-amino-4-(3-chlorophenyl)-5-methylthiazole derivative.
Analytical Characterization
The identity and purity of 2-Chloro-1-(3-chlorophenyl)propan-1-one and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the ketone is typically observed around 1700 cm⁻¹.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. The molecular ion peak for the title compound would be expected at m/z 202/204, corresponding to the isotopic distribution of the two chlorine atoms.
Conclusion and Future Perspectives
2-Chloro-1-(3-chlorophenyl)propan-1-one has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the construction of complex and biologically active molecules. The successful application of this compound in the synthesis of the antidepressant bupropion highlights its significance in drug development. Furthermore, its potential as a precursor for kinase inhibitors and other heterocyclic compounds suggests that its utility in medicinal chemistry is far from exhausted. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive building blocks will undoubtedly play a crucial role in the future of drug discovery.
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one: A Cornerstone Intermediate in Pharmaceutical Development
This guide provides a comprehensive technical overview of the discovery, history, and synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key building block in the development of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, offering not just protocols, but the scientific rationale behind the synthetic strategies.
Introduction: The Significance of an α-Chloroketone
2-Chloro-1-(3-chlorophenyl)propan-1-one, with the CAS number 34841-41-3, is a dichlorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry.[1] Its structure, featuring a reactive α-chloro ketone moiety and a meta-substituted chlorophenyl ring, makes it a versatile precursor for a range of more complex molecules.[2] This compound serves as a critical intermediate in the synthesis of the antidepressant bupropion and is instrumental in the development of chiral alcohols with potential applications as anticancer agents targeting IGF-1 receptor inhibitors.[2][3] The strategic placement of the chlorine atoms influences its reactivity and makes it an ideal substrate for various chemical transformations, including nucleophilic substitutions and reductions.[2]
Historical Context: The Emergence of a Key Intermediate
While the specific historical moment of the first synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is not extensively documented in seminal publications, its development is intrinsically linked to the broader history of α-haloketone synthesis and the escalating demand for specialized intermediates in drug discovery. The functional group, an α-haloketone, has long been recognized as a valuable synthon in organic chemistry due to its bifunctional nature, possessing two electrophilic sites.[4] The primary synthetic routes to α-chloroketones have traditionally involved the direct halogenation of a ketone precursor.[4]
The impetus for the synthesis of this particular molecule likely arose from the need for precursors in the development of new therapeutic agents. The synthesis of its immediate precursor, 3'-chloropropiophenone, is a classic example of the Friedel-Crafts acylation, a reaction with a rich history dating back to the late 19th century.[5] The subsequent α-chlorination of this propiophenone derivative would have been a logical step for medicinal chemists seeking to introduce a reactive handle for further molecular elaboration, a common strategy in the construction of pharmaceutical candidates.
Synthetic Pathways: A Tale of Two Reactions
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is predominantly a two-stage process. The first stage involves the formation of the carbon skeleton through a Friedel-Crafts acylation to produce 1-(3-chlorophenyl)propan-1-one (3'-chloropropiophenone). The second stage is the selective chlorination at the α-position of the ketone.
Stage 1: The Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is a robust and widely employed method for the formation of aryl ketones.[5] In the context of 3'-chloropropiophenone synthesis, this involves the reaction of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6]
Mechanism of Action:
The reaction is initiated by the activation of the propanoyl chloride by the Lewis acid, AlCl₃, to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of chlorobenzene in an electrophilic aromatic substitution reaction. The chlorine substituent on the benzene ring is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. However, the steric hindrance at the ortho positions often leads to a significant proportion of the meta-substituted product, which is the desired isomer in this case. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring and yields 3'-chloropropiophenone.[7]
Caption: Mechanism of Friedel-Crafts Acylation for 3'-Chloropropiophenone Synthesis.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)propan-1-one
This protocol is adapted from established literature procedures.[6]
Materials:
-
Chlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlCl₃ in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of propanoyl chloride in dry dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add chlorobenzene dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.
-
Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3'-chloropropiophenone.
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to generate the acylium ion electrophile. |
| Solvent | Dichloromethane (CH₂Cl₂) | An inert solvent that is suitable for the reaction conditions and facilitates product isolation. |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, while warming allows the reaction to proceed to completion. |
| Reaction Time | 6-8 hours | Sufficient time to ensure high conversion of the starting materials. |
| Typical Yield | 97-100% | This method is known for its high efficiency.[6] |
Stage 2: α-Chlorination of 1-(3-Chlorophenyl)propan-1-one
The second stage of the synthesis involves the selective chlorination of the α-carbon of the propiophenone derivative. This is a crucial step that introduces the reactive handle for subsequent transformations.
Mechanism of Action:
The α-halogenation of ketones can proceed via either an acid-catalyzed or base-catalyzed pathway, both involving an enol or enolate intermediate.[8] In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. Tautomerization then leads to the formation of an enol. The electron-rich double bond of the enol then attacks the electrophilic halogen (e.g., Cl₂), leading to the α-chlorinated ketone and regeneration of the acid catalyst.[8]
Caption: Acid-catalyzed α-chlorination of 1-(3-chlorophenyl)propan-1-one.
Experimental Protocol: Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Various chlorinating agents can be employed for this transformation, including thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[2]
Materials:
-
1-(3-Chlorophenyl)propan-1-one
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
An inert solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve 1-(3-chlorophenyl)propan-1-one in an anhydrous inert solvent such as THF in a reaction flask.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution.
-
Heat the reaction mixture to a temperature of 40-50°C and stir for several hours, monitoring the reaction progress by a suitable analytical method like TLC or GC.
-
After the reaction is complete, carefully quench the reaction mixture, for example, by pouring it into cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a basic solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as vacuum distillation or column chromatography.
Table 2: Comparison of Chlorinating Agents
| Chlorinating Agent | Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | 40-50°C in THF | Readily available and effective.[2] | Generates SO₂ and HCl as byproducts. |
| Phosphorus Pentachloride (PCl₅) | Typically requires heating | More aggressive, suitable for less reactive substrates.[2] | Solid, can be more difficult to handle. |
| Sulfuryl Chloride (SO₂Cl₂) | Often used with a radical initiator or catalyst | Can provide good selectivity. | Can lead to side reactions if not controlled properly. |
Applications in Drug Development
The utility of 2-Chloro-1-(3-chlorophenyl)propan-1-one as a synthetic intermediate is highlighted by its role in the production of important pharmaceuticals.
Synthesis of Bupropion
Bupropion is an antidepressant and smoking cessation aid.[3] The synthesis of bupropion involves the reaction of 2-chloro-1-(3-chlorophenyl)propan-1-one with tert-butylamine in a nucleophilic substitution reaction, where the tert-butylamino group displaces the chlorine atom at the α-position.[9][10]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for producing aryl ketones, which are versatile intermediates in the pharmaceutical and fine chemical industries.[3][4] This document provides a detailed protocol for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS No: 34841-41-3), a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including Bupropion.[5][6][7]
The target molecule is synthesized by reacting 1,3-dichlorobenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[8][9] The chlorine atoms on the aromatic ring are deactivating groups, which can make the reaction more challenging than with activated rings. However, their meta-directing influence guides the acylation to the desired position.[10] The resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[11][12]
This protocol is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and reaction optimization strategies.
Reaction Mechanism & Principles
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are as follows:
-
Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-chloropropionyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion ([CH₃CHClCO]⁺).[1][11]
-
Electrophilic Attack: The π-electrons of the 1,3-dichlorobenzene ring attack the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1][13]
-
Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This action restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1][9]
However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] Consequently, a stoichiometric amount of the catalyst is required. This complex is hydrolyzed during the aqueous work-up phase to release the final product.[3][9]
Experimental Protocol
WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials & Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Equivalents | Notes |
| 1,3-Dichlorobenzene | 541-73-1 | 147.00 | 14.7 g (11.4 mL) | 1.0 | Substrate |
| 2-Chloropropionyl chloride | 7623-09-8 | 126.98 | 13.3 g (10.6 mL) | 1.05 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 14.7 g | 1.1 | Catalyst; highly hygroscopic |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | 150 mL | - | Solvent |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | ~50 mL | - | For work-up |
| 5% Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~100 mL | - | For washing |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | ~50 mL | - | For washing |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | ~10 g | - | Drying agent |
| Crushed Ice | N/A | 18.02 | ~300 g | - | For quenching |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[14]
-
Equip the 500 mL three-neck flask with a magnetic stir bar, the dropping funnel, and a reflux condenser topped with a drying tube.
-
Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Begin stirring and cool the suspension to 0-5 °C using an ice-water bath.[3]
Reagent Addition: 5. In a separate dry flask, prepare a solution of 2-chloropropionyl chloride (13.3 g, 0.105 mol) in 25 mL of anhydrous dichloromethane. 6. Transfer this solution to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction to form the acylium ion is exothermic.[14] 7. Once the addition is complete, prepare a solution of 1,3-dichlorobenzene (14.7 g, 0.1 mol) in 25 mL of anhydrous dichloromethane. 8. Add the 1,3-dichlorobenzene solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.
Reaction and Monitoring: 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. 10. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
Work-up and Isolation: 11. Prepare a 1 L beaker containing approximately 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. 12. CAUTION: The following step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[3] This quenches the reaction and hydrolyzes the aluminum-ketone complex. 13. Transfer the entire mixture to a 500 mL separatory funnel. 14. Separate the organic layer (bottom, DCM). Extract the aqueous layer with an additional 30 mL of dichloromethane. 15. Combine the organic layers and wash sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), 100 mL of water, and 50 mL of brine.[3][13] 16. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: 17. The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Visualization of Workflow
The following diagram illustrates the key stages of the synthesis and work-up process.
Caption: Workflow for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Safety and Troubleshooting
-
Safety: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[14] Both 2-chloropropionyl chloride and dichloromethane are corrosive and volatile.[3] The quenching step is highly exothermic. Adherence to standard laboratory safety protocols is mandatory.
-
Troubleshooting - Low Yield:
-
Moisture Contamination: Ensure all glassware is scrupulously dry and an inert atmosphere is maintained. Moisture deactivates the AlCl₃ catalyst.[15]
-
Incomplete Reaction: Confirm reaction completion via TLC/GC before work-up. If necessary, extend the reaction time or slightly increase the temperature.
-
Loss During Work-up: Ensure proper phase separation and avoid aggressive washing that could lead to emulsion formation.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight (C₉H₈Cl₂O, MW: 203.07 g/mol ).[5][16]
-
Infrared (IR) Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch (~1680-1690 cm⁻¹).
Conclusion
This protocol details a reliable method for the laboratory-scale synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one via Friedel-Crafts acylation. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can achieve good yields of this valuable pharmaceutical intermediate. The principles and procedures outlined herein provide a solid foundation for further process development and scale-up operations.
References
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Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. Available from: [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
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Friedel–Crafts reaction. Wikipedia. Available from: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
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Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. PubMed Central. Available from: [Link]
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Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available from: [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]
- Process for preparing bupropion hydrochloride. Google Patents.
- Bupropion metabolites and methods of their synthesis and use. Google Patents.
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The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
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2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O. PubChem. Available from: [Link]
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Bupropion. Wikipedia. Available from: [Link]
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2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. ChemBK. Available from: [Link]
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13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available from: [Link]
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Friedel-Crafts Alkylation. Beyond Benign. Available from: [Link]
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The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C (RSC Publishing). Available from: [Link]
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Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available from: [Link]
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1-Propanone, 3-chloro-1-phenyl-. NIST WebBook. Available from: [Link]
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1-(3-Chlorophenyl)-2-hydroxy-1-propanone. LookChem. Available from: [Link]
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Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. Available from: [Link]
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Friedel-Crafts Acylation. YouTube. Available from: [Link]
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2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO. PubChem. Available from: [Link]
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Chlorination of 1-(3-chlorophenyl)propan-1-one to yield "2-Chloro-1-(3-chlorophenyl)propan-1-one"
Application Note & Protocol: Selective α-Chlorination of 1-(3-chlorophenyl)propan-1-one
Subject: A detailed guide to the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key intermediate in pharmaceutical development, via acid-catalyzed α-chlorination. This document provides a comprehensive protocol, mechanistic insights, and safety guidelines for researchers in organic synthesis and drug discovery.
Introduction & Scientific Context
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone of significant interest in medicinal chemistry. It serves as a critical building block in the synthesis of more complex molecules, including potential therapeutics. Notably, it is a precursor for chiral alcohols used in the development of anticancer drug candidates, such as those targeting the IGF-1 receptor.[1] The introduction of a chlorine atom at the α-position to the carbonyl group creates a highly electrophilic center, making the molecule a versatile intermediate for various nucleophilic substitution and derivatization reactions.[1]
This guide provides a robust and reproducible protocol for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one from its precursor, 1-(3-chlorophenyl)propan-1-one (also known as m-chloropropiophenone).[2][3] The methodology is based on the well-established acid-catalyzed α-halogenation of ketones.[4][5][6] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and describe methods for product characterization.
Reaction Mechanism: Acid-Catalyzed α-Chlorination
The selective monochlorination at the α-position of a ketone is achieved under acidic conditions to control the reactivity and prevent multiple halogenations.[6][7] The reaction proceeds via an enol intermediate, which is the active nucleophile.[5]
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[6]
-
Enol Formation (Rate-Determining Step): A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the slow, rate-determining step of the reaction.[4] The resulting electron rearrangement leads to the formation of a nucleophilic enol tautomer.[4][5] For unsymmetrical ketones like 1-(3-chlorophenyl)propan-1-one, halogenation preferentially occurs at the more substituted α-carbon due to the formation of the more stable (thermodynamic) enol.[6]
-
Nucleophilic Attack on the Chlorinating Agent: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine source (in this protocol, sulfuryl chloride, SO₂Cl₂). This forms a new carbon-chlorine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.[5]
-
Deprotonation and Regeneration of Catalyst: The oxonium ion is deprotonated, typically by the chloride ion released from the sulfuryl chloride, to yield the final α-chloro ketone product and regenerate the acid catalyst, allowing the catalytic cycle to continue.[5][6]
The use of acidic conditions is crucial as the electron-withdrawing effect of the newly introduced chlorine atom deactivates the carbonyl group towards further protonation, thus disfavoring the formation of a second enol and subsequent dichlorination.[6][7]
Experimental Protocol
This protocol details the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one. All operations involving sulfuryl chloride must be performed in a certified chemical fume hood.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-(3-Chlorophenyl)propan-1-one | ≥98% | Commercial | Starting material.[3][8] |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Commercial | Chlorinating agent. Highly corrosive and water-reactive.[9] |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | Acid catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Hexanes | ACS Grade | Commercial | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercial | Eluent for chromatography. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., nitrile).[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-chlorophenyl)propan-1-one (10.0 g, 59.3 mmol) in 100 mL of anhydrous dichloromethane. Add 2-3 drops of concentrated hydrochloric acid to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-2°C.
-
Addition of Chlorinating Agent: In a separate, dry addition funnel, prepare a solution of sulfuryl chloride (7.6 g, 4.6 mL, 56.3 mmol, 0.95 eq) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent over-chlorination.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a flask containing 100 mL of an ice-cold saturated sodium bicarbonate solution. Safety Note: This step neutralizes the acid and quenches unreacted sulfuryl chloride. The addition must be slow as gas (CO₂ and SO₂) evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., 98:2 to 95:5) as the eluent. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 2-Chloro-1-(3-chlorophenyl)propan-1-one as a pale yellow oil or low-melting solid.[1]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Starting Material: 1-(3-Chlorophenyl)propan-1-one | Product: 2-Chloro-1-(3-chlorophenyl)propan-1-one |
| Molecular Formula | C₉H₉ClO | C₉H₈Cl₂O |
| Molecular Weight | 168.62 g/mol [8] | 203.07 g/mol [1] |
| Appearance | White to off-white crystalline powder[3] | Colorless to pale yellow oil or solid[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (m, 2H), ~7.5 (m, 2H), 3.0 (q, 2H), 1.2 (t, 3H) | δ ~7.9 (m, 2H), ~7.5 (m, 2H), 5.2 (q, 1H), 1.8 (d, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~200, 138, 135, 133, 129, 128, 126, 32, 8 | δ ~195, 137, 135, 134, 130, 129, 127, 56, 21 |
| Mass Spec (ESI-MS) | m/z: 169.03 [M+H]⁺ | m/z: 203.00 [M+H]⁺ (showing characteristic chlorine isotope pattern) |
(Note: Predicted NMR chemical shifts (δ) are approximate. Actual values should be confirmed experimentally. The mass spectrum for the product will show a characteristic M, M+2, M+4 pattern due to the two chlorine atoms.)
Safety & Handling
5.1 Reagent-Specific Hazards:
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water.[9][10] It is a lachrymator and can cause severe burns upon contact.[10] Inhalation can be fatal. It decomposes upon heating or contact with moisture to produce toxic and corrosive gases like hydrogen chloride and sulfur oxides.[10][11]
-
Handling: Always handle sulfuryl chloride in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves.[9] Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances.[9] Containers should be kept tightly sealed.[9]
-
Disposal: Neutralize small spills or excess reagent with a 1:1:1 mixture of sodium carbonate, bentonite (clay absorbent), and sand. For larger quantities, consult your institution's hazardous waste disposal guidelines.[11]
-
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and should be handled with care in a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin and eye damage. Handle with appropriate PPE.
5.2 General Laboratory Safety:
-
Adhere to standard laboratory safety practices.
-
Clearly label all flasks and containers.
-
Maintain an organized and uncluttered workspace.
References
-
SD Fine-Chem. SULPHURYL CHLORIDE MSDS. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. Available from: [Link]
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Sciencemadness Wiki. Sulfuryl chloride. Available from: [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]
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PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
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JoVE. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Available from: [Link]
-
Wikipedia. Ketone halogenation. Available from: [Link]
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Application Notes & Protocols: 2-Halo-1-(3-chlorophenyl)propan-1-one as a Key Intermediate in the Synthesis of Bupropion
Introduction
Bupropion, marketed under trade names such as Wellbutrin® and Zyban®, is a widely prescribed antidepressant and smoking cessation aid.[1][2] Chemically, it is an aminoketone antidepressant that acts as a norepinephrine-dopamine reuptake inhibitor.[1][3] A critical step in its chemical synthesis involves the formation of an α-haloketone intermediate from 3'-chloropropiophenone.[4][5]
This document provides a detailed guide to the synthesis and application of this key intermediate. While the principles discussed apply to 2-Chloro-1-(3-chlorophenyl)propan-1-one, it is important to note that the α-bromo analogue, 2-Bromo-1-(3-chlorophenyl)propan-1-one, is more commonly utilized in published literature due to the high efficiency and selectivity of modern brominating agents.[4][6][7] We will therefore detail protocols for both the more common bromination pathway and the analogous chlorination. The core of this synthesis is the α-halogenation of a ketone, a fundamental transformation in organic chemistry.
Part 1: Synthesis of the α-Haloketone Intermediate
Scientific Principle: Acid-Catalyzed α-Halogenation
The synthesis of the α-haloketone intermediate proceeds via the acid-catalyzed halogenation of 3'-chloropropiophenone. This reaction is predicated on the tautomerization of the ketone to its enol form. The process involves three key mechanistic steps:
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.
-
Enol Formation: A base (typically the solvent or conjugate base of the acid) removes an α-hydrogen, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[8][9]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic halogen source (e.g., Br₂ or Cl₂), forming the C-X bond at the α-position and regenerating the protonated carbonyl. Deprotonation yields the final α-haloketone product.[10][11]
Kinetic studies confirm that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, supporting the assertion that enol formation is the slow, rate-determining step.[8]
Visualization: General Mechanism of α-Halogenation
The following diagram illustrates the acid-catalyzed mechanism for the α-halogenation of a ketone.
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Enantioselective Reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of Chiral α-Chloro Alcohols
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis.[1] These chiral alcohols are invaluable building blocks, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its biological activity.[2] The specific target of this guide, 2-Chloro-1-(3-chlorophenyl)propan-1-one, is a prochiral α-chloro ketone.[3] Its reduction product, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is a key intermediate in the synthesis of potent anticancer agents, including inhibitors of the IGF-1 receptor.[4] The presence of the α-chloro substituent introduces both electronic and steric challenges, making the development of highly efficient and selective reduction protocols a significant endeavor.
This document provides a comprehensive overview of the strategies and detailed protocols for the enantioselective reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one. It is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this critical transformation. We will delve into the mechanistic underpinnings of widely-used catalytic systems, provide step-by-step experimental procedures, and outline the analytical methods necessary to verify the success of the synthesis.
Theoretical Framework: Strategies for Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones can be broadly categorized into several highly effective methods. The choice of method often depends on the substrate, desired enantiomer, and available resources.
-
Organocatalysis with Oxazaborolidines (Corey-Bakshi-Shibata Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of a vast array of ketones.[5][6] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[7][8] The catalyst forms a complex with the borane, enhancing its reducing power and creating a chiral pocket that directs the hydride delivery to one face of the ketone.
-
Transition Metal Catalysis (Noyori Asymmetric Hydrogenation): The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[9][10] This method is highly efficient for the reduction of ketones, including those with coordinating groups, using molecular hydrogen.[11] The mechanism involves the formation of a metal-hydride species that transfers hydrogen to the ketone in a highly stereocontrolled manner.[12]
-
Biocatalysis with Ketoreductases: Nature's catalysts, enzymes, offer an environmentally benign and often highly selective alternative for ketone reductions.[13] Ketoreductases (KREDs), a class of oxidoreductases, can reduce a wide range of ketones with exceptional enantioselectivity, often approaching 100% enantiomeric excess (e.e.).[4][14] These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.
Experimental Protocols
This section provides detailed, step-by-step protocols for the enantioselective reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one using the Corey-Bakshi-Shibata (CBS) reduction method. This method is chosen for its broad applicability and high enantioselectivity for aryl alkyl ketones.[15]
Protocol 1: (S)-selective Reduction using (S)-(-)-2-Methyl-CBS-oxazaborolidine
This protocol aims to synthesize (S)-2-Chloro-1-(3-chlorophenyl)propan-1-ol.
Materials:
-
2-Chloro-1-(3-chlorophenyl)propan-1-one
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-Chloro-1-(3-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1.0 M in toluene) to the stirred solution at room temperature.
-
Borane Addition: Cool the mixture to 0 °C using an ice bath. Add borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure (S)-2-Chloro-1-(3-chlorophenyl)propan-1-ol.
Data Presentation
The following table summarizes typical results for the enantioselective reduction of various ketones using the CBS methodology, providing a comparative context for the expected outcome with 2-Chloro-1-(3-chlorophenyl)propan-1-one.[16]
| Entry | Substrate | Product | Yield (%) | e.e. (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 97 | 96 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 98 | 97 |
| 3 | 2-Chloro-1-phenylethanone | (S)-2-Chloro-1-phenylethanol | 96 | 94 |
| 4 | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 95 | 85 |
| 5 | Benzylacetone | (R)-4-Phenyl-2-butanol | 82 | 69 |
Analytical Methods for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) is crucial to evaluate the success of an asymmetric synthesis.[17] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[18][19]
Protocol 2: Chiral HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are often good starting points.[20][21]
Mobile Phase:
-
A mixture of hexane and isopropanol (IPA) is typically used for normal-phase chiral HPLC. A common starting point is a 90:10 (v/v) mixture of hexane:IPA.[22] The ratio can be adjusted to optimize separation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase (e.g., 1 mg/mL). Also, prepare a solution of the racemic alcohol, which can be synthesized by reducing the ketone with a non-chiral reducing agent like sodium borohydride.[23]
-
Injection: Inject a small volume (e.g., 10 µL) of the racemic sample onto the chiral column to determine the retention times of both enantiomers and confirm baseline separation.
-
Analysis: Inject the sample of the enantiomerically enriched product.
-
Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the following formula:[24]
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of Key Processes
General Workflow for Enantioselective Reduction
Caption: A general workflow for the enantioselective reduction of a prochiral ketone.
Mechanism of the CBS Reduction
Caption: A simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.[25]
Conclusion
The enantioselective reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one is a critical transformation for the synthesis of valuable pharmaceutical intermediates. This guide has provided a detailed overview of the key methodologies, with a specific focus on the practical application of the Corey-Bakshi-Shibata reduction. By understanding the underlying principles and adhering to the detailed protocols for both synthesis and analysis, researchers can confidently and reproducibly synthesize the desired chiral α-chloro alcohol with high enantiomeric purity. The continued development of highly selective and efficient catalytic systems will undoubtedly further empower chemists in the creation of complex chiral molecules.
References
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
Noyori Hydrogenation - NROChemistry. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Corey–Bakshi–Shibata (CBS) Reduktion - ResearchGate. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. Available at: [Link]
-
Corey–Itsuno reduction - Grokipedia. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
-
Noyori Hydrogenation - YouTube. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. Available at: [Link]
-
Computational Elucidation of the Catalytic Mechanism for Ketone Reduction by an Oxazaborolidine-Borane Adduct - RSC Publishing. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available at: [Link]
-
Mechanism of the CBS reduction of ketones, proposed by Core et al. - ResearchGate. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. Available at: [Link]
-
Determination of enantiomeric excess. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
HPLC manual (for chiral HPLC analysis). Available at: [Link]
-
Synthesis of Chiral sec‐Alcohols by Ketone Reduction | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective Reduction of Ketones. Available at: [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O - PubChem. Available at: [Link]
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Application Notes: Nucleophilic Substitution Reactions of 2-Chloro-1-(3-chlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3-chlorophenyl)propan-1-one is a highly versatile bifunctional ketone that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring an electrophilic α-chlorinated carbon adjacent to an activating carbonyl group, makes it an ideal substrate for a range of nucleophilic substitution reactions. This reactivity profile allows for the facile introduction of diverse functional groups, leading to the synthesis of complex molecular scaffolds.
Notably, this compound is a critical precursor in the synthesis of chiral alcohols, which are key building blocks for anticancer drug candidates targeting the IGF-1 receptor.[1] Its derivatives, such as the corresponding α-amino ketones, are structurally related to synthetic cathinones and other psychoactive substances, making the study of its chemistry relevant to both pharmaceutical development and forensic science.[2][3]
This guide provides a detailed exploration of the reactivity, mechanistic underpinnings, and practical laboratory protocols for conducting nucleophilic substitution reactions on 2-Chloro-1-(3-chlorophenyl)propan-1-one. The protocols are designed to be self-validating and are supported by mechanistic explanations to empower researchers to adapt and optimize these methods for their specific synthetic goals.
Section 1: Chemical Properties and Reactivity Profile
Structural Features and Mechanistic Overview
The reactivity of 2-Chloro-1-(3-chlorophenyl)propan-1-one is dominated by the α-haloketone motif. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4] This inherent activation makes the substrate significantly more reactive towards nucleophilic substitution than its corresponding alkyl halide counterparts.
These reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] This pathway involves a concerted, single-step process where the nucleophile attacks the α-carbon from the backside relative to the chlorine leaving group. This attack proceeds through a pentacoordinate transition state, leading to inversion of stereochemistry if the α-carbon is a chiral center.[6][7] The Sₙ1 pathway, which would involve the formation of an α-carbonyl carbocation, is energetically unfavorable and generally not observed due to the inherent instability of such an intermediate.[8]
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- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol leverages a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity. This document provides a comprehensive guide to the method's development rationale, a detailed experimental protocol, and a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the quality and safety of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to quantify the compound and to detect and quantify any process-related impurities or degradation products.
This application note addresses the need for a specific and reliable analytical method. We will delve into the scientific rationale behind the selection of chromatographic parameters, provide a step-by-step protocol for analysis, and outline the necessary validation procedures to ensure the method is fit for its intended purpose. The principles of Quality by Design (QbD) have been incorporated into the method development strategy to ensure robustness.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. For 2-Chloro-1-(3-chlorophenyl)propan-1-one (C₉H₈Cl₂O), the following properties are key considerations:
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Weight | 203.06 g/mol | PubChem[2] | General property, useful for mass spectrometry confirmation. |
| XLogP3 | 3.5 | PubChem[2] | Indicates high hydrophobicity, suggesting good retention on a reversed-phase column. |
| Chemical Structure | A neutral molecule with a ketone functional group and two chloro-substituents on the aromatic ring and aliphatic chain. | PubChem[2] | As a neutral compound, its retention is not significantly affected by mobile phase pH, simplifying mobile phase selection.[3][4][5] |
| UV Absorbance | The presence of the chlorophenyl ketone chromophore suggests strong UV absorbance. Ketones typically exhibit a weak n→π* transition around 270-300 nm and a strong π→π* transition at a lower wavelength.[6] Conjugation with the phenyl ring will shift the π→π* transition to a longer wavelength, likely in the 240-260 nm range.[6] | Inferred from general principles of UV-Vis spectroscopy.[6][7][8] | A UV detector is suitable. The optimal wavelength is likely to be around the maximum absorbance of the π→π* transition to ensure high sensitivity. |
Experimental
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile and water.
-
Standard: A well-characterized reference standard of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of the analyte. A reversed-phase C18 column is chosen due to the non-polar nature of the analyte (XLogP3 of 3.5).[2] A mobile phase of acetonitrile and water provides a good balance of solvent strength and selectivity for this type of compound.[4][9]
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | The hydrophobic C18 stationary phase provides optimal retention for the non-polar analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | The ratio is optimized to achieve a retention time of approximately 5-10 minutes, ensuring good resolution from potential early-eluting impurities without excessive run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm | This wavelength is chosen as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity for the chlorophenyl ketone chromophore. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-1-(3-chlorophenyl)propan-1-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the mobile phase.
Method Validation Framework (as per ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[1][2][10][11][12] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The peak for 2-Chloro-1-(3-chlorophenyl)propan-1-one should be free from interference from the blank, placebo (if applicable), and known impurities. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A minimum of 5 concentration levels covering the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or analyzing samples with known amounts of the analyte. The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability (intra-day precision) should be assessed by six replicate injections of the working standard solution. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be evaluated on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method's robustness should be assessed by making small, deliberate variations in the chromatographic conditions, such as the percentage of acetonitrile in the mobile phase (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria. |
System Suitability
System suitability tests are an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[13][14][15][16] These tests should be performed before any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the 2-Chloro-1-(3-chlorophenyl)propan-1-one peak. |
| Theoretical Plates (N) | ≥ 2000 for the 2-Chloro-1-(3-chlorophenyl)propan-1-one peak. |
| Repeatability of Injections | RSD ≤ 2.0% for the peak area of six replicate injections of the working standard solution. |
Stability-Indicating Nature of the Method
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 2-Chloro-1-(3-chlorophenyl)propan-1-one sample. The goal is to achieve approximately 10-30% degradation of the active substance. The main degradation pathways for compounds with similar structures include hydrolysis and oxidation.[17][18][19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for an extended period.
The developed HPLC method should be able to resolve the main peak from all degradation products, and the peak purity of the main peak should be confirmed using a PDA detector.
Diagrams
Caption: Experimental workflow for the HPLC analysis of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Caption: Relationship between the analyte and its potential impurities and degradation products.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-Chloro-1-(3-chlorophenyl)propan-1-one. The method is simple, accurate, precise, and stability-indicating. By following the detailed protocol and validation framework, researchers and scientists in the pharmaceutical industry can confidently implement this method for routine quality control and stability studies.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link][10][20]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1][2]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link][14]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][15]
-
Separation Science. Reversed-Phase of Neutral Analytes. [Link][3]
-
Welch Materials, Inc. Mobile Phase Selection in Method Development: How to Optimize. [Link][21]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link][4]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link][22]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link][6]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link][18]
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- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Application Notes and Protocols for the Synthesis of Chiral Alcohols from 2-Chloro-1-(3-chlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols and the Role of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Chiral alcohols are fundamental building blocks in modern asymmetric synthesis, particularly within the pharmaceutical industry. The specific stereochemistry of these molecules is often paramount to their biological activity, with different enantiomers potentially exhibiting vastly different pharmacological or toxicological profiles. 2-Chloro-1-(3-chlorophenyl)propan-1-one is a prochiral α-chloro ketone that serves as a valuable precursor for the synthesis of optically active chlorohydrins. A notable application is in the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol, an intermediate in the development of anticancer therapeutics.[1]
This guide provides a comprehensive overview of the methodologies for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)propan-1-one to its corresponding chiral alcohol, focusing on both biocatalytic and chemocatalytic approaches. The protocols detailed herein are designed to be robust and adaptable, providing a strong foundation for further research and development.
Core Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone
The primary transformation to achieve the desired chiral alcohol is the enantioselective reduction of the carbonyl group in 2-Chloro-1-(3-chlorophenyl)propan-1-one. This can be accomplished through two main pathways: biocatalytic reduction using enzymes or whole-cell systems, and chemical reduction using chiral catalysts.
Biocatalytic Approach: Leveraging Enzymes for High Enantioselectivity
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones.
Mechanism of Biocatalytic Reduction:
Ketoreductases catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific enantiomer of the alcohol. For the reaction to proceed catalytically, a cofactor regeneration system is often employed, where a sacrificial substrate (e.g., glucose or isopropanol) is used to regenerate the oxidized cofactor.
Workflow for Biocatalytic Asymmetric Reduction
Caption: Biocatalytic reduction workflow.
Chemocatalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of a wide range of prochiral ketones.[2][3][4][5][6] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.
Mechanism of CBS Reduction:
The CBS catalyst, derived from a chiral amino alcohol, coordinates with the borane, activating it as a hydride donor.[3] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to one face of the carbonyl group, yielding the desired chiral alcohol with high enantioselectivity.[3][4]
Corey-Bakshi-Shibata (CBS) Reduction Workflow
Caption: CBS reduction workflow.
Comparative Overview of Synthetic Methods
The choice of synthetic method depends on various factors, including the desired enantiomeric purity, scalability, cost, and available resources. Below is a comparison of potential methods for the asymmetric reduction of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
| Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages | Reference |
| Biocatalytic (Ketoreductase) | Ketoreductase from Hansenula polymorpha | Aqueous buffer | 25-37 | High (e.g., 89%) | >99% (for (S)-enantiomer) | High enantioselectivity, mild conditions, environmentally friendly | Requires enzyme sourcing/production, potential for substrate/product inhibition | [1] |
| Biocatalytic (Whole-Cell) | Geotrichum candidum | Aqueous medium | 25-30 | 94% | 98% (for (R)-enantiomer of a similar substrate) | No need for isolated enzymes/cofactors, cost-effective | Lower substrate loading, potential for side reactions from other cellular enzymes | [7] |
| Chemocatalytic (CBS Reduction) | (S)-Me-CBS / Borane-DMS | Tetrahydrofuran (THF) | -20 to 25 | Typically >90% | >95% | Broad substrate scope, predictable stereochemistry, commercially available catalyst | Requires anhydrous conditions, stoichiometric borane reagent, potential for metal contamination | [2][3][4][5][6] |
| Kinetic Resolution (Lipase) | Lipozyme TL IM / Acyl donor | Organic solvent | 30-50 | Max 50% (for one enantiomer) | >99% | High enantioselectivity for the resolved alcohol and acylated product | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of product from starting material | [8][9][10][11][12] |
Experimental Protocols
Safety Precautions
-
2-Chloro-1-(3-chlorophenyl)propan-1-one and related compounds: These are irritants to the skin, eyes, and respiratory system.[13][14][15] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Reagents: Borane-dimethyl sulfide complex is corrosive, flammable, and reacts violently with water. Handle with extreme care under an inert atmosphere.
Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)
This protocol is based on the successful reduction of a similar substrate and the reported high enantioselectivity of a ketoreductase from Hansenula polymorpha for the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol.[1]
Materials:
-
2-Chloro-1-(3-chlorophenyl)propan-1-one
-
Ketoreductase (e.g., from Hansenula polymorpha or a commercially available KRED kit)
-
NADPH
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor and Regeneration System: Add NADPH (to a final concentration of ~0.1 mM), glucose (to a final concentration of ~1.1 equivalents relative to the substrate), and glucose dehydrogenase.
-
Enzyme Addition: Add the ketoreductase to the buffered solution.
-
Substrate Addition: Dissolve 2-Chloro-1-(3-chlorophenyl)propan-1-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 g/L).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the reaction by TLC or HPLC by observing the disappearance of the starting ketone and the appearance of the alcohol product.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.
Protocol 2: Chemocatalytic Asymmetric Reduction via CBS Reduction
This protocol is a general procedure for the CBS reduction and may require optimization for this specific substrate.
Materials:
-
2-Chloro-1-(3-chlorophenyl)propan-1-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Catalyst and Borane Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the THF. Slowly add BMS (0.6 equivalents) dropwise to the stirred solution.
-
Substrate Addition: Dissolve 2-Chloro-1-(3-chlorophenyl)propan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly and carefully add methanol dropwise to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Characterization of the Chiral Alcohol Product
The identity and purity of the synthesized chiral alcohol, 2-chloro-1-(3-chlorophenyl)propan-1-ol, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The reduction of the ketone to the alcohol will result in the disappearance of the carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbon bearing the hydroxyl group. In the ¹H NMR spectrum, a new signal corresponding to the hydroxyl proton and a shift in the signal for the adjacent methine proton will be observed.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the chiral alcohol must be determined using chiral HPLC. A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used to separate the two enantiomers.[16][17][18][19] The peak areas of the two enantiomers are then used to calculate the enantiomeric excess.
Conclusion
The asymmetric synthesis of chiral alcohols from 2-Chloro-1-(3-chlorophenyl)propan-1-one is a critical transformation for the production of valuable pharmaceutical intermediates. Both biocatalytic and chemocatalytic methods offer viable routes to the desired enantiomerically enriched product. Biocatalysis, particularly with ketoreductases, presents a highly selective and environmentally benign option, capable of achieving excellent enantiomeric excess.[1] The Corey-Bakshi-Shibata reduction provides a robust and predictable chemical alternative. The choice of methodology will be guided by the specific requirements of the research or development program, including scale, cost, and desired purity. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working in this field.
References
- Hanson, R. L., et al. (2005). Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols.
- Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. (n.d.). Journal of the American Chemical Society Submission.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Immobilized and Free Cells of Geotrichum candidum for Asymmetric Reduction of Ketones: Stability and Recyclability. (2018). Molecules.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- Shang, Y., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied Microbiology and Biotechnology, 101(19), 7235-7245.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Effects of immobilized lipases, temperature, and ethanol content on... (2021).
-
Novozymes. (n.d.). Enzymatic interesterification with Novozymes Lipozyme® TL IM. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
-
Novonesis. (n.d.). Lipozyme® TL IM. Retrieved from [Link]
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (2019). PMC - NIH.
- Characterisation of Lipozyme TL IM and RM IM. (n.d.).
- Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104. (2006). Biotechnology Progress.
- Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. (2017). Organic & Biomolecular Chemistry.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences and Research.
- Asymmetric Reduction of o-Chloroacetophenone with Candida pseudotropicalis104. (2008).
- Asymmetric Reduction of o‐Chloroacetophenone with Candida pseudotropicalis104. (2008). Biotechnology Progress.
Sources
- 1. Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols (2005) | Ronald L. Hanson | 62 Citations [scispace.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. cliscent.com [cliscent.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novonesis.com [novonesis.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.se [fishersci.se]
- 14. cochise.edu [cochise.edu]
- 15. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Minimizing side reactions in "2-Chloro-1-(3-chlorophenyl)propan-1-one" synthesis
An essential component in the synthesis of several pharmacologically significant molecules, including the antidepressant Bupropion, is 2-Chloro-1-(3-chlorophenyl)propan-1-one.[1][2] Its synthesis, which typically involves the α-chlorination of 1-(3-chlorophenyl)propan-1-one (3'-chloropropiophenone), is a critical step where reaction control is paramount to ensure high yield and purity.[3]
This guide serves as a dedicated technical support resource for researchers, scientists, and process chemists encountering challenges in this synthesis. It is structured in a question-and-answer format to directly address common problems and provide actionable, scientifically-grounded solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during or after the reaction. Each entry details the probable cause, explains the underlying chemistry, and provides a step-by-step protocol for remediation.
Question 1: My reaction yield is low, and TLC/GC analysis shows a significant amount of unreacted starting material, 3'-chloropropiophenone. What's going wrong?
Answer:
Low conversion is a common issue that typically points to insufficient activation of the ketone or a depleted/degraded chlorinating agent. The α-chlorination of a ketone proceeds via an enol or enolate intermediate.[4] Under neutral or acidic conditions, the rate-limiting step is often the formation of the enol.
Probable Causes & Solutions:
-
Insufficient Acid Catalysis: If you are using a chlorinating agent like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), the reaction is often catalyzed by acid. The acid protonates the carbonyl oxygen, which significantly accelerates the rate of enolization. Without it, the reaction can be sluggish.
-
Degraded Chlorinating Agent: Reagents like Sulfuryl Chloride (SO₂Cl₂) can decompose in the presence of moisture. Similarly, NCS can degrade over time. It is crucial to use a fresh, dry reagent from a properly stored container.
-
Inadequate Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for enolization, leading to a stalled reaction.
► Recommended Protocol: Acid-Catalyzed Chlorination with SO₂Cl₂
-
Preparation: Ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.
-
Solvent & Starting Material: Dissolve 1 equivalent of 3'-chloropropiophenone in a dry, non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Chlorinating Agent: In a separate, dry dropping funnel, dissolve 1.05 equivalents of fresh Sulfuryl Chloride (SO₂Cl₂) in the same dry solvent. Note: Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess will promote dichlorination.
-
Catalyst: Add a catalytic amount of concentrated HCl or a few drops of methanol to the ketone solution. Methanol reacts with SO₂Cl₂ in situ to generate HCl, providing a controlled release of the acid catalyst.
-
Controlled Addition: Cool the ketone solution to 0-5 °C using an ice bath. Begin the dropwise addition of the SO₂Cl₂ solution. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes using TLC or GC analysis until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and any remaining SO₂Cl₂. Extract the product with your organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Question 2: My final product is contaminated with a significant amount of a higher molecular weight species. Mass spectrometry suggests it's a dichlorinated product. How can I prevent this?
Answer:
The formation of 2,2-dichloro-1-(3-chlorophenyl)propan-1-one is the most common over-reaction product. This occurs because the first chlorination introduces an electron-withdrawing group at the α-position, which can, under certain conditions, make the remaining α-proton even more acidic and susceptible to removal and subsequent chlorination.
Mechanistic Insight: Under acidic conditions, the second chlorination is generally slower than the first. However, poor stoichiometry control or localized areas of high reagent concentration can lead to the formation of the dichloro byproduct.
► Troubleshooting Workflow: Minimizing Dichlorination
Caption: Workflow for troubleshooting dichlorination side reactions.
Key Control Strategies:
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. SO₂Cl₂ | 1.0 - 1.05 eq. SO₂Cl₂ | The most critical factor. Prevents excess chlorinating agent from reacting further once the desired product is formed. |
| Addition Rate | Added over 10-15 min | Added dropwise over 30-60 min | Avoids localized high concentrations of SO₂Cl₂, ensuring it reacts with the starting material rather than the monochlorinated product. |
| Temperature | Room Temperature | 0-5 °C during addition, then RT | Reduces the overall reaction rate, giving the starting material a kinetic advantage and allowing for better heat dissipation. |
| Monitoring | Check at end of reaction | Monitor every 30 min after addition | Allows the reaction to be quenched as soon as the starting material is consumed, preventing prolonged exposure of the product to the chlorinating agent. |
Question 3: I see an impurity with a mass corresponding to a hydroxyl group replacing the α-chloro group. What is this and how do I avoid it?
Answer:
This impurity is almost certainly 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[5] The α-chloro ketone product is a potent electrophile and is susceptible to nucleophilic substitution, particularly hydrolysis. This can occur if water is present in the reaction or, more commonly, during the aqueous workup.
Probable Causes & Solutions:
-
"Wet" Reagents/Solvents: Any moisture in the reaction vessel, solvents, or on the starting material can hydrolyze the product. Always use anhydrous solvents and ensure glassware is completely dry.
-
Prolonged or Basic Workup: Spending too long in an aqueous environment, especially under basic conditions (like a NaHCO₃ or Na₂CO₃ wash), can promote the Sₙ2 reaction where hydroxide displaces the chloride.
► Recommended Protocol: Anhydrous Workup Procedure
-
Quenching: After the reaction is complete, instead of quenching in a large volume of aqueous base, cool the reaction mixture to 0 °C.
-
Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess SO₂Cl₂ (which is volatile). This should be done in a well-ventilated fume hood.
-
Non-Aqueous Workup: Re-dissolve the crude oil in a water-immiscible solvent like ethyl acetate or diethyl ether.
-
Filtration: To remove any polymeric byproducts or salts, you can filter the solution through a small plug of silica gel, washing with the same solvent.
-
Final Concentration: Concentrate the filtered solution to yield the crude product, which can then be purified by crystallization or chromatography. This procedure minimizes the product's contact with water entirely.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis: SO₂Cl₂, NCS, or Cl₂ gas?
A: Each has its advantages and disadvantages.
| Chlorinating Agent | Pros | Cons | Best For |
| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive, liquid (easy to handle), byproducts (SO₂, HCl) are gaseous and easily removed. | Highly corrosive and moisture-sensitive; reacts vigorously with water. | Scalable lab synthesis and industrial processes where handling corrosive reagents is routine.[6] |
| N-Chlorosuccinimide (NCS) | Solid (easy to weigh), less corrosive than SO₂Cl₂, generally provides good selectivity. | More expensive, byproduct (succinimide) must be removed via washing/crystallization. | Bench-scale synthesis where ease of handling and safety are prioritized over cost. |
| Chlorine (Cl₂) Gas | Cheapest option for large-scale production. | Highly toxic gas, requires specialized equipment for safe handling, can lead to over-chlorination if not precisely controlled. | Dedicated industrial-scale production with appropriate safety infrastructure. |
For most laboratory applications, Sulfuryl Chloride (SO₂Cl₂) offers the best balance of reactivity, cost, and ease of purification.
Q2: What is the mechanism of chlorination with Sulfuryl Chloride?
A: The exact mechanism can be debated (radical vs. ionic), but a widely accepted pathway for ketone α-chlorination involves an acid-catalyzed enol formation followed by electrophilic attack.
Caption: Simplified mechanism for acid-catalyzed α-chlorination.
-
Enolization: The ketone is protonated by an acid catalyst (like HCl), making the α-protons more acidic. A weak base (or another ketone molecule) removes an α-proton to form the enol intermediate.[4]
-
Chlorination: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine on SO₂Cl₂.
-
Product Formation: The resulting intermediate collapses, eliminating SO₂ and a chloride ion, and after deprotonation of the carbonyl, yields the final α-chloro ketone product.
Q3: How can I effectively purify the final product?
A: The best purification method depends on the scale and the nature of the impurities.
-
Crystallization: 2-Chloro-1-(3-chlorophenyl)propan-1-one is a solid at room temperature.[7] Crystallization is often the most effective method for removing both less polar impurities (like starting material and dichlorinated product) and more polar impurities (like the α-hydroxy byproduct). A mixed solvent system, such as isopropanol/water or hexane/ethyl acetate, is a good starting point.
-
Silica Gel Chromatography: If crystallization fails to provide adequate purity, column chromatography is a reliable alternative. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the components. The order of elution is typically: Dichlorinated product > 3'-chloropropiophenone > 2-Chloro-1-(3-chlorophenyl)propan-1-one > α-hydroxy byproduct.
-
Distillation: While possible, the product's relatively high boiling point and thermal sensitivity make vacuum distillation less ideal than crystallization, as it can promote decomposition or elimination side reactions.
References
- Benchchem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one.
- Dwivedi, A., & Crooks, P. A. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-chloropropiophenone.
- ResearchGate. (n.d.). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide.
- Scribd. (n.d.). One-Pot Synthesis of Bupropion.
- van Wyk, L. T., Neyt, N. C., Jugmohan, J., Panayides, J.-L., & Riley, D. L. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(12), 3045-3054.
- PubMed Central. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development.
- ChemBK. (2024). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE.
- The Organic Chemistry Tutor. (2018, May 5).
- Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Li, Z., Wang, B., Zhang, C., Lo, W. Y., Yang, L., & Sun, J. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779–2788.
- PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one.
- PubMed Central. (n.d.). Inhibition of Chlorination in Streptomyces aureofaciens by Nitriles and Related Compounds.
- Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2.
- Quora. (2015). What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?.
- ResearchGate. (n.d.). The chlorination of propiophenone; determination of pKa value and of the course of the reaction.
- LookChem. (n.d.). Cas 152943-33-4, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone.
- Scimplify. (n.d.). 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone).
Sources
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 3. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lookchem.com [lookchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O | CID 12119194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one - Troubleshooting Polychlorination
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one. We will address the common and often challenging issue of polychlorination, providing in-depth troubleshooting advice and optimized protocols to ensure high-purity synthesis of your target compound.
Introduction
2-Chloro-1-(3-chlorophenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The standard synthetic route involves the α-chlorination of 1-(3-chlorophenyl)propan-1-one. While seemingly straightforward, this step is frequently plagued by the formation of polychlorinated byproducts, which complicates purification and reduces the overall yield. This guide provides a comprehensive set of FAQs and troubleshooting protocols to help you achieve selective monochlorination.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dichlorinated byproduct, likely 2,2-dichloro-1-(3-chlorophenyl)propan-1-one. What is causing this and how can I prevent it?
A1: The formation of a dichlorinated product at the alpha position is a classic problem in ketone halogenation, and it is highly dependent on the reaction's pH.
-
Causality—The Role of Acidity: In basic or neutral conditions, the removal of the first α-hydrogen to form an enolate is often the rate-limiting step. Once the first chlorine atom is introduced, its electron-withdrawing inductive effect makes the remaining α-hydrogen significantly more acidic.[2] This increased acidity leads to a faster deprotonation and subsequent reaction with the chlorinating agent, resulting in rapid dichlorination that can be difficult to control, even with careful stoichiometry.[2]
-
Solution—Acid-Catalyzed Chlorination: To favor monochlorination, the reaction should be performed under acidic conditions.[3] In an acidic medium, the rate-determining step is the formation of the enol tautomer.[3] The electron-withdrawing effect of the newly introduced chlorine atom destabilizes the transition state for the formation of the second enol, thus slowing down the second chlorination. This provides a kinetic window to stop the reaction at the mono-chlorinated stage.
Troubleshooting Steps:
-
Switch to an Acidic Solvent: Use a solvent like acetic acid or add a catalytic amount of a mineral acid such as HCl to your reaction mixture.[4]
-
Control Stoichiometry: While crucial in any condition, precise control of the chlorinating agent (1.0-1.05 equivalents) is more effective in an acidic medium.
-
Choice of Chlorinating Agent: Consider using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), which are often more selective for monochlorination under controlled conditions.[5][6]
Q2: My mass spectrometry and NMR data suggest the presence of an additional chlorine atom on the aromatic ring. How can I prevent this side reaction?
A2: Chlorination of the aromatic ring is an electrophilic aromatic substitution (EAS) reaction. This can occur either during the initial Friedel-Crafts acylation to prepare the propiophenone precursor or during the α-chlorination step if the conditions are too harsh.
-
Causality—Electrophilic Aromatic Substitution: The 3-chlorophenyl group is deactivated towards further electrophilic substitution, but strong Lewis acids or highly reactive chlorinating species can still promote ring chlorination.
-
Solution—Optimize Both Synthetic Steps:
-
Friedel-Crafts Acylation: During the synthesis of 1-(3-chlorophenyl)propan-1-one, use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) and maintain a low reaction temperature to prevent side reactions. Over-catalysis or high temperatures can lead to unwanted EAS reactions.
-
α-Chlorination Step: Avoid using chlorinating agents that are also strong electrophiles for aromatic rings under the reaction conditions. The use of reagents like sulfuryl chloride or NCS for α-chlorination, especially under non-Lewis acidic conditions, will minimize ring halogenation.
-
Q3: The chlorination reaction is very slow, and by the time the starting material is consumed, I already have significant polychlorination. How can I accelerate the reaction selectively?
A3: A sluggish reaction often necessitates prolonged reaction times or higher temperatures, both of which can lead to a decrease in selectivity.
-
Causality—Reaction Kinetics: The rate of acid-catalyzed halogenation is dependent on the rate of enol formation.[3] If this is slow, the overall reaction will be slow.
-
Solution—Catalysis and Temperature Control:
-
Acid Catalyst: The introduction of a small amount of a strong acid like HCl can catalyze the enolization process, thereby increasing the reaction rate without promoting polychlorination.[4]
-
Moderate Temperature Increase: A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. However, this must be carefully monitored, as excessive heat can reduce selectivity.
-
Solvent Choice: The choice of solvent can influence the rate of enolization. Polar aprotic solvents can sometimes be effective, but protic solvents like methanol or acetic acid are commonly used for acid-catalyzed chlorination.
-
Q4: What is the most reliable method to ensure selective monochlorination of 1-(3-chlorophenyl)propan-1-one?
A4: A robust method involves the use of sulfuryl chloride in an appropriate solvent with careful temperature control. Sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling and generally higher selectivity for α-chlorination of ketones.
-
Recommended Protocol: A detailed, step-by-step protocol for this transformation is provided in the "Experimental Protocols" section below. This method emphasizes slow addition of the chlorinating agent at a controlled temperature to maintain selectivity.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2,2-dichloro byproduct | 1. Reaction run under neutral or basic conditions. 2. Excess chlorinating agent. 3. High reaction temperature. | 1. Switch to acidic conditions (e.g., use methanol or add catalytic HCl). 2. Use no more than 1.05 equivalents of the chlorinating agent. 3. Maintain a low to moderate reaction temperature (e.g., 0-40 °C). |
| Chlorination on the aromatic ring | 1. Harsh conditions during Friedel-Crafts acylation. 2. Use of a strong Lewis acid catalyst during α-chlorination. | 1. Optimize the Friedel-Crafts reaction with controlled stoichiometry and temperature. 2. Use a non-EAS promoting chlorinating agent like SO₂Cl₂ or NCS for the α-chlorination step. |
| Incomplete conversion of starting material | 1. Insufficient amount of chlorinating agent. 2. Low reaction temperature or short reaction time. 3. Inefficient enol formation. | 1. Ensure 1.0-1.05 equivalents of chlorinating agent are used. 2. Gradually increase reaction time or temperature while monitoring for byproduct formation. 3. Add a catalytic amount of acid (e.g., HCl) to promote enolization. |
| Formation of tarry byproducts | 1. Excessively high reaction temperatures. 2. Uncontrolled reaction (runaway reaction). | 1. Maintain strict temperature control throughout the reaction. 2. Ensure slow, dropwise addition of the chlorinating agent to manage the reaction exotherm. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway to 2-chloro-1-(3-chlorophenyl)propan-1-one and the competing side reactions that lead to polychlorinated impurities.
Caption: Desired vs. undesired chlorination pathways.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-chlorophenyl)propan-1-one (Precursor)
This protocol describes a standard Friedel-Crafts acylation.
Materials:
-
Chlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber with NaOH solution).
-
To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add chlorobenzene (1.2 eq.) dropwise over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)propan-1-one. Purify by vacuum distillation or column chromatography as needed.
Protocol 2: Selective α-Monochlorination
This protocol is optimized to prevent polychlorination.
Materials:
-
1-(3-chlorophenyl)propan-1-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol or Chloroform
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq.) in methanol or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (1.05 eq.) dropwise to the stirred solution over 30-60 minutes. It is critical to maintain the temperature below 10 °C during the addition to control the reaction rate and selectivity.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of NaHCO₃ to neutralize the acidic byproducts (HCl and H₂SO₄).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-1-(3-chlorophenyl)propan-1-one. The product can be further purified by vacuum distillation or recrystallization if necessary.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting.
References
-
ResearchGate. (n.d.). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
-
Tandfonline. (n.d.). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination of ketones.
-
PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ketone-catalyzed photochemical C(sp3)–H chlorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
ChemBK. (2024). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. Retrieved from [Link]
- Google Patents. (n.d.). Biologically active ketone derivative, preparation and use.
- Google Patents. (n.d.). Synthesis of α-chloro or fluoro ketones.
- Google Patents. (n.d.). Novel alpha-chloroketone derivative and process for preparation thereof.
-
Organic Chemistry Portal. (n.d.). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Retrieved from [Link]
-
LookChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxy-1-propanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Monochlorination Isomers Produced From Free Radical Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Method for the selective alpha halogenation of alkylaromatic compounds.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)propan-2-one. Retrieved from [Link]
-
Réseau Huntington de Langue Française. (n.d.). 1-(3-Chlorophenyl)propan-1-one. Retrieved from [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Eco friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1, 3-dione under solvent free conditi. Retrieved from [Link]
Sources
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- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2204135A - Chlorination of ketones - Google Patents [patents.google.com]
- 5. EP0267055A1 - Novel alpha-chloroketone derivative and process for preparation thereof - Google Patents [patents.google.com]
- 6. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Welcome to the dedicated technical support guide for the synthesis and purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS No: 34841-41-3). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles, thereby optimizing both the yield and purity of this critical chemical intermediate.
I. Synthesis and Purification Overview
2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly as an intermediate for various pharmaceutical compounds.[1][2] The most common and direct synthetic route involves the α-chlorination of its precursor, 1-(3-chlorophenyl)propan-1-one (also known as m-chloropropiophenone).[3][4]
Achieving high yield and purity requires careful control over reaction conditions to prevent side reactions and effective purification strategies to remove closely related impurities. This guide will walk you through the entire workflow, from reaction setup to final product characterization.
Caption: General workflow for synthesis and purification.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis and purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
❓ Question 1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I fix them?
💡 Answer: Low yield is a common issue that can stem from several factors throughout the experimental process.
-
Cause A: Incomplete Reaction. The chlorination may not have gone to completion. The α-proton of the ketone is acidic, but reaction kinetics can be slow if conditions are not optimal.
-
Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Compare the spot/peak of the starting material (m-chloropropiophenone) against the product. If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from room temperature to 40°C), but be cautious of increased byproduct formation. Ensure your chlorinating agent is fresh and active.
-
-
Cause B: Product Loss During Work-up. The product may be partially soluble in the aqueous phase or lost during extraction.
-
Solution: When quenching the reaction, ensure the pH is neutral or slightly basic to remove acidic byproducts, but avoid strongly basic conditions which can degrade α-haloketones. Use a reliable organic solvent for extraction, such as dichloromethane or ethyl acetate.[5] Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single large-volume extraction to maximize recovery.
-
-
Cause C: Competing Side Reactions. The primary competing reaction is over-chlorination, leading to the formation of 2,2-dichloro-1-(3-chlorophenyl)propan-1-one.
-
Solution: Add the chlorinating agent (e.g., sulfuryl chloride) slowly and dropwise to a well-stirred solution of the ketone. Maintaining a low and consistent temperature during the addition is critical to control the reaction's exothermicity and selectivity.[6] Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent.
-
❓ Question 2: My analytical data (GC-MS, NMR) shows significant impurities. How can I identify and minimize them?
💡 Answer: Product purity is paramount. The main impurities are typically unreacted starting material, over-chlorinated products, and positional isomers.
-
Impurity A: Unreacted 1-(3-chlorophenyl)propan-1-one.
-
Identification: In GC-MS, this will be a peak with a lower retention time and a molecular ion corresponding to the starting material (C₉H₉ClO). In ¹H NMR, the characteristic quartet and triplet of the ethyl group will be visible.
-
Minimization & Removal: Ensure the reaction goes to completion as described above. This impurity is generally less polar than the product and can be effectively separated using column chromatography.[7]
-
-
Impurity B: 2,2-Dichloro-1-(3-chlorophenyl)propan-1-one.
-
Identification: This byproduct will have a higher molecular weight in the mass spectrum due to the extra chlorine atom. In ¹H NMR, the signal for the α-proton will be absent, and the adjacent methyl group will appear as a singlet instead of a doublet.
-
Minimization & Removal: Avoid using an excess of the chlorinating agent and maintain strict temperature control. This impurity is often difficult to remove by recrystallization due to similar crystal lattice packing but can be separated by column chromatography.
-
-
Impurity C: Positional Isomers (e.g., 2-Chloro-1-(4-chlorophenyl)propan-1-one).
-
Identification: These isomers will have the same molecular weight as the desired product, making them indistinguishable by MS alone.[1] However, ¹H NMR will show a different aromatic splitting pattern. The separation of halogenated positional isomers can be challenging.[8][9]
-
Minimization & Removal: The only way to avoid this impurity is to start with high-purity 1-(3-chlorophenyl)propan-1-one. Verify the purity of your starting material before beginning the reaction. If present, separation may require specialized chromatographic techniques, such as Ultra High-Performance Liquid Chromatography (UHPLC).[8][9]
-
Caption: Troubleshooting decision tree for common issues.
❓ Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
💡 Answer: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high, causing it to separate as a liquid upon cooling.
-
Solution A: Use a Solvent System. A single solvent may not have the ideal solubility profile. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) is often effective. For this compound, consider solvent pairs like ethanol/water or ethyl acetate/heptane. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol), then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Solution B: Ensure Slow Cooling. Rapid cooling ("shock cooling") promotes precipitation and oiling out rather than crystal growth.[10] Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.
-
Solution C: Induce Crystallization. If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.
III. Frequently Asked Questions (FAQs)
-
What is the typical starting material and where is it sourced? The direct precursor is 1-(3-chlorophenyl)propan-1-one (m-chloropropiophenone), CAS No: 34841-35-5.[3] This is often synthesized via a Friedel-Crafts acylation of chlorobenzene with propanoyl chloride using a Lewis acid like AlCl₃.[11][12][13] It is commercially available from various chemical suppliers.
-
What analytical techniques are essential for characterization? A combination of techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the position of the chlorine on the phenyl ring and the α-chloro substitution.[1]
-
GC-MS: To assess purity and identify volatile impurities by their mass and fragmentation patterns.[14]
-
IR Spectroscopy: To confirm the presence of the ketone functional group (a strong C=O stretch around 1700 cm⁻¹).[1]
-
TLC: For rapid, qualitative monitoring of the reaction.
-
-
What are the expected NMR chemical shifts for the final product? While exact shifts depend on the solvent, typical values are:
-
¹H NMR: Aromatic protons (~7.3–8.0 ppm), a quartet for the α-methine proton (CH-Cl), and a doublet for the β-methyl protons (CH₃).[1]
-
¹³C NMR: Carbonyl carbon (~190-200 ppm), aromatic carbons (~125-135 ppm), α-carbon bearing the chlorine, and the β-methyl carbon.
-
-
What are the recommended storage conditions? 2-Chloro-1-(3-chlorophenyl)propan-1-one is an α-haloketone. This class of compounds can be lachrymatory and may degrade over time, especially when exposed to moisture or light. It is recommended to store the purified product in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated (<15°C) and under an inert atmosphere (e.g., nitrogen or argon).
IV. Experimental Protocols & Data
Data Tables
Table 1: Typical Analytical Data for 2-Chloro-1-(3-chlorophenyl)propan-1-one
| Property | Value / Observation |
|---|---|
| Molecular Formula | C₉H₈Cl₂O[2][15] |
| Molecular Weight | 203.07 g/mol [1] |
| Appearance | Colorless to light yellow liquid or low-melting solid[1] |
| IR (C=O Stretch) | ~1700 cm⁻¹[1] |
| ¹H NMR (Aromatic) | δ ~7.3–8.0 ppm |
| ¹H NMR (α-CH) | Quartet |
| ¹H NMR (β-CH₃) | Doublet |
| ¹³C NMR (C=O) | δ ~200 ppm[1] |
Table 2: Comparison of Purification Techniques
| Method | Advantages | Disadvantages | Recommended Use |
|---|---|---|---|
| Recrystallization | Cost-effective, scalable, can yield very high purity material if the right solvent is found.[10] | Can have lower recovery; may not remove impurities with similar solubility; risk of oiling out. | For purifying crude material that is already >85-90% pure. |
| Column Chromatography | Excellent for separating mixtures with different polarities (e.g., SM, product, di-Cl).[7] | More time-consuming, requires significant solvent volumes, can be difficult to scale up. | For purifying very impure mixtures or for isolating a highly pure analytical sample. |
Protocol 1: Synthesis via α-Chlorination
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize HCl and unreacted SO₂Cl₂.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5-10%). The separation of halogenated compounds can be sensitive to the eluent system.[8]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-1-(3-chlorophenyl)propan-1-one.
V. References
-
Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride. Retrieved from
-
PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]
-
Google Patents. (n.d.). CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone. Retrieved from
-
ChemBK. (2024). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Method for the Synthesis of α-Chloroketones. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) 3-Chloropropiophenone. Retrieved from [Link]
-
PubMed. (2006). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Retrieved from [Link]
-
RSC Publishing. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Analytical report. (2021). 3-Chlorocathinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
-
NIH. (n.d.). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [https://www.researchgate.net/figure/H-NMR-spectra-of-3-chloro-1-2-propanediol-trifunctional-initiator-a-and-poly-MMA-b_fig1_230815254]([Link] initiator-a-and-poly-MMA-b_fig1_230815254)
-
PubMed. (2015). Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2024). NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Retrieved from [Link]
-
Google Patents. (n.d.). CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F. Retrieved from
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Technical Support Center: Purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one by Vacuum Distillation
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one. As a critical intermediate in the synthesis of various pharmaceutical compounds, achieving high purity is paramount.[1] Vacuum distillation is the preferred method for purifying this compound due to its high boiling point, which makes it susceptible to thermal degradation at atmospheric pressure.[2] This document provides a detailed protocol, troubleshooting guidance, and frequently asked questions to ensure a safe, efficient, and successful purification process.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the compound's properties is the foundation of a successful distillation. Key data for 2-Chloro-1-(3-chlorophenyl)propan-1-one are summarized below.
| Property | Value | Source |
| CAS Number | 34841-41-3 | [3][4] |
| Molecular Formula | C₉H₈Cl₂O | [3][4] |
| Molecular Weight | 203.07 g/mol | [3] |
| Appearance | Clear to slightly yellow oil/liquid | [5][6] |
| Predicted Boiling Point | 290.3 ± 20.0 °C (at 760 mmHg) | [3] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [5] |
The predicted atmospheric boiling point of ~290°C necessitates purification under reduced pressure to prevent decomposition.[2] The following table provides estimated boiling points at various vacuum levels, which are crucial for setting up the experiment.
| Vacuum Pressure (mmHg/Torr) | Estimated Boiling Point (°C) |
| 100 | ~215 °C |
| 50 | ~195 °C |
| 20 | ~175 °C |
| 10 | ~160 °C |
| 5 | ~145 °C |
| 1 | ~120 °C |
Note: These are estimates. The actual boiling point during distillation will depend on the precise vacuum achieved and the purity of the crude material.
Experimental Setup and Protocol
A correctly assembled apparatus is critical for both safety and efficiency. The diagram below illustrates a standard setup for laboratory-scale vacuum distillation.
Caption: Troubleshooting workflow for common vacuum distillation issues.
Q: My system isn't reaching the target vacuum, or the pressure is unstable. What should I do?
-
A: This is almost always due to a leak. [7]First, listen for an audible hissing sound, which can help pinpoint the location. Carefully re-examine every greased joint; they should be completely transparent. If you see streaks or channels, the seal is poor and needs to be re-greased. Check all vacuum tubing for cracks or holes. Finally, ensure your vacuum pump is in good working order and the oil is clean. The instability could also be a "virtual leak," caused by the slow evaporation of residual solvent or water from improperly dried glassware. [7] Q: The liquid in the distillation flask is bumping violently, even with a stir bar. How can I stop this?
-
A: Bumping occurs when a liquid superheats and then boils in a single, explosive event. The primary solution is to increase the speed of the magnetic stirrer to create more vigorous agitation and nucleation sites. [8]Ensure you are using a Claisen adapter, which provides a larger surface area and helps contain any splashing. [8]Additionally, reduce the heating rate; heating too quickly is a common cause of bumping.
Q: The compound is refluxing in the flask and column, but nothing is distilling over into the receiving flask. What's the problem?
-
A: This indicates that the vapor is condensing before it can reach the condenser, usually due to insufficient energy. The solution is often to improve the insulation of the apparatus. [9]Wrap the distillation flask neck and the Claisen adapter with glass wool or aluminum foil to minimize heat loss to the atmosphere. [8]You may also need to slightly increase the temperature of the heating mantle.
Q: My distillation rate is extremely slow.
-
A: This can be caused by the same issues as a lack of distillate: poor insulation or insufficient heating. Ensure the apparatus is well-insulated. It can also be a sign of a poor vacuum; if the pressure is higher than intended, the compound's boiling point will be higher, requiring more energy to distill. Check your system for leaks.
Q: The distillation proceeded, but my final product is still impure.
-
A: Purity issues often stem from a poorly controlled distillation. If you heat the mixture too quickly, less volatile impurities can be carried over with the product vapor in an aerosol. A stable, controlled boiling point is key. Ensure you are collecting only the fraction that distills at a constant temperature. If your vacuum was fluctuating, the boiling point would have changed, leading to the co-distillation of different components. [2]A second, more careful distillation (a fractional distillation, if necessary) may be required.
Frequently Asked Questions (FAQs)
Q: Why is vacuum distillation essential for 2-Chloro-1-(3-chlorophenyl)propan-1-one?
-
A: Compounds with high boiling points are often sensitive to heat and can decompose, polymerize, or undergo side reactions at the high temperatures required for atmospheric distillation. [10]By reducing the pressure, we lower the boiling point to a temperature where the compound is stable, allowing for safe and effective purification. [11] Q: What type of vacuum pump should I use?
-
A: The choice of pump depends on the desired vacuum level. For the pressure ranges needed for this compound (1-20 mmHg), a standard laboratory oil-sealed rotary vane pump is an excellent choice. [11]For less rigorous vacuum requirements, a water aspirator can be used, but it will result in a higher boiling point and is sensitive to water pressure fluctuations. [8] Q: How can I be sure my glassware is safe for vacuum?
-
A: Only use round-bottom flasks, as flat-bottomed flasks are not designed to withstand external pressure and may implode. Never use any glassware that has star-cracks, chips, or deep scratches. When in doubt, it is always safer to discard the item. For added safety, some labs recommend wrapping the distillation flask with tape or using a blast shield. [10] Q: What is the purpose of the cold trap?
-
A: The cold trap serves two primary functions: 1) It condenses volatile vapors from the distillation before they can enter and contaminate the vacuum pump oil. This extends the life of the pump and ensures it can achieve a deep vacuum. 2) It prevents any oil vapor from the pump from "backstreaming" into your pure product. [9] Q: Can I stop the distillation and restart it later?
-
A: Yes. To pause the distillation, simply remove the heat source and let the system cool down completely under vacuum. Do not break the vacuum. To restart, simply re-apply heat gradually as you did initially. If you need to stop for an extended period, it is best to follow the full shutdown procedure, cool and vent the system, and store your material appropriately.
References
-
Nichols, L. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
-
SchuF. (n.d.). Vacuum Distillation Process Steps. [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
Reddit. (2022). Why is my vacuum distillation not working?. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. [Link]
-
Aco Recycling. (2024). What are the advantages and disadvantages of vacuum distillation?. [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. [Link]
-
ResearchGate. (2022). Troubleshooting a Distillation Column - Problem and Solution. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O | CID 12119194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [amp.chemicalbook.com]
- 6. 1-(3-Chlorophenyl)-1-propanone(34841-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. beakerandwrench.com [beakerandwrench.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. What are the advantages and disadvantages of vacuum distillation? [sihaienergytech.com]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Technical Support Center: Column Chromatography Purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Introduction
Welcome to the technical support guide for the purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. 2-Chloro-1-(3-chlorophenyl)propan-1-one (C₉H₈Cl₂O, MW: 203.07 g/mol ) is a dichlorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical agents, including as an intermediate for certain anticancer drugs and an impurity in the synthesis of Bupropion.[1][2][3][4]
Given its role, achieving high purity is paramount to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights into column chromatography techniques, focusing on practical troubleshooting and frequently asked questions to overcome common purification challenges.
Fundamentals of Purifying 2-Chloro-1-(3-chlorophenyl)propan-1-one
The molecular structure, featuring a moderately polar ketone group and two electron-withdrawing chlorine atoms on aromatic and aliphatic positions, dictates its chromatographic behavior.[1] Normal-phase chromatography using silica gel as the stationary phase is the most common and effective method for its purification.[5][6][7] The principle of separation relies on the differential partitioning of the target compound and its impurities between the polar stationary phase and a non-polar mobile phase.[8][9]
Compound Properties Overview
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one | [10] |
| Molecular Formula | C₉H₈Cl₂O | [10] |
| Molecular Weight | 203.07 g/mol | [1][10] |
| CAS Number | 34841-41-3 | [10] |
| Appearance | Colorless to pale yellow liquid/solid | [11] |
Typical Impurities
Understanding potential impurities is critical for designing a robust purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-chloropropiophenone or chlorinating agents.[1]
-
Over-chlorinated Byproducts: Molecules with additional chlorine atoms.
-
Reduced Product: The corresponding alcohol, 2-chloro-1-(3-chlorophenyl)propan-1-ol, if reducing agents are present.[1]
-
Positional Isomers: From the initial Friedel-Crafts acylation reaction.[1]
Experimental Workflow: From Crude Mixture to Pure Compound
The following diagram outlines the standard workflow for the purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Caption: A standard workflow for purifying 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question: My column shows poor separation, with bands streaking and overlapping. What's wrong?
Answer: Poor separation is a common issue that can stem from several factors. Let's diagnose it systematically.
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing all components to move down the column too quickly. The ideal solvent system, determined by Thin Layer Chromatography (TLC), should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it separates well from impurities.[12][13]
-
Solution: Re-evaluate your eluent with TLC. Decrease the proportion of the polar solvent (e.g., move from 15% Ethyl Acetate in Hexane to 10%). A good separation on TLC is a prerequisite for a good separation on the column.
-
-
Column Overloading: Loading too much crude material saturate the stationary phase, exceeding its capacity and preventing proper partitioning.[14][15]
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is still poor, reduce the sample load.
-
-
Improper Column Packing: Voids, channels, or an uneven silica bed will lead to a non-uniform solvent front, causing band broadening and poor resolution.[5]
-
Excessive Flow Rate: If the mobile phase moves too quickly, there isn't enough time for the equilibrium between the stationary and mobile phases to be established, leading to tailing and poor separation.[16]
-
Solution: Reduce the flow rate. For gravity columns, adjust the stopcock. The optimal flow rate allows for distinct bands to form and separate.[16]
-
Caption: Decision tree for troubleshooting poor column chromatography separation.
Question: My compound is streaking or "tailing" down the column instead of forming a tight band. Why is this happening?
Answer: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase, or by physical issues with the column.[14][17]
-
Silanol Interactions: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with polar functional groups, like the ketone in your target molecule. This can cause some molecules to "stick" longer than others, resulting in a tail.[14]
-
Solution: While less common for neutral ketones than for amines, this can still occur. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like methanol to your eluent can sometimes help by competing for these active sites. However, this will increase the overall polarity, so you may need to decrease the main polar solvent (ethyl acetate) to compensate.
-
-
Column Overload: As with poor separation, overloading the column can cause tailing because the retention sites on the stationary phase become saturated.[14][15]
-
Solution: Reduce the amount of sample loaded onto the column.[15]
-
-
Channeling in the Column Bed: A poorly packed column can have channels or voids that disrupt the flow of the mobile phase, leading to tailing.[14]
-
Solution: Ensure the column is packed evenly. If you suspect a void has formed at the top of the column, you may need to repack it.[14]
-
Question: I loaded my sample, but it seems to have precipitated at the top of the column. What should I do?
Answer: Sample precipitation occurs when its solubility in the initial mobile phase is low. This is a common problem when a solvent stronger than the eluent is used to dissolve the sample for loading.[17]
-
Primary Cause: The sample was likely dissolved in a polar solvent (like pure dichloromethane or ethyl acetate) for "wet loading," but the running eluent is highly non-polar (e.g., 5% ethyl acetate in hexane). When the sample solution meets the non-polar eluent on the column, it crashes out of solution.
-
The Best Solution: Dry Loading. This technique is ideal for samples with poor solubility in the eluent.[13][16]
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column. This ensures the sample is introduced to the column in a solid, finely dispersed state, preventing precipitation.[13][16]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying 2-Chloro-1-(3-chlorophenyl)propan-1-one?
A1: A mixture of hexanes (or petroleum ether) and ethyl acetate is an excellent and standard starting point.[18][19] Begin your TLC analysis with the following ratios:
-
95:5 (Hexane:Ethyl Acetate)
-
90:10 (Hexane:Ethyl Acetate)
-
80:20 (Hexane:Ethyl Acetate) Adjust the ratio until your target compound has an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities that are more or less polar.[12]
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (constant solvent composition): This is ideal if your TLC shows good separation between the target compound and all major impurities with a single solvent system. It is simpler to perform.
-
Gradient Elution (gradually increasing polarity): If your crude mixture contains both very non-polar impurities and very polar baseline impurities, a gradient is more efficient. You can start with a low polarity eluent to wash off the non-polar spots, then gradually increase the percentage of the polar solvent to elute your target compound, and finally increase it further to flush out any strongly retained impurities.[20] This can save significant time and solvent.
Q3: My compound seems to be decomposing on the column. How can I confirm this and what can I do?
A3: Silica gel is acidic and can sometimes cause sensitive compounds to decompose.[20]
-
Confirmation with 2D TLC: To check for stability, run a 2D TLC.
-
Spot your compound on the bottom-left corner of a TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent.
-
Result: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[20]
-
-
Solution: If decomposition is confirmed, you can try deactivating the silica gel by adding 0.5-1% triethylamine to your eluent to neutralize the acidic sites.[18] Alternatively, you can switch the stationary phase to alumina, which is available in neutral, acidic, or basic forms.[20]
Q4: How do I know which collected fractions contain my pure product?
A4: You must monitor the fractions using TLC.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Also spot your crude mixture and, if available, a pure standard of the target compound for reference.
-
Develop the TLC plate in your chromatography eluent.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine only the fractions that show a single spot corresponding to your pure product.[13]
Detailed Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This "wet packing" method is reliable for creating a homogenous column bed.[5][13]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
Make the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for a 1g sample) with your initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc) until you have a pourable, milkshake-like consistency.
-
Pour the Slurry: Clamp the column vertically. With the stopcock open, pour the slurry into the column in a single, continuous motion. Use a funnel to aid pouring.
-
Pack the Bed: Continuously collect the solvent draining from the bottom. Gently tap the sides of the column with a piece of rubber tubing to dislodge any air bubbles and help the silica pack into a dense, uniform bed.
-
Finalize: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading. Drain the excess solvent until it is just level with the top of the sand. Crucially, do not let the silica bed run dry at any point.
Protocol 2: Dry Loading the Sample
This method is highly recommended if the sample has poor solubility in the eluent.[13][16]
-
Dissolve Sample: In a round-bottom flask, dissolve your crude 2-Chloro-1-(3-chlorophenyl)propan-1-one in a minimal volume of a volatile solvent like dichloromethane or acetone.
-
Add Silica: Add silica gel (approximately 2-3 times the mass of your crude sample) to the flask.
-
Evaporate: Swirl the flask to ensure the silica is well-mixed. Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load Column: Carefully pour this powder onto the sand layer at the top of your packed column, creating an even layer.
-
Begin Elution: Gently add your eluent, being careful not to disturb the sample layer, and start collecting fractions.
References
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
KNAUER. HPLC Troubleshooting Guide. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O. National Center for Biotechnology Information. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. Biotage. [Link]
-
Chemistry For Everyone. How To Improve Column Chromatography Separation?. YouTube. [Link]
-
Restek. Troubleshooting Guide. Restek Corporation. [Link]
-
Reddit. How to get proper separation during column chromatography?. r/OrganicChemistry. [Link]
-
PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO. National Center for Biotechnology Information. [Link]
-
MDPI. Stationary Phases for Green Liquid Chromatography. MDPI. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
NIH. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Center for Biotechnology Information. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]
-
Separation Techniques Chem 551. Separation Techniques Chem 551. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography]([Link] chromatography)
-
IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
- Google Patents. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.
-
ResearchGate. Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione. ResearchGate. [Link]
Sources
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- 2. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [chemicalbook.com]
- 3. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [amp.chemicalbook.com]
- 4. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 5. chromtech.com [chromtech.com]
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- 11. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]
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Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, with a specific focus on identifying common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. My aim is to move beyond simple procedural steps and delve into the mechanistic reasoning behind the formation of these impurities, empowering you to optimize your reaction conditions and purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹H NMR shows unexpected aromatic signals. What isomeric byproducts could have formed during the Friedel-Crafts acylation step?
Answer:
This is a very common issue that arises from the directing effects of the chlorine substituent on the chlorobenzene ring during the initial Friedel-Crafts acylation with propionyl chloride. While the chlorine atom is a deactivating group, it is an ortho, para-director.[1] Therefore, in addition to your desired meta-substituted product, you will inevitably form ortho- and para-substituted isomers.
Causality and Field Insights:
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (CH₃CH₂CO⁺) is the electrophile.[2][3] The chlorine on the ring, through resonance, can stabilize the intermediate carbocation (the sigma complex) when the attack occurs at the ortho and para positions.[1] However, the strong electron-withdrawing inductive effect of chlorine deactivates the ring overall, making the reaction slower than with benzene.[4] Steric hindrance from the chlorine atom typically makes the para isomer the major byproduct, with the ortho isomer forming in smaller amounts.[5][6]
Visualizing the Reaction Pathway:
Caption: Formation of isomeric intermediates during Friedel-Crafts acylation.
Identifying Isomers by ¹H NMR:
The key to distinguishing these isomers lies in the splitting patterns of the aromatic protons.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Splitting |
| 1-(3-chlorophenyl)propan-1-one (meta, Desired) | Four distinct signals in the aromatic region (approx. 7.4-7.9 ppm), often appearing as multiplets, a doublet of doublets, and a triplet. The symmetry is low.[7] |
| 1-(2-chlorophenyl)propan-1-one (ortho, Byproduct) | A complex multiplet pattern for four protons, typically shifted slightly upfield compared to the meta isomer due to steric interactions. |
| 1-(4-chlorophenyl)propan-1-one (para, Byproduct) | Two distinct doublets in the aromatic region (approx. 7.4 and 7.9 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.[8] |
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase regioselectivity.
-
Purification: Careful column chromatography is essential to separate these isomers before proceeding to the chlorination step. The polarity differences are usually sufficient for separation on silica gel.
Question 2: I'm seeing signals in my ¹H NMR that suggest over-chlorination. What are these species and how are they formed?
Answer:
This issue points to byproducts formed during the α-chlorination of your intermediate, 1-(3-chlorophenyl)propan-1-one. The most common byproduct is the α,α-dichloro species: 2,2-dichloro-1-(3-chlorophenyl)propan-1-one . A less common, but possible, byproduct is the result of chlorination at the terminal methyl group: 3-chloro-1-(3-chlorophenyl)propan-1-one .
Causality and Field Insights:
α-Chlorination of ketones is typically performed under acidic or basic conditions that proceed via an enol or enolate intermediate, respectively.[9] The introduction of the first chlorine atom at the α-position is an activating step. The electron-withdrawing nature of the first chlorine makes the remaining α-proton more acidic and thus easier to remove, leading to the formation of a second enolate and subsequent reaction with the chlorinating agent to give the dichlorinated product.[10]
Formation of the 3-chloro byproduct is less common under standard α-chlorination conditions but can occur, particularly if radical pathways are initiated (e.g., by UV light or radical initiators).[11]
Visualizing Byproduct Formation:
Caption: Pathways for the formation of over-chlorinated byproducts.
Identifying Byproducts by ¹H and ¹³C NMR:
The chemical shifts of the aliphatic protons are highly diagnostic.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-Chloro-1-(3-chlorophenyl)propan-1-one (Desired) | Quartet (1H) at ~5.2 ppm (CH-Cl), Doublet (3H) at ~1.7 ppm (CH₃) | Methine (CH-Cl) at ~60 ppm, Methyl (CH₃) at ~20 ppm |
| 2,2-Dichloro-1-(3-chlorophenyl)propan-1-one (Byproduct) | Singlet (3H) at ~2.4 ppm (CH₃). The α-proton quartet is absent. | Quaternary Carbon (CCl₂) at ~85-90 ppm, Methyl (CH₃) at ~30 ppm |
| 3-Chloro-1-(3-chlorophenyl)propan-1-one (Byproduct) | Two Triplets (2H each), one at ~3.4 ppm (CH₂-CO) and one at ~3.9 ppm (CH₂-Cl)[12] | Carbonyl (C=O) at ~197 ppm, Methylene (CH₂-CO) at ~41 ppm, Methylene (CH₂-Cl) at ~39 ppm[12] |
Troubleshooting Protocol:
-
Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent (e.g., SO₂Cl₂, NCS). Use of 1.0 equivalent is crucial to minimize dichlorination.
-
Controlled Addition: Add the chlorinating agent slowly and at a low temperature to maintain control over the reaction and prevent temperature spikes that can lead to side reactions.
-
Monitor by TLC/GC-MS: Monitor the reaction progress closely to stop it once the starting material is consumed but before significant amounts of the dichlorinated product appear.
Question 3: My NMR spectrum is clean, but my yield is low. What could be consuming my starting material without producing the desired product?
Answer:
Low yields in Friedel-Crafts reactions, even with clean product formation, often point to issues with the catalyst or reaction conditions. The most common culprits are catalyst deactivation and self-condensation of the acylating agent.
Causality and Field Insights:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will react with AlCl₃, rendering it inactive. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with the AlCl₃.[13] This is why a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required. If you use too little catalyst, the reaction will stall once all the catalyst is complexed with the product.[4][14]
-
Side Reactions of Propionyl Chloride: Under the reaction conditions, propionyl chloride can potentially undergo self-condensation or decomposition, especially if the reaction is heated for prolonged periods.
Experimental Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maintaining anhydrous conditions in Friedel-Crafts reactions.
Troubleshooting Protocol:
-
Verify Catalyst Stoichiometry: Ensure at least 1.1 to 1.3 equivalents of AlCl₃ are used relative to the limiting reagent (typically chlorobenzene or propionyl chloride).
-
Strict Anhydrous Technique: Follow the workflow outlined above. Use freshly opened bottles of reagents and anhydrous grade solvents.
-
Order of Addition: The standard procedure is to suspend AlCl₃ in the solvent (e.g., CH₂Cl₂), cool the mixture, and then add the propionyl chloride, followed by the dropwise addition of chlorobenzene.[15] This allows the acylium ion to form before the aromatic substrate is introduced.
By carefully considering the mechanistic pathways for byproduct formation and addressing the practical aspects of the experimental setup, you can significantly improve the outcome of your synthesis and simplify the interpretation of your NMR data.
References
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
BenchChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one.
-
National Center for Biotechnology Information. 3-Chloropropiophenone - PMC.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
ChemicalBook. 3-Chloropropiophenone synthesis.
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation.
-
Wikipedia. Friedel–Crafts reaction.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
-
Organic Syntheses. Propiophenone, o- and p-hydroxy-.
-
Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is.
-
Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
-
Chem LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Filo. The major product formed in the Friedel-Craft acylation of chlorobenzene is.
-
ChemicalBook. 3'-Chloropropiophenone(34841-35-5) 1H NMR spectrum.
-
Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride.
-
Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride.
-
ResearchGate. Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
Sources
- 1. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 6. C.Q. 51. The major product formed in the Friedel-Craft acylation of chlor.. [askfilo.com]
- 7. 3'-Chloropropiophenone(34841-35-5) 1H NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 15. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Welcome to the technical support guide for 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS No. 34841-41-3). This document is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges of this highly reactive α-haloketone. Our goal is to provide you with the expert insights and practical protocols necessary to ensure the integrity of your experiments and syntheses.
Introduction: The Challenge of Reactivity
2-Chloro-1-(3-chlorophenyl)propan-1-one is a valuable synthetic intermediate, primarily utilized in the development of pharmaceuticals.[1][2] Its utility stems from its structure as an α-haloketone, which possesses two key electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bearing the chlorine atom. The potent electron-withdrawing nature of the adjacent carbonyl group greatly enhances the reactivity of the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[3][4] While this high reactivity is beneficial for synthesis, it is also the primary source of the compound's instability in solution, leading to potential degradation and inconsistent experimental results if not handled correctly.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the stability and handling of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Q1: What are the primary chemical reasons for the instability of this compound in solution?
The instability is rooted in its α-haloketone structure. There are two main degradation pathways to be aware of:
-
Nucleophilic Substitution (SN2 Reaction): This is the most common degradation pathway. The α-carbon is highly electrophilic and will readily react with any nucleophile present in the solution.[5] This includes nucleophilic solvents (e.g., methanol), buffer components with amine or thiol groups (e.g., Tris, glycine), and even water, which can lead to hydrolysis.
-
Base-Mediated Reactions: The hydrogen atom on the α-carbon is acidic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom.[6] In the presence of a strong base, this proton can be abstracted to form an enolate intermediate. This enolate can then participate in undesirable side reactions, such as the Favorskii rearrangement, or other condensation/elimination pathways.[5][6]
Q2: Which solvents are recommended for preparing a stable stock solution?
The choice of solvent is critical. An ideal solvent should be aprotic and non-nucleophilic.
| Solvent Category | Recommended | Use with Caution | Not Recommended | Rationale |
| Aprotic, Non-Nucleophilic | Anhydrous DMSO, Anhydrous DMF, Acetonitrile (ACN), Dichloromethane (DCM)[7][8] | These solvents are inert and will not directly react with the compound. They are the best choice for long-term storage of stock solutions. | ||
| Protic, Non-Nucleophilic | tert-Butanol, Acetic Acid | While protic, their bulkiness or acidity makes them poor nucleophiles. However, they can still participate in acid/base-catalyzed degradation over time. Use only for immediate reaction needs. | ||
| Protic, Nucleophilic | Methanol, Ethanol, Water | These solvents are nucleophiles and will actively degrade the compound via solvolysis/hydrolysis. Avoid for stock solutions. |
Q3: How should the neat compound and its stock solutions be stored to ensure maximum stability?
Proper storage is essential to prevent degradation over time.
-
Neat Compound: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, away from moisture and reactive chemicals.[9]
-
Stock Solutions: Prepare stock solutions in a recommended anhydrous aprotic solvent (see table above) at a high concentration (e.g., 10-50 mM). Aliquot into single-use volumes to minimize freeze-thaw cycles and moisture introduction from atmospheric water. Store these aliquots at -20°C or -80°C for long-term stability.[10] A one-month limit is suggested for -20°C storage, while up to six months may be feasible at -80°C.[10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Problem: I'm seeing inconsistent results or a complete loss of compound activity in my biological assay.
-
Likely Cause: Your compound is degrading in the aqueous assay buffer. Many common biological buffers are nucleophilic and will rapidly inactivate 2-Chloro-1-(3-chlorophenyl)propan-1-one.
-
Troubleshooting Workflow:
-
In-Depth Explanation: Buffers like Tris contain a primary amine, a potent nucleophile that will attack the α-carbon. While HEPES is often considered "biological," its piperazine ring also contains secondary amines that can act as nucleophiles, albeit more slowly. Phosphate or MOPS-based buffers are superior choices as they are non-nucleophilic.
Buffer Nucleophilic Group Compatibility Recommendation Tris Primary Amine (-NH₂) Not Recommended Glycine Primary Amine (-NH₂) Not Recommended HEPES Secondary Amines Use with Caution / Test First PBS Phosphate Recommended MOPS Morpholino group Recommended
Problem: My chemical synthesis is yielding unexpected byproducts.
-
Likely Cause: The reaction conditions are promoting a side reaction. This is common when using basic nucleophiles or protic solvents.
-
Mechanistic Insight & Solution:
Caption: Competing reaction pathways for α-haloketones.
-
Corrective Actions:
-
Avoid Strong Bases: If your nucleophile is also a strong base (e.g., an alkoxide), it can deprotonate the α-carbon faster than it substitutes the chlorine. If possible, use the neutral form of the nucleophile (e.g., an amine instead of an amide anion) or add a non-nucleophilic scavenger base (like a hindered amine, e.g., diisopropylethylamine) to neutralize any generated acid.
-
Choose Aprotic Solvents: Solvents like methanol or ethanol can act as competing nucleophiles. Switch to an inert, aprotic solvent like THF, ACN, or DMF to ensure only your intended nucleophile reacts.
-
Part 3: Key Experimental Protocols
Follow these validated protocols to minimize stability issues.
Protocol 3.1: Preparation and Storage of a Stable Stock Solution
-
Material Handling: Handle the neat 2-Chloro-1-(3-chlorophenyl)propan-1-one in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses). [9]2. Solvent Preparation: Use a new, sealed bottle of anhydrous dimethyl sulfoxide (DMSO). Use a syringe to withdraw the required volume, ensuring the bottle's septum is purged with an inert gas (e.g., argon or nitrogen) before and after use to prevent moisture contamination.
-
Solution Preparation: Accurately weigh the desired amount of the compound into a clean, dry glass vial. Add the anhydrous DMSO to achieve the target concentration (e.g., 20 mM). Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use polypropylene or glass vials. Cap tightly.
-
Labeling and Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 3.2: Buffer Compatibility Test
This protocol allows you to empirically determine the stability of the compound in your specific experimental buffer.
-
Preparation: Prepare two sets of samples.
-
Control Sample: Dilute your DMSO stock of 2-Chloro-1-(3-chlorophenyl)propan-1-one to a final concentration of 100 µM in 100% Acetonitrile.
-
Test Sample: Dilute the DMSO stock to the same final concentration (100 µM) in your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent between samples (e.g., <1%).
-
-
Incubation: Incubate both samples under your exact experimental conditions (e.g., 37°C for 2 hours).
-
Analysis: Analyze both the control and test samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by LC-MS.
-
Interpretation:
-
Create an overlay of the chromatograms.
-
Stable: If the peak area and retention time of the main compound in the "Test Sample" are >95% of the "Control Sample," and no significant new peaks have appeared, the compound is likely stable under your conditions.
-
Unstable: If the main peak area has significantly decreased in the "Test Sample" and/or new peaks (degradation products) are visible, the buffer is not compatible. You must switch to an inert buffer system as described in the troubleshooting section.
-
References
-
Al-Zoubi, W. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(3), 677. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ChemBK. (2024). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [chemicalbook.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.se [fishersci.se]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting low conversion rates in "2-Chloro-1-(3-chlorophenyl)propan-1-one" reactions
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3). This α-chloro ketone is a critical intermediate in organic synthesis, notably as a precursor for various pharmaceuticals.[1][2] Its molecular structure, featuring a highly electrophilic α-chloro ketone group, makes it a versatile building block but also presents unique challenges during synthesis.[1] Low conversion rates are a frequent issue, often stemming from suboptimal reaction conditions, reagent quality, or the formation of unwanted side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues, thereby improving reaction yield and purity.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common and critical issues encountered during the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, which is typically achieved via the α-chlorination of its precursor, 1-(3-chlorophenyl)propan-1-one.
Question 1: My reaction shows very low or no conversion of the starting material, 1-(3-chlorophenyl)propan-1-one. What are the primary causes?
Low conversion is often traced back to issues with reagents, reaction setup, or temperature. Let's break down the likely culprits.
Answer:
There are three primary areas to investigate: the integrity of your chlorinating agent, the reaction conditions, and potential catalyst inhibition.
1. Inactive Chlorinating Agent:
-
The Causality: Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture will rapidly decompose them into inactive species (e.g., SO₂ and HCl for SOCl₂), leaving insufficient active reagent to drive the chlorination.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use a newly opened bottle of the chlorinating agent if possible.
-
Verify Activity: If using an older bottle, consider running a small-scale control reaction with a substrate known to work.
-
Proper Handling: Handle reagents under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfers.
-
2. Suboptimal Reaction Conditions:
-
The Causality: The α-chlorination of a ketone proceeds through an enol or enolate intermediate. The formation of this intermediate and its subsequent reaction are highly dependent on temperature and solvent.
-
Troubleshooting Steps:
-
Temperature Control: The reaction requires a specific temperature range to proceed efficiently. For chlorination with PCl₅ in THF, a temperature of 40–50°C is often optimal.[1] If the temperature is too low, the reaction rate will be negligible.
-
Anhydrous Solvent: The presence of water in the solvent (e.g., Dichloromethane, THF) is detrimental. It will consume the chlorinating agent and can lead to unwanted hydrolysis byproducts.[1] Always use a freshly distilled or commercially available anhydrous solvent.
-
3. Incorrect Stoichiometry:
-
The Causality: While an excess of the chlorinating agent is often used to drive the reaction to completion, a significant under-charge will naturally result in incomplete conversion.
-
Troubleshooting Steps:
-
Verify Molar Ratios: A typical molar ratio for the ketone to PCl₅ is 1:1.2.[1] Double-check your calculations and measurements to ensure at least a stoichiometric amount of the chlorinating agent is present.
-
Troubleshooting Workflow: Diagnosing Zero/Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Question 2: My reaction is producing significant byproducts, leading to low purity and yield. How can I identify and mitigate them?
Side product formation is typically due to over-reactivity or the presence of contaminants. The key is controlling the reaction's selectivity.
Answer:
The most common byproduct is the di-chlorinated species, with other impurities arising from oxidation or hydrolysis.
1. Over-Chlorination:
-
The Causality: The product, an α-chloro ketone, can undergo a second chlorination at the same α-carbon or the adjacent methyl group, yielding di- or tri-chlorinated impurities. This is exacerbated by high temperatures or an excessive amount of chlorinating agent.[1]
-
Mitigation Strategy:
-
Controlled Reagent Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration, favoring mono-chlorination.
-
Strict Temperature Control: Do not exceed the recommended temperature range (40–50°C).[1] Overheating provides the activation energy needed for the less favorable second chlorination.
-
Refine Stoichiometry: Avoid using a large excess of the chlorinating agent. An excess of 15-20% (1:1.2 molar ratio) is usually sufficient.
-
2. Oxidation Byproducts:
-
The Causality: Although less common with SOCl₂ or PCl₅, impurities in the starting materials or solvents can sometimes lead to minor oxidation of the substrate.
-
Mitigation Strategy:
-
Use High-Purity Materials: Ensure the starting ketone is pure. If necessary, purify it via distillation or recrystallization before the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) prevents air (oxygen) from entering the reaction vessel, minimizing the chance of oxidation.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for this synthesis?
A: While optimization is specific to your lab setup, a well-established starting point for the chlorination of 1-(3-chlorophenyl)propan-1-one is summarized below.
| Parameter | Recommended Value | Rationale & Reference |
| Starting Material | 1-(3-Chlorophenyl)propan-1-one | The ketone precursor to the desired α-chloro ketone.[2] |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | An effective agent for α-chlorination of ketones.[1] |
| Molar Ratio (Ketone:PCl₅) | 1 : 1.2 | A slight excess of PCl₅ drives the reaction to completion without promoting significant over-chlorination.[1] |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Anhydrous conditions are critical to prevent hydrolysis of PCl₅.[1] |
| Temperature | 40–50°C | Balances reaction rate against the formation of side products.[1] |
| Reaction Time | 6–8 hours | Typically sufficient for high conversion. Monitor by TLC or GC-MS to confirm completion.[1] |
| Typical Yield | 75–80% | Represents a successful reaction under optimized conditions.[1] |
Q: How should I monitor the reaction's progress?
A: Active monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside the starting material on a silica plate. A good solvent system (e.g., 9:1 Hexane:Ethyl Acetate) should show a clear separation between the starting ketone and the more polar product. The reaction is complete when the starting material spot has disappeared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, periodically analyze small aliquots of the reaction mixture. This allows you to track the consumption of the reactant and the formation of the product, as well as detect any major side products.
Q: What is the best workup and purification procedure?
A: A proper workup is essential to remove inorganic salts and unreacted reagents, simplifying the final purification.
Step-by-Step Experimental Protocol: Workup & Purification
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Very slowly and carefully, add cold water or a saturated sodium bicarbonate (NaHCO₃) solution to quench the excess PCl₅. Caution: This is an exothermic reaction that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. This removes residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude oil or solid can be purified by one of the following methods:
-
Column Chromatography: Use silica gel with a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to separate the product from less polar starting material and more polar byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) can yield a highly pure product.
-
Reaction Pathway Overview
Caption: The α-chlorination of 1-(3-chlorophenyl)propan-1-one.
References
-
ChemBK. (2024). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. ChemBK. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12119194, 2-Chloro-1-(3-chlorophenyl)propan-1-one. PubChem. Retrieved from [Link]
- Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.
Sources
Removal of unreacted starting materials from "2-Chloro-1-(3-chlorophenyl)propan-1-one"
An in-depth guide to the purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one, focusing on the removal of unreacted starting materials.
Technical Support Center: Purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-1-(3-chlorophenyl)propan-1-one. It addresses common issues encountered during the removal of unreacted starting materials and byproducts, ensuring the final compound meets high purity standards required for subsequent synthetic steps.
Part 1: Initial Assessment & Frequently Asked Questions
Before attempting purification, it is crucial to assess the crude product to understand the nature and extent of impurities. This initial analysis will dictate the most effective purification strategy.
FAQ 1: How can I confirm the presence of unreacted starting materials in my crude product?
The most common unreacted starting material is 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone), the precursor to the α-chlorination step.[1] Its presence, along with other impurities, can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. The product, 2-Chloro-1-(3-chlorophenyl)propan-1-one, will have a different retention factor (Rf) than the starting material. The starting material is generally less polar than the α-chlorinated product, resulting in a higher Rf value in most common solvent systems (e.g., ethyl acetate/hexanes).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides quantitative information about the composition of the crude mixture.[2][3] The starting material and product will have distinct retention times and fragmentation patterns, allowing for unambiguous identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying both the desired product and the starting material.[4][5][6] The disappearance of the quartet signal for the methylene protons (CH₂) in the starting material and the appearance of a new quartet or doublet for the methine proton (CHCl) in the product are key diagnostic markers.
FAQ 2: What are the key physical property differences to exploit for separation?
The primary differences between the product and the key starting material, 1-(3-chlorophenyl)propan-1-one, that can be leveraged for purification are:
| Property | 1-(3-chlorophenyl)propan-1-one (Starting Material) | 2-Chloro-1-(3-chlorophenyl)propan-1-one (Product) | Rationale for Separation |
| Molecular Weight | 168.62 g/mol [7] | 203.06 g/mol [8] | Affects boiling point; useful for distillation. |
| Polarity | Moderately polar | Generally more polar | The addition of the α-chloro group increases polarity, which is the basis for chromatographic separation. |
| Crystallinity | Liquid or low-melting solid | Often an oil or solid[9] | If the product is a solid and the impurity is an oil (or vice-versa), recrystallization can be highly effective. |
Part 2: Purification Protocols & Troubleshooting
Based on the initial assessment, select the most appropriate purification method.
Decision Workflow for Purification Method Selection
Sources
- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 2. coresta.org [coresta.org]
- 3. Gas chromatographic identification of chlorination products of aliphatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]
- 8. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O | CID 12119194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 [amp.chemicalbook.com]
Impact of reaction temperature on "2-Chloro-1-(3-chlorophenyl)propan-1-one" synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The following content is structured to address specific challenges, particularly the critical impact of reaction temperature on yield, purity, and byproduct formation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Chloro-1-(3-chlorophenyl)propan-1-one?
The most prevalent and industrially relevant method is the direct α-chlorination of the precursor ketone, 1-(3-chlorophenyl)propan-1-one. This reaction selectively introduces a chlorine atom at the carbon adjacent to the carbonyl group. The choice of chlorinating agent is crucial and can influence the reaction conditions required. Commonly employed reagents include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). An alternative approach involves the use of elemental chlorine in the presence of a Lewis acid catalyst.
Q2: I am observing a low yield of the desired product. What are the likely causes related to reaction temperature?
A low yield in this synthesis is often directly linked to improper temperature control. There are two primary temperature-related scenarios that can lead to diminished yields:
-
Incomplete Reaction (Temperature Too Low): The α-chlorination of ketones requires a certain activation energy. If the reaction temperature is maintained at a very low level (e.g., sub-zero temperatures) for an insufficient duration, the reaction may not proceed to completion. This results in a significant amount of unreacted 1-(3-chlorophenyl)propan-1-one remaining in the reaction mixture.
-
Byproduct Formation (Temperature Too High): Conversely, excessive temperatures can promote a variety of side reactions, consuming the starting material and the desired product, thereby reducing the overall yield. These side reactions are discussed in detail in the troubleshooting section.
For optimal results, a careful balance of temperature and reaction time is essential. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q3: My final product is impure, showing multiple spots on TLC/peaks in GC. How does temperature contribute to impurity formation?
Temperature is a critical determinant of reaction selectivity. Elevated temperatures can provide sufficient energy to overcome the activation barriers for various side reactions, leading to a complex mixture of products. The most common temperature-induced impurities include:
-
Dichlorinated Byproducts: At higher temperatures, the desired product, 2-Chloro-1-(3-chlorophenyl)propan-1-one, can undergo a second chlorination to yield 2,2-dichloro-1-(3-chlorophenyl)propan-1-one.
-
Elimination Products: Excessive heat can promote the elimination of HCl from the product, leading to the formation of α,β-unsaturated ketones, such as 1-(3-chlorophenyl)prop-1-en-1-one.
-
Decomposition: Both the chlorinating agents and the final product can exhibit thermal instability at elevated temperatures, leading to a complex mixture of degradation products.
Maintaining a controlled and optimized temperature throughout the reaction is paramount for achieving high purity.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one, with a focus on the impact of reaction temperature.
| Observed Problem | Potential Cause (Temperature-Related) | Proposed Solution & Scientific Rationale |
| Low Conversion of Starting Material | Reaction temperature is too low, leading to insufficient kinetic energy for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. The optimal temperature will be a trade-off between reaction rate and selectivity. For many α-chlorinations of ketones, a temperature range of 20-50°C is a good starting point. |
| Formation of a Significant Amount of Dichlorinated Byproduct | The reaction temperature is too high, providing enough energy to overcome the activation barrier for the second chlorination. The initial product is still nucleophilic enough to react further. | Reduce the reaction temperature. This is a classic example of kinetic vs. thermodynamic control. The formation of the desired monochlorinated product is often kinetically favored at lower temperatures. Consider adding the chlorinating agent slowly at a lower temperature to maintain a low concentration of the reactive species. |
| Presence of α,β-Unsaturated Ketone Impurity | Elevated temperatures can induce the elimination of HCl from the product, especially if a base is present or if the reaction is prolonged at high temperatures. | Maintain a lower reaction temperature and minimize the reaction time once the starting material is consumed. If a base is used for quenching, it should be added at a low temperature. |
| Darkening of the Reaction Mixture and Complex Impurity Profile | Thermal decomposition of the chlorinating agent (e.g., SOCl₂) or the product itself at excessively high temperatures. | Ensure the reaction temperature does not exceed the thermal stability limits of the reagents and product. For SOCl₂, significant decomposition can occur at temperatures above its boiling point (76°C). A safer operating range is typically well below this. |
| Inconsistent Results Between Batches | Poor temperature control and monitoring, leading to temperature fluctuations and "hot spots" within the reactor. | Utilize a well-calibrated thermometer and a reaction setup that allows for efficient heat transfer (e.g., an oil bath or a temperature-controlled mantle with good stirring). For larger scale reactions, consider a jacketed reactor. |
III. Experimental Protocols
A. Synthesis of 1-(3-Chlorophenyl)propan-1-one (Precursor)
This synthesis is based on a standard Friedel-Crafts acylation reaction.
Reagents:
-
Chlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add propanoyl chloride (1.0 eq.) to the suspension via the dropping funnel, maintaining the temperature below 5°C.
-
Once the addition is complete, add chlorobenzene (1.1 eq.) dropwise, again ensuring the temperature remains between 0-5°C.
-
After the addition of chlorobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)propan-1-one.
-
Purify the crude product by vacuum distillation.
B. α-Chlorination of 1-(3-Chlorophenyl)propan-1-one
Reagents:
-
1-(3-Chlorophenyl)propan-1-one
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (1.1 eq.) or sulfuryl chloride (1.1 eq.) to the solution at room temperature. The reaction is often exothermic, so an ice bath may be necessary to maintain the desired temperature.
-
Heat the reaction mixture to a controlled temperature (start with 40°C) and monitor the progress by TLC or GC.
-
Once the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to cold water or a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-Chloro-1-(3-chlorophenyl)propan-1-one.
-
Purify the crude product by vacuum distillation or column chromatography.
IV. Visualizations
Diagram 1: Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Diagram 2: Temperature Impact on Reaction Pathways
Caption: Impact of temperature on product distribution.
V. References
-
Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073. [Link]
-
PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
Validation & Comparative
"2-Chloro-1-(3-chlorophenyl)propan-1-one" vs. 2-Chloro-1-(4-chlorophenyl)propan-1-one
An In-Depth Comparative Guide to 2-Chloro-1-(3-chlorophenyl)propan-1-one and 2-Chloro-1-(4-chlorophenyl)propan-1-one for Researchers and Drug Development Professionals
Introduction: A Tale of Two Isomers
In the landscape of pharmaceutical synthesis and chemical research, positional isomers can exhibit vastly different behaviors, influencing everything from reaction kinetics to biological activity. This guide provides a detailed comparison of two such isomers: 2-Chloro-1-(3-chlorophenyl)propan-1-one (the meta isomer) and 2-Chloro-1-(4-chlorophenyl)propan-1-one (the para isomer). Both are α-chlorinated aromatic ketones, a class of compounds prized as versatile intermediates. Their shared core structure belies the critical differences imparted by the seemingly minor shift of a single chlorine atom on the phenyl ring. Understanding these differences is paramount for their effective application in drug discovery, process development, and medicinal chemistry.
This document will explore their physicochemical properties, synthetic pathways, comparative reactivity, and distinct roles as precursors to significant target molecules, supported by experimental protocols for their differentiation and analysis.
Physicochemical Properties: A Head-to-Head Comparison
While both isomers share the same molecular formula and weight, their distinct chlorine substitution patterns lead to different physical properties and, critically, unique identifiers for regulatory and procurement purposes.
| Property | 2-Chloro-1-(3-chlorophenyl)propan-1-one | 2-Chloro-1-(4-chlorophenyl)propan-1-one |
| Structure | meta-chloro substitution | para-chloro substitution |
| CAS Number | 34841-41-3[1] | 877-38-3[2] |
| Molecular Formula | C₉H₈Cl₂O[1] | C₉H₈Cl₂O[2] |
| Molecular Weight | 203.07 g/mol [3] | 203.07 g/mol [4] |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)propan-1-one[1] | 2-chloro-1-(4-chlorophenyl)propan-1-one[2] |
| Synonyms | 2-Chloro-3'-chloropropiophenone | 2-Chloro-4'-chloropropiophenone, 2,4'-Dichloropropiophenone[2] |
Synthesis and Reactivity: The Influence of Chlorine's Position
The synthesis of both isomers typically originates from their respective propiophenone precursors, 1-(3-chlorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one. The key transformation is the selective chlorination at the α-carbon (the carbon adjacent to the carbonyl group).
General Synthetic Workflow
The α-chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often under acidic or radical-initiating conditions. The choice of the starting propiophenone is the sole determinant of which isomer is produced.
Caption: General synthetic routes to the meta- and para-isomers.
Comparative Reactivity
The reactivity of these ketones is dominated by two sites: the electrophilic carbonyl carbon and the α-carbon bearing the labile chlorine atom. The position of the chlorine on the phenyl ring modulates the electron density at these sites through inductive and resonance effects, thereby influencing reaction rates.
-
Nucleophilic Attack at the Carbonyl: The carbonyl group is susceptible to attack by nucleophiles. The electron-withdrawing nature of the ring-bound chlorine atom enhances the electrophilicity of the carbonyl carbon. This effect is more pronounced in the para isomer due to the direct resonance interaction, potentially leading to faster reaction rates with nucleophiles like Grignard reagents or reducing agents.
-
Nucleophilic Substitution at the α-Carbon (Sₙ2): The α-chloro group is an excellent leaving group, making both isomers valuable substrates for Sₙ2 reactions. This is the cornerstone of their utility in building molecular complexity. For instance, reaction with primary or secondary amines yields substituted aminoketones, which are precursors to cathinone-type molecules.
Caption: Primary reaction pathways for the isomeric chloro-ketones.
Applications and Biological Significance: Divergent Paths
The isomeric difference dictates the final application and biological profile of the resulting derivatives.
2-Chloro-1-(3-chlorophenyl)propan-1-one (meta-isomer)
This isomer is a well-documented and critical intermediate in the synthesis of high-value pharmaceutical compounds.
-
Anticancer Drug Development: It is a key precursor for the synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol used in developing inhibitors of the IGF-1 receptor, a target in cancer therapy.[3] The enantioselective reduction of the ketone to this specific alcohol is a pivotal step.[3]
-
CNS Agents: The parent compound, 1-(3-chlorophenyl)propan-1-one, is an intermediate in the synthesis of Bupropion, an antidepressant (NDRI).[5][6] The 2-chloro derivative is a direct precursor to related cathinone structures like 3-Chloromethcathinone (3-CMC), a psychoactive stimulant, making it relevant in both pharmaceutical and forensic science.[3]
2-Chloro-1-(4-chlorophenyl)propan-1-one (para-isomer)
The para isomer serves as a building block for a different set of molecules, including other psychoactive substances and research chemicals.
-
CNS Agent Synthesis: It is a known precursor for the synthesis of 4-Chloromethcathinone (4-CMC), a potent designer drug.[7] Studies on various chloro-cathinones have shown that the position of the chlorine atom significantly influences cytotoxicity and effects on the cholinergic system.[7]
-
Agrochemicals: The related structure, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate for the fungicide cyproconazole, highlighting the utility of the 4-chlorophenyl ketone scaffold in agrochemical development.[8][9]
-
Toxicological Profile: It is important to note that while experimental data may be limited, QSAR (Quantitative Structure-Activity Relationship) models have predicted the para isomer to be potentially carcinogenic, mutagenic, or reprotoxic (CMR), warranting careful handling and risk assessment.[3]
Experimental Protocols for Analysis and Comparison
For researchers working with these isomers, robust analytical methods for identification and comparative reactivity are essential.
Protocol 1: Definitive Isomer Differentiation by ¹H NMR Spectroscopy
Objective: To unambiguously distinguish between the meta and para isomers using ¹H NMR. The aromatic region of the spectrum provides a clear fingerprint for each.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the ketone sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Expected Result for 2-Chloro-1-(4-chlorophenyl)propan-1-one (para): The aromatic region (approx. 7.5-8.0 ppm) will exhibit a highly symmetric pattern characteristic of 1,4-disubstitution. This typically appears as two distinct doublets, often referred to as an AA'BB' system. Each doublet will integrate to 2 protons.
-
Expected Result for 2-Chloro-1-(3-chlorophenyl)propan-1-one (meta): The aromatic region will display a more complex and less symmetric pattern. Four distinct signals are expected: typically a singlet (or narrow triplet), a doublet, a triplet (or doublet of doublets), and another doublet, each integrating to 1 proton.
-
Causality: The symmetry of the para isomer makes the two protons ortho to the carbonyl equivalent, and the two protons meta to it also equivalent, resulting in a simpler spectrum. The lack of symmetry in the meta isomer renders all four aromatic protons magnetically non-equivalent, leading to a more complex splitting pattern.
Caption: Decision workflow for isomer identification via ¹H NMR.
Protocol 2: Comparative Reactivity via Kinetic Monitoring of Reduction
Objective: To quantify the difference in reactivity of the two isomers by monitoring the rate of reduction of the carbonyl group by sodium borohydride (NaBH₄).
Methodology:
-
Setup: In separate, temperature-controlled UV-Vis cuvettes, prepare solutions of each isomer at an identical concentration (e.g., 0.1 mM) in a suitable solvent like ethanol.
-
Initiation: At time t=0, inject an identical, known excess of a freshly prepared NaBH₄ solution into each cuvette and mix rapidly.
-
Monitoring: Immediately begin recording the absorbance of the solution over time at the λ_max of the ketone's n→π* transition (typically in the 250-280 nm range). The disappearance of this peak corresponds to the reduction of the ketone.
-
Data Analysis: Plot absorbance versus time for both reactions. Fit the data to an appropriate rate law (e.g., pseudo-first-order, since NaBH₄ is in excess) to determine the rate constant (k) for each isomer.
-
Comparison: A higher rate constant indicates greater reactivity of the carbonyl group towards reduction.
Expected Outcome & Rationale: It is hypothesized that the para isomer will exhibit a faster rate of reduction (a larger rate constant). This is because the chlorine atom at the para position can more effectively withdraw electron density from the carbonyl carbon via the resonance effect, making it more electrophilic and susceptible to nucleophilic attack by the hydride from NaBH₄. The meta isomer's electronic influence is primarily inductive, which is generally weaker.
Conclusion
While 2-Chloro-1-(3-chlorophenyl)propan-1-one and 2-Chloro-1-(4-chlorophenyl)propan-1-one are structurally similar, their isomeric difference is a critical determinant of their chemical and biological profiles. The meta isomer is a proven intermediate for anticancer drug precursors, whereas the para isomer is more commonly associated with the synthesis of designer CNS agents and carries a predicted toxicological warning. The electronic effects stemming from the chlorine's position directly influence the reactivity of the ketone, a factor that can be experimentally verified. For researchers in drug development, a clear understanding and definitive analytical identification of these isomers are essential for ensuring the desired synthetic outcome and maintaining laboratory safety.
References
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. PubChem. Retrieved January 14, 2026, from [Link]
- MySkinRecipes. (n.d.). 2-Chloro-1-(4-fluorophenyl)propan-1-one.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one. PubChem. Retrieved January 14, 2026, from [Link]
- Chemicalbook. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.
- PharmaCompass.com. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Propan-1-One.
- Costa, J. L., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central.
- CymitQuimica. (n.d.). CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone.
- ChemBK. (n.d.). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE.
- Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
-
NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. Retrieved January 14, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-bromo-1-(3-chlorophenyl)propan-1-one.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved January 14, 2026, from [Link]
- Rieke Metals. (n.d.). 2-chloro-1-(4-chlorophenyl)propan-1-one.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Lookchem. (n.d.). Cas 152943-33-4,1-(3-Chlorophenyl)-2-hydroxy-1-propanone.
-
UiTM Institutional Repository. (n.d.). Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one. Retrieved January 14, 2026, from [Link]
- Pharmaffiliates. (n.d.). 2-tert-Butylamino-1-(4-chloro-phenyl)-propan-1-one Hydrochloride.
-
MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved January 14, 2026, from [Link]
- Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE.
- Chemical Synthesis Database. (n.d.). 2-chloro-1-phenyl-1-propanone.
-
ResearchGate. (n.d.). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Bupropion. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Introduction
2-Chloro-1-(3-chlorophenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an α-chloro ketone moiety and a meta-substituted chlorophenyl ring, makes it a versatile building block for the construction of more complex molecular architectures. Notably, it serves as a precursor in the development of novel therapeutics, including potential anticancer agents targeting the IGF-1 receptor.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of the primary synthetic routes to 2-Chloro-1-(3-chlorophenyl)propan-1-one, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to inform the selection of the most appropriate method for a given research or production context.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one can be broadly approached via two distinct strategies: a two-step synthesis involving the formation and subsequent chlorination of a propiophenone intermediate, and a more direct, one-step Friedel-Crafts acylation.
Route 1: Two-Step Synthesis via 3'-Chloropropiophenone
This is the most widely documented and arguably the most reliable method for the synthesis of the target compound. It proceeds in two distinct stages:
-
Formation of 3'-Chloropropiophenone: This intermediate can be synthesized via a Friedel-Crafts reaction. Two common variations of this initial step are presented below.
-
α-Chlorination of 3'-Chloropropiophenone: The intermediate ketone is then chlorinated at the α-position to yield the final product.
Visualizing the Two-Step Synthetic Pathway
Sources
A Comparative Guide to Bupropion Intermediates: The Established 2-Bromo vs. the Alternative 2-Chloro Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two potential synthetic routes to bupropion, a widely prescribed antidepressant and smoking cessation aid. We will objectively evaluate the established and extensively documented synthesis via the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate against a theoretical alternative pathway utilizing 2-chloro-1-(3-chlorophenyl)propan-1-one . This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.
Introduction: The Synthesis of Bupropion
Bupropion, chemically (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a crucial pharmaceutical agent. Its synthesis is a topic of significant interest in process chemistry, with a focus on efficiency, safety, and environmental impact ("green chemistry"). The most common synthetic approach involves the α-halogenation of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine. This guide will dissect the critical halogenation step and its implications for the overall synthesis.
The Established Synthetic Route: α-Bromination
The traditional and commercially practiced synthesis of bupropion hydrochloride proceeds through the α-bromination of 3'-chloropropiophenone to yield the key intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one.[1][2] This intermediate then undergoes amination with tert-butylamine to form the bupropion free base, which is subsequently converted to its hydrochloride salt.
Process Workflow: The Bromo-Intermediate Pathway
Caption: Established synthetic pathway for Bupropion HCl via the bromo-intermediate.
The Alternative Intermediate: 2-Chloro-1-(3-chlorophenyl)propan-1-one
While the bromo-intermediate is well-established, this guide considers the potential of its chloro-analog, 2-chloro-1-(3-chlorophenyl)propan-1-one, as a viable precursor. Although direct literature detailing this specific pathway to bupropion is scarce, an analysis based on fundamental chemical principles allows for a robust comparison.
Comparative Analysis: Chloro vs. Bromo Intermediates
The core of the comparison lies in two key stages: the synthesis of the halogenated intermediate and its subsequent reaction with tert-butylamine.
| Parameter | 2-Bromo-1-(3-chlorophenyl)propan-1-one Route | 2-Chloro-1-(3-chlorophenyl)propan-1-one Route (Theoretical) | Justification & Insights |
| Intermediate Synthesis | |||
| Halogenating Agent | Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS).[3][4] | Chlorine (Cl₂), Sulfuryl Chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS). | Bromine is a highly corrosive and hazardous liquid, posing significant safety risks.[5] NBS is a safer, solid alternative.[3][6] Chlorinating agents can also be hazardous but may offer different handling and cost profiles. |
| Reaction Conditions | Typically mild conditions, often at room temperature or slightly elevated.[7] | May require more forcing conditions (e.g., higher temperatures or UV initiation) for direct chlorination of the ketone. | The α-bromination of ketones is generally a more facile and selective reaction than α-chlorination. |
| Amination Step (Nucleophilic Substitution) | |||
| Reactivity | High. The C-Br bond is a good leaving group. | Lower than the bromo-analog. | The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction rates in SN2 reactions.[8] |
| Reaction Conditions | Can proceed at moderate temperatures (e.g., 55-60°C).[4] | Would likely require higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable conversion rates. | The lower reactivity of the chloro-intermediate would necessitate more energy-intensive conditions, potentially leading to more side products and impurities. |
| Overall Process Considerations | |||
| Yield | High overall yields (70-85%) are well-documented.[1][2] | Potentially lower overall yield due to less efficient amination. | The efficiency of the amination step is critical to the overall process yield. |
| Safety & Environmental | The use of bromine is a major drawback. "Greener" methods using NBS and safer solvents are being developed.[3][5][6] | Avoids the use of bromine. However, the chlorinating agents also have associated hazards. | The choice of halogenating agent is a key factor in the environmental and safety profile of the synthesis. |
| Cost | The cost of bromine or NBS is a factor. | The cost of chlorinating agents would need to be considered. | A comprehensive cost analysis would depend on the specific reagents and conditions used. |
Experimental Protocols
Synthesis of Bupropion via the Bromo-Intermediate (Established Method)
This protocol is a synthesis of information from multiple sources to represent a common lab-scale procedure.
Step 1: α-Bromination of 3'-Chloropropiophenone
-
Materials: 3'-chloropropiophenone, N-Bromosuccinimide (NBS), para-toluene sulfonic acid (p-TSA), acetonitrile.
-
Procedure: To a solution of 3'-chloropropiophenone in a minimal amount of acetonitrile, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-TSA (0.1 equivalents). Heat the mixture to 60-65°C and monitor the reaction by a suitable method (e.g., GC or TLC). The reaction is typically complete within 2 hours.[4] Upon completion, the reaction mixture can be cooled and used directly in the next step or purified to isolate the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.
Step 2: Amination with tert-Butylamine
-
Materials: 2-bromo-1-(3-chlorophenyl)propan-1-one, tert-butylamine, N-methyl-2-pyrrolidinone (NMP), toluene.
-
Procedure: To the crude or purified bromo-intermediate, add a mixture of NMP and toluene (e.g., 1:5 v/v) followed by tert-butylamine. Heat the reaction mixture to 55-60°C.[4] After the reaction is complete, the mixture is worked up by washing with water and extracting the bupropion free base into an organic solvent.
Step 3: Formation of Bupropion Hydrochloride
-
Materials: Bupropion free base, isopropyl alcohol, hydrochloric acid.
-
Procedure: Dissolve the crude bupropion free base in isopropyl alcohol. Add a saturated solution of hydrochloric acid in isopropyl alcohol to precipitate the bupropion hydrochloride salt. The product can then be collected by filtration and dried.[4]
Hypothetical Synthesis of Bupropion via the Chloro-Intermediate
This proposed protocol is based on the established bromo-route and general chemical principles.
Step 1: α-Chlorination of 3'-Chloropropiophenone
-
Materials: 3'-chloropropiophenone, Sulfuryl chloride (SO₂Cl₂), solvent (e.g., dichloromethane).
-
Procedure: Dissolve 3'-chloropropiophenone in a suitable solvent. Add sulfuryl chloride dropwise at a controlled temperature. The reaction may require heating or photo-initiation to proceed at a reasonable rate. Monitor the reaction for the formation of 2-chloro-1-(3-chlorophenyl)propan-1-one. Upon completion, the reaction would be quenched and the product isolated.
Step 2: Amination with tert-Butylamine
-
Materials: 2-chloro-1-(3-chlorophenyl)propan-1-one, tert-butylamine, high-boiling point solvent (e.g., NMP, DMSO).
-
Procedure: Due to the lower reactivity of the chloro-intermediate, this step would likely require more forcing conditions than the bromo-analog. A higher reaction temperature and/or a longer reaction time would be necessary. The use of a phase-transfer catalyst could also be explored to facilitate the reaction. The workup would be similar to the bromo-route.
Step 3: Formation of Bupropion Hydrochloride
-
Procedure: This step would be identical to the established method.
Conclusion and Future Perspectives
The established synthesis of bupropion via the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is a robust and high-yielding process. While the use of hazardous bromine is a significant drawback, the development of greener alternatives using NBS has mitigated some of these concerns.[3][6]
The theoretical pathway through the 2-chloro-1-(3-chlorophenyl)propan-1-one intermediate presents a potential alternative that avoids the use of bromine. However, this advantage is likely offset by the lower reactivity of the chloro-intermediate in the crucial amination step. This would necessitate more forcing reaction conditions, potentially leading to lower yields, increased side-product formation, and higher energy consumption.
For researchers and drug development professionals, the bromo-intermediate pathway, particularly with modern improvements, remains the more practical and efficient choice for the synthesis of bupropion. Future research in this area could focus on the development of highly active catalyst systems that could enable the efficient amination of the more readily available and potentially cheaper chloro-intermediate under milder conditions.
References
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- CN Patent CN114874084A. (2022). A kind of preparation method of bupropion hydrochloride impurity F.
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A Comparative Guide to the Reactivity of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)propan-1-one
Introduction
In the landscape of pharmaceutical synthesis and drug development, chiral α-haloketones are pivotal intermediates. Their bifunctional nature, possessing both an electrophilic carbonyl carbon and a reactive α-carbon bearing a halogen, makes them versatile building blocks. 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key precursor in the synthesis of pharmacologically active compounds such as bupropion, is a prime example.[1][2][3] The presence of a stereocenter at the α-carbon (C2) gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The spatial arrangement of substituents around this chiral center dictates the molecule's interaction with other chiral entities, including catalysts, enzymes, and biological receptors. Consequently, the (R)- and (S)-enantiomers of 2-Chloro-1-(3-chlorophenyl)propan-1-one exhibit distinct reactivity profiles. Understanding and quantifying these differences is not merely an academic exercise; it is fundamental to developing efficient, stereoselective syntheses that yield enantiomerically pure active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the reactivity of these enantiomers, supported by established chemical principles and detailed experimental protocols. We will explore the theoretical underpinnings of their differential reactivity and present methodologies for empirical validation through nucleophilic substitution and stereoselective reduction reactions.
Part 1: Stereochemistry and the Basis of Differential Reactivity
The core of the reactivity difference between the (R)- and (S)-enantiomers lies in the three-dimensional space they occupy. The carbonyl group significantly influences the reactivity of the adjacent carbon-chlorine bond. Its electron-withdrawing inductive effect increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[4][5]
When a chiral nucleophile, catalyst, or enzyme approaches the molecule, the steric and electronic interactions with the substituents at the chiral center (hydrogen, methyl group, and the 3-chlorophenyl ketone moiety) will differ for each enantiomer. This results in diastereomeric transition states with different energy levels, leading to different reaction rates. This principle is the foundation of kinetic resolution, a powerful technique for separating enantiomers.[6]
Caption: The (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Part 2: Experimental Comparison of Reactivity
To empirically compare the reactivity of the two enantiomers, we will detail two fundamental types of reactions: nucleophilic substitution and stereoselective reduction. These experiments are designed not only to measure differences in reaction rates but also to serve as a basis for developing a kinetic resolution process.
Experiment 1: Kinetic Resolution via Nucleophilic Substitution (Sₙ2)
The reaction of α-haloketones with nucleophiles is a classic Sₙ2 displacement.[7][8] The rate of this reaction is highly sensitive to steric hindrance at the α-carbon.[9] By using a chiral, non-racemic amine as the nucleophile, we can induce a kinetic resolution. One enantiomer will react faster with the chiral amine, leading to the enrichment of the unreacted, slower-reacting enantiomer in the starting material.
Objective: To determine the relative rates of reaction of (R)- and (S)-2-Chloro-1-(3-chlorophenyl)propan-1-one with a chiral amine and to measure the selectivity factor (s).
Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve racemic 2-Chloro-1-(3-chlorophenyl)propan-1-one (1.0 mmol, 203 mg) in 10 mL of anhydrous acetonitrile.
-
Reagent Addition: Add (R)-α-methylbenzylamine (0.5 mmol, 60.5 mg, 0.5 equivalents). The use of a sub-stoichiometric amount of the resolving agent is crucial for kinetic resolution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 mmol, 155 mg), to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.
-
Quenching and Sample Prep: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of water and ethyl acetate. Shake vigorously and allow the layers to separate. Analyze the organic layer.
-
Analysis: Analyze the samples using chiral High-Performance Liquid Chromatography (HPLC). The HPLC method must be capable of separating the (R)- and (S)-enantiomers of the starting material and the two diastereomeric products.
-
Data Calculation:
-
Calculate the enantiomeric excess (ee) of the unreacted starting material at each time point: ee (%) = [|(R) - (S)| / |(R) + (S)|] * 100.
-
Calculate the conversion (c) based on the disappearance of the starting material.
-
The selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow), can be calculated using the formula: s = ln[1 - c(1 + ee)] / ln[1 - c(1 - ee)].
-
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Spectroscopic analysis to differentiate "2-Chloro-1-(3-chlorophenyl)propan-1-one" from its precursors
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A Senior Application Scientist's Field Guide to Reaction Monitoring and Quality Control
In the synthesis of pharmaceutical intermediates and other fine chemicals, the precise confirmation of a product's structure and the simultaneous verification of precursor consumption are paramount. This guide provides a detailed spectroscopic framework for differentiating the target molecule, 2-Chloro-1-(3-chlorophenyl)propan-1-one , from its immediate precursor, 3'-Chloropropiophenone . By leveraging the distinct electronic and structural changes that occur during the α-chlorination reaction, we can use a suite of standard analytical techniques—NMR, IR, and Mass Spectrometry—to unambiguously monitor reaction progress and confirm product identity.
The Synthetic Challenge: From Precursor to Product
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one typically involves the selective α-chlorination of 3'-Chloropropiophenone. This reaction substitutes a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a chlorine atom. This seemingly minor addition fundamentally alters the molecule's spectroscopic fingerprint.
Caption: Synthetic pathway from precursor to the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is arguably the most powerful tool for this specific differentiation, as it provides detailed information about the local chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[1][2] The key to this analysis lies in the transformation of the propionyl group (-CO-CH₂-CH₃) in the precursor to the α-chlorinated group (-CO-CH(Cl)-CH₃) in the product.
¹H NMR: A Tale of Shifting and Splitting
In the precursor, 3'-Chloropropiophenone, the ethyl group protons give rise to two characteristic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The introduction of a highly electronegative chlorine atom at the α-position in the product causes two dramatic and easily identifiable changes:
-
Disappearance and Appearance: The methylene quartet of the precursor vanishes and is replaced by a methine (-CH(Cl)-) quartet in the product.
-
Significant Downfield Shift: The α-proton is now directly attached to a carbon bearing a chlorine atom. This chlorine atom strongly withdraws electron density, "deshielding" the proton and causing its resonance to shift significantly downfield (to a higher ppm value).[3][4]
| Compound | Functional Group | Proton Assignment | Expected Chemical Shift (ppm) | Splitting Pattern |
| 3'-Chloropropiophenone (Precursor) | Propionyl | -CO-CH ₂-CH₃ | ~3.0 | Quartet (q) |
| -CO-CH₂-CH ₃ | ~1.2 | Triplet (t) | ||
| 2-Chloro-1-(3-chlorophenyl)propan-1-one (Product) | α-Chloropropionyl | -CO-CH (Cl)-CH₃ | ~5.2 - 5.5 | Quartet (q) |
| -CO-CH(Cl)-CH ₃ | ~1.7 - 1.9 | Doublet (d) |
Table 1: Comparative ¹H NMR data for the precursor and product. Note the dramatic downfield shift of the α-proton and the change in splitting for the methyl group.
The causality is clear: the triplet of the precursor's methyl group arises from coupling to the two equivalent protons of the adjacent methylene group (n+1 rule, 2+1=3). In the product, this same methyl group is now adjacent to a single methine proton, resulting in a doublet (n+1 rule, 1+1=2). This change in splitting pattern is a self-validating piece of evidence that complements the chemical shift data.
¹³C NMR: Tracking the Carbon Skeleton
¹³C NMR provides complementary evidence. The carbon atom directly bonded to the new chlorine atom experiences a significant change in its electronic environment and, consequently, its chemical shift.
-
α-Carbon Shift: The α-carbon (-CO-C H₂-) of the precursor is replaced by the α-carbon (-CO-C H(Cl)-) in the product. The attached chlorine causes a downfield shift, though less pronounced than in ¹H NMR.
-
Carbonyl Carbon Shift: The carbonyl carbon (-C O-) may experience a slight shift due to the change in the electronic nature of the adjacent substituent.
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| 3'-Chloropropiophenone (Precursor) | C =O | ~199 |
| -CO-C H₂-CH₃ | ~32 | |
| -CO-CH₂-C H₃ | ~8 | |
| 2-Chloro-1-(3-chlorophenyl)propan-1-one (Product) | C =O | ~195 - 198 |
| -CO-C H(Cl)-CH₃ | ~55 - 65 | |
| -CO-CH(Cl)-C H₃ | ~16 - 20 |
Table 2: Comparative ¹³C NMR data. The shift of the α-carbon is the most telling indicator.
Caption: Logic diagram of key ¹H NMR changes during synthesis.
Infrared (IR) Spectroscopy: A Functional Group Perspective
While NMR provides atomic-level detail, IR spectroscopy offers a rapid method to observe changes in key chemical bonds.[5][6][7] The primary utility of IR in this context is monitoring the C-Cl bond formation and subtle shifts in the strong carbonyl (C=O) absorption.
-
Carbonyl (C=O) Stretch: The precursor, a standard aromatic ketone, will show a strong, sharp absorption band around 1685-1700 cm⁻¹.[8] In the product, the introduction of the electronegative chlorine atom on the adjacent carbon can slightly increase the frequency (wavenumber) of the C=O stretch by a few cm⁻¹ due to inductive effects.[9]
-
Carbon-Chlorine (C-Cl) Stretch: The most direct evidence in the IR spectrum is the appearance of a new absorption band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.[10] This region can be complex, but the emergence of a new, distinct peak upon reaction completion is a strong indicator of success.
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) | Expected Intensity |
| 3'-Chloropropiophenone (Precursor) | C=O Stretch | ~1690 | Strong, Sharp |
| C-Cl (Aromatic) | ~700-800 | Medium-Strong | |
| 2-Chloro-1-(3-chlorophenyl)propan-1-one (Product) | C=O Stretch | ~1695 - 1705 | Strong, Sharp |
| C-Cl (Aromatic) | ~700-800 | Medium-Strong | |
| C-Cl (Aliphatic) | ~650 - 750 | Medium-Strong |
Table 3: Key distinguishing features in the IR spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[11][12][13] This technique is excellent for confirming the successful incorporation of the chlorine atom.
-
Molecular Ion (M⁺): The most unambiguous evidence is the change in the molecular ion peak. The precursor, C₉H₉ClO, has a molecular weight of approximately 168.62 g/mol . The product, C₉H₈Cl₂O, has a molecular weight of about 203.07 g/mol .[14][15] The addition of a chlorine atom (atomic mass ~35.45) and removal of a hydrogen atom (atomic mass ~1.01) results in a net mass increase of ~34.44 amu. The mass spectrum should clearly show the parent peak shifting from ~m/z 168 to ~m/z 202.
-
Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
-
The precursor, with one chlorine atom, will exhibit an M+2 peak with an intensity that is approximately one-third of the M⁺ peak.
-
The product, now containing two chlorine atoms, will have a more complex isotope pattern. It will show a prominent M+2 peak (from one ³⁷Cl) and a smaller M+4 peak (from two ³⁷Cl atoms), which is a definitive signature for a dichlorinated compound.
-
-
Fragmentation: The primary fragmentation pathway for ketones is often alpha-cleavage, where the bond between the carbonyl carbon and the alpha-carbon breaks.[16][17][18]
-
Precursor Fragmentation: A major fragment for 3'-Chloropropiophenone is the loss of the ethyl group (•CH₂CH₃, mass 29), leading to the stable 3-chlorobenzoyl cation at m/z 139/141.
-
Product Fragmentation: The product can lose the •CH(Cl)CH₃ radical (mass 63.5), also leading to the 3-chlorobenzoyl cation at m/z 139/141. However, another key fragmentation is the loss of a chlorine radical (•Cl, mass 35) to give a fragment at m/z 167. The presence of this fragment can be a strong indicator of the product.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (and Interpretation) |
| 3'-Chloropropiophenone (Precursor) | C₉H₉ClO | 168.62 | 168/170 (M⁺/M+2), 139/141 ([M-C₂H₅]⁺), 105, 77 |
| 2-Chloro-1-(3-chlorophenyl)propan-1-one (Product) | C₉H₈Cl₂O | 203.07 | 202/204/206 (M⁺/M+2/M+4), 167/169 ([M-Cl]⁺), 139/141 ([M-C₂H₄Cl]⁺) |
Table 4: Comparative Mass Spectrometry data highlighting the diagnostic peaks.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the reaction aliquot (crude) or purified material.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Standard: Add a small drop of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Insert the tube into the NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire the carbon spectrum. This requires more scans (typically 1024 or more) and a longer acquisition time. A standard proton-decoupled pulse sequence is used.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks for ¹H NMR. Reference the spectrum to TMS at 0.00 ppm.
Protocol 2: IR Spectroscopy (ATR)
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Analysis: Identify the key functional group frequencies as outlined in Table 3.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for mixture analysis.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum. Analyze the molecular ion peak, isotope patterns, and key fragment ions.
Conclusion
By systematically applying this multi-technique spectroscopic approach, researchers can confidently distinguish 2-Chloro-1-(3-chlorophenyl)propan-1-one from its precursor. The most definitive evidence comes from ¹H NMR, where the simultaneous downfield shift of the α-proton and the change in the splitting pattern of the β-methyl group provide unambiguous proof of the α-chlorination. Mass spectrometry corroborates this by confirming the expected increase in molecular weight and the characteristic isotope pattern of a dichlorinated compound. Finally, IR spectroscopy offers a quick and straightforward method to observe the appearance of the new C-Cl bond. Together, these methods form a robust, self-validating system for reaction monitoring and quality assurance in the synthesis of this important chemical intermediate.
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A Comparative Guide to Purity Validation of 2-Chloro-1-(3-chlorophenyl)propan-1-one by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, including its significance as a potential impurity in bupropion synthesis. We will explore a robust HPLC method, its validation against international standards, and a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
2-Chloro-1-(3-chlorophenyl)propan-1-one (Molecular Formula: C₉H₈Cl₂O) is a dichlorinated aromatic ketone that serves as a critical building block in organic synthesis. Its purity is paramount, as any contaminants can carry through the synthetic pathway, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Regulatory bodies worldwide mandate stringent purity control, making the validation of analytical methods a critical step in the drug development lifecycle.[1] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its precision, versatility, and robustness.[1]
This guide will provide a detailed, step-by-step protocol for a validated HPLC method, juxtaposed with a discussion on the merits of UPLC for enhanced analytical efficiency.
The Workhorse of Purity Analysis: A Validated HPLC Method
The choice of an analytical method is dictated by the physicochemical properties of the analyte. 2-Chloro-1-(3-chlorophenyl)propan-1-one, being a moderately polar aromatic compound, is well-suited for reverse-phase HPLC. The following method is designed for optimal resolution, sensitivity, and reproducibility.
Experimental Protocol: HPLC Purity Assay
Objective: To quantify the purity of 2-Chloro-1-(3-chlorophenyl)propan-1-one and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Rationale for Parameter Selection:
-
C18 Column: The non-polar stationary phase provides excellent retention and separation for the aromatic ketone.
-
Acetonitrile/Water Mobile Phase: This combination offers good solvating power for the analyte and impurities, with acetonitrile providing the necessary elution strength. An isocratic elution is sufficient for a primary purity assay, ensuring simplicity and robustness.
-
254 nm Detection: The aromatic nature of the compound results in strong absorbance at this wavelength, providing high sensitivity.
Method Validation: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2] The following validation parameters are assessed in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4]
dot
Caption: Workflow for HPLC Method Validation.
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by spiking the sample with known related substances and observing baseline resolution.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 251,000 |
| 100 | 502,500 |
| 250 | 1,255,000 |
| 500 | 2,510,000 |
| 750 | 3,760,000 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy: Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] This is determined by recovery studies, where a known amount of pure analyte is added to a sample matrix.
| Spike Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 800 | 795 | 99.4 |
| 100% | 1000 | 1005 | 100.5 |
| 120% | 1200 | 1198 | 99.8 |
| Average Recovery (%) | 99.9 |
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Parameter | Acceptance Criteria | Result |
| Repeatability | %RSD of 6 replicate injections | ≤ 2.0% | 0.5% |
| Intermediate Precision | %RSD of 6 injections on different days | ≤ 2.0% | 0.8% |
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2°C | No significant change |
| Mobile Phase Composition | ± 2% Acetonitrile | No significant change |
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative for laboratories requiring higher throughput and greater sensitivity.[5] UPLC utilizes columns with smaller particle sizes (<2 µm), which necessitates higher operating pressures (up to 15,000 psi) compared to HPLC (typically up to 6,000 psi).[6][7]
Comparative Experimental Protocol: UPLC
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
HPLC vs. UPLC: A Head-to-Head Comparison
The primary advantages of UPLC over HPLC are significantly reduced analysis times and lower solvent consumption, leading to increased laboratory productivity and more environmentally friendly operation.[5][6] The smaller particle size also results in sharper, narrower peaks, which enhances resolution and improves sensitivity, allowing for the detection of trace-level impurities that might be missed by HPLC.[5][6]
| Parameter | HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~10 minutes | ~2 minutes | Smaller column and higher flow rate in UPLC.[8] |
| Resolution | Good | Excellent | Smaller particle size in UPLC leads to higher efficiency.[5] |
| Sensitivity | High | Very High | Narrower peaks result in a better signal-to-noise ratio.[6][8] |
| Solvent Consumption | ~10 mL per run | ~1 mL per run | Shorter analysis time and lower flow rate.[5] |
| System Pressure | 1500 - 3000 psi | 8000 - 12000 psi | Required to push the mobile phase through the smaller particles.[7] |
| Initial Cost | Lower | Higher | UPLC systems are more technologically advanced.[5] |
dot
Caption: Key differences between HPLC and UPLC.
Conclusion: Selecting the Appropriate Analytical Tool
The purity validation of 2-Chloro-1-(3-chlorophenyl)propan-1-one is a critical quality control step in pharmaceutical manufacturing. The presented HPLC method, when fully validated according to ICH guidelines, provides a reliable and robust solution for routine purity analysis. It offers a balance of performance, cost-effectiveness, and accessibility, making it the workhorse for many quality control laboratories.
However, for laboratories focused on high-throughput screening, rapid method development, or the detection of trace impurities, UPLC presents a compelling alternative.[5] Its superior speed, resolution, and sensitivity can significantly enhance laboratory efficiency and provide a deeper understanding of the impurity profile. The choice between HPLC and UPLC ultimately depends on the specific needs of the laboratory, considering factors such as sample throughput, sensitivity requirements, and budget constraints.[5] Both techniques, when properly validated, are indispensable tools in ensuring the quality and safety of pharmaceutical products.
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
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Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]
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WebofPharma. HPLC vs. UPLC. WebofPharma. Published 2025-12-30. Available from: [Link]
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Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published 2018-04-29. Available from: [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Published 2025-10-28. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Published 2024-12-11. Available from: [Link]
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LCGC International. Are You Sure You Understand USP <621>?. LCGC International. Published 2024-09-16. Available from: [Link]
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ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
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PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O. PubChem. Available from: [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]
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International Journal of Innovative Science and Research Technology. Analytical Methods for the Detection of Counterfeit Pharmaceuticals. International Journal of Innovative Science and Research Technology. Published 2025-05-19. Available from: [Link]
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alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Published 2024-09-04. Available from: [Link]
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A Comparative Guide to Halogenated Propiophenones: The Synthetic Utility of 2-Chloro-1-(3-chlorophenyl)propan-1-one and Its Analogs
Introduction: The Strategic Role of Halogenation in Pharmaceutical Synthesis
Halogenated propiophenones are a cornerstone class of intermediates in modern organic synthesis, valued for their role as versatile building blocks in the pharmaceutical and fine chemical industries.[1][2] The introduction of a halogen atom at the alpha-position to the carbonyl group fundamentally alters the molecule's reactivity, transforming it into a potent electrophile ready for diverse synthetic transformations.[3]
Among these, 2-Chloro-1-(3-chlorophenyl)propan-1-one has emerged as a critical precursor, particularly in the development of Central Nervous System (CNS)-active agents and novel anticancer drugs.[2][4] Its dichlorinated structure provides a stable yet reactive scaffold for constructing complex molecular architectures. This guide offers a comparative analysis of 2-Chloro-1-(3-chlorophenyl)propan-1-one against its brominated and iodinated counterparts. We will delve into their synthesis, explore the nuanced differences in their reactivity, and provide field-proven experimental protocols to inform strategic decisions in research and drug development.
The Synthetic Landscape: α-Halogenation of Propiophenones
The primary route to these compounds is the direct halogenation of a propiophenone precursor, such as 3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one), at the alpha-carbon.[2][5] The choice of reaction conditions—acidic or basic—is paramount as it dictates the reaction mechanism and selectivity, a critical consideration for avoiding unwanted byproducts.[6][7]
Mechanistic Dichotomy: Acid-Catalyzed vs. Base-Promoted Halogenation
1. Acid-Catalyzed Halogenation: The Path to Mono-Substitution
Under acidic conditions (e.g., using acetic acid as a solvent or catalyst), the reaction proceeds through an enol intermediate.[7][8][9] The rate-limiting step is the formation of this enol, which is independent of the halogen concentration.[7] Once formed, the electron-rich enol rapidly attacks the halogen (Cl₂, Br₂, or I₂). A key advantage of this method is its tendency to result in mono-halogenation. The introduction of the first electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making the subsequent protonation required for further enol formation less favorable.[6][7] This inherent "self-braking" mechanism is crucial for selectively producing compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Caption: Synthetic pathways for α-halogenated propiophenones.
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, providing clear steps and rationale for achieving high-yield synthesis.
Protocol 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one
This protocol is adapted from established methodologies for the selective α-bromination of propiophenones. [10]The use of a controlled temperature and specific catalyst ensures high yield and purity.
Objective: To synthesize 2-Bromo-1-(3-chlorophenyl)propan-1-one from 3'-Chloropropiophenone.
Materials:
-
3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one)
-
Liquid Bromine (Br₂)
-
Solvent (e.g., Chloroform or Acetic Acid)
-
Catalyst (e.g., AlCl₃, trace amount)
-
Four-neck round-bottom flask
-
Mechanical stirrer, dropping funnel, reflux condenser, thermometer
Procedure:
-
Setup: Assemble the four-neck flask with the stirrer, dropping funnel, condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging the Reactor: To the flask, add 3'-Chloropropiophenone (e.g., 0.2 mol, 33.7 g) and the chosen solvent (e.g., 50.0 g).
-
Catalyst Addition: Add a catalytic amount of AlCl₃ (e.g., 0.75 g).
-
Bromine Addition: Begin stirring and cool the mixture to approximately 15°C. Slowly add liquid bromine (e.g., 0.1 mol, 16.8 g) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction to proceed at 15°C for 2.5 to 4 hours. [10]Monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete, carefully distill off the solvent under reduced pressure.
-
Wash the remaining residue with cold water to remove any remaining acid and catalyst.
-
Dissolve the crude product in a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
-
-
Purification: Cool the solution to induce crystallization. Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified 2-bromo-3'-chloropropiophenone product.
-
Validation: Characterize the product by melting point (expected: 76-77°C) and spectroscopy (¹H NMR, ¹³C NMR) to confirm its identity and purity. [10]A reported yield for this type of procedure is approximately 97%. [10]
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol demonstrates the primary use of α-halogenated propiophenones as electrophiles in Sₙ2 reactions.
Objective: To synthesize an α-amino ketone from an α-halogenated propiophenone.
Materials:
-
2-Halo-1-(3-chlorophenyl)propan-1-one (Chloro or Bromo)
-
Primary or Secondary Amine (e.g., Piperidine)
-
Aprotic Polar Solvent (e.g., Acetonitrile or DMF)
-
Acid Scavenger (e.g., K₂CO₃ or Et₃N)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the 2-halo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in the chosen solvent.
-
Reagent Addition: Add the acid scavenger (1.5 equivalents) followed by the amine (1.2 equivalents). The acid scavenger is crucial to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, which would otherwise protonate and deactivate the amine nucleophile.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC). The more reactive 2-bromo derivative will typically react faster and at a lower temperature than the 2-chloro derivative.
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts (e.g., KBr, KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired α-amino ketone.
-
Validation: Confirm the structure of the final product using NMR and mass spectrometry.
Conclusion and Strategic Outlook
The choice between 2-chloro-, 2-bromo-, and 2-iodo-1-(3-chlorophenyl)propan-1-one is a critical decision in synthetic design.
-
2-Chloro-1-(3-chlorophenyl)propan-1-one represents the workhorse intermediate, offering an excellent compromise between reactivity, stability, and cost-effectiveness. It is ideal for large-scale synthesis and reactions involving strong nucleophiles.
-
2-Bromo-1-(3-chlorophenyl)propan-1-one is the reagent of choice when higher reactivity is needed, allowing for milder reaction conditions or the use of less potent nucleophiles. Its enhanced performance justifies its moderately higher cost in many research and development contexts.
-
2-Iodo-1-(3-chlorophenyl)propan-1-one , while the most reactive, is typically reserved for challenging transformations where the superior leaving group ability of iodide is essential. Its higher cost and lower stability make it less common for general applications.
Ultimately, by understanding the distinct synthetic profiles of these halogenated analogs, researchers can optimize their synthetic routes, improve yields, and accelerate the discovery and development of next-generation pharmaceuticals.
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Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
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Khan Academy. (2021, February 13). Alpha Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, January 7). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 22). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. PMC. Retrieved from [Link]
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Organic Chemistry. (2019, January 9). uses for alpha-halogenated carbonyl compounds. YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Chloro-Substituted Cathinone Derivatives versus Classical Cathinones
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activity of chloro-substituted synthetic cathinones, using "2-Chloro-1-(3-chlorophenyl)propan-1-one" as a structural precursor, against well-characterized classical cathinones. We will delve into structure-activity relationships, mechanisms of action at monoamine transporters, and the experimental protocols used to determine these properties.
Introduction: The Evolving Landscape of Synthetic Cathinones
Synthetic cathinones, β-keto analogues of amphetamine, represent a vast and continuously evolving class of new psychoactive substances (NPS).[1][2][3] Their psychoactive effects stem from their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1][4][5] The biological activity of these compounds is highly dependent on their chemical structure, where small modifications to the cathinone scaffold can drastically alter their potency, selectivity, and mechanism of action—shifting them from being primarily transporter inhibitors (like cocaine) to transporter substrates that induce neurotransmitter release (like amphetamine).[1][4]
This guide focuses on a specific structural class: chloro-substituted cathinones. We begin with the chemical intermediate, 2-Chloro-1-(3-chlorophenyl)propan-1-one, to understand how its derivatives gain potent biological activity. By comparing these chloro-derivatives, such as 3-Chloromethcathinone (3-CMC), to canonical synthetic cathinones like Mephedrone (4-MMC) and MDPV, we aim to elucidate the structure-activity relationships (SAR) governed by halogen substitution on the phenyl ring.
From Chemical Intermediate to Psychoactive Derivative
The compound 2-Chloro-1-(3-chlorophenyl)propan-1-one is a dichlorinated aromatic ketone.[6] In itself, it is not recognized as a psychoactive substance but serves as a critical building block in organic synthesis.[6] Its potential biological significance arises when it is chemically modified to produce active cathinone derivatives.
A primary transformation involves the nucleophilic substitution of the chlorine atom at the alpha-position (the 2-position of the propanone chain) with an amino group. For instance, reaction with methylamine would yield 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, commonly known as 3-Chloromethcathinone or 3-CMC. This transformation converts an inert precursor into a potent psychoactive compound.[7]
Below is a diagram illustrating the structural relationship between the precursor, its active derivative, and other well-known cathinones.
Quantitative Comparison of In Vitro Biological Activity
The potency of cathinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for transporter blockers or half-maximal effective concentration (EC₅₀) for transporter releasers. A lower value indicates higher potency. The ratio of activity at DAT versus SERT (DAT/SERT ratio) is often used as an indicator of abuse liability, with higher ratios suggesting more reinforcing, stimulant-like effects. [8]
| Compound | Target | Activity (IC₅₀/EC₅₀ in nM) | Mechanism | Reference |
|---|---|---|---|---|
| 3-Chloromethcathinone (3-CMC) | DAT | 453 (IC₅₀) | Releaser | [7] |
| NET | 242 (IC₅₀) | Releaser | [7] | |
| SERT | 67 (IC₅₀) | Releaser | [7] | |
| Mephedrone (4-MMC) | DAT | 116 (IC₅₀) | Releaser | [9] |
| NET | 44 (IC₅₀) | Releaser | [9] | |
| SERT | 56 (IC₅₀) | Releaser | [9] | |
| MDPV | DAT | 2.4 (IC₅₀) | Inhibitor | [9] |
| NET | 2.6 (IC₅₀) | Inhibitor | [9] | |
| SERT | 2,268 (IC₅₀) | Inhibitor | [9] | |
| Cocaine | DAT | 272 (IC₅₀) | Inhibitor | [9] |
| NET | 322 (IC₅₀) | Inhibitor | [9] | |
| SERT | 308 (IC₅₀) | Inhibitor | [9] | |
| Methamphetamine | DAT | 24.5 (EC₅₀) | Releaser | [5] |
| | SERT | 1796 (EC₅₀) | Releaser | [5]|
Analysis:
-
3-CMC acts as a relatively potent, non-selective releaser, with its highest potency at the serotonin transporter (SERT). This profile suggests it may produce mixed stimulant and empathogenic effects, similar to MDMA.
-
Mephedrone also acts as a non-selective releaser but shows slightly higher potency at DAT and NET compared to 3-CMC.
-
MDPV is a highly potent and selective DAT/NET inhibitor, with very weak action at SERT. This profile is consistent with powerful psychostimulant effects and a high potential for abuse. [5]* The meta-chloro substitution in 3-CMC results in a different selectivity profile compared to the para-methyl substitution in mephedrone, highlighting the critical role of substituent position on the phenyl ring in determining biological activity.
Experimental Protocols for Assessing Biological Activity
To ensure scientific rigor, the biological activities summarized above are determined using validated in vitro assays. Below are representative protocols for monoamine transporter uptake inhibition and release assays.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines a compound's ability to block the normal reuptake of neurotransmitters. It is a foundational method for identifying transporter inhibitors and determining their potency (IC₅₀).
Rationale: This protocol uses human embryonic kidney (HEK) 293 cells that have been genetically modified to express a high density of a specific human monoamine transporter (hDAT, hNET, or hSERT). This provides a clean and specific system to measure the interaction of a drug with its target without confounding variables from other neuronal proteins.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK 293 cells stably expressing the transporter of interest (e.g., hDAT) in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES, adjusted to pH 7.4.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 3-CMC) and control compounds (e.g., cocaine) in the assay buffer.
-
Pre-incubation: Wash the cells with KRH buffer. Add the various concentrations of the test compounds to the wells and pre-incubate for 10-20 minutes at 37°C. This allows the drug to bind to the transporters.
-
Initiation of Uptake: Add a solution containing a low concentration of a radiolabeled substrate (e.g., [³H]dopamine for hDAT assays) to each well to initiate the uptake process. The final concentration of the substrate should be near its Kₘ value for the transporter to ensure sensitive measurement.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This time is optimized to be within the linear range of substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer. The cold temperature immediately stops all transporter activity.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the control (vehicle-treated) wells. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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A Comparative Guide to the Synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-1-(3-chlorophenyl)propan-1-one, a crucial building block for various pharmaceuticals, including potential anticancer agents targeting IGF-1 receptor inhibitors, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, cost, and safety[1]. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Friedel-Crafts acylation and direct α-chlorination of a ketone precursor. By examining the experimental data, cost-benefit profiles, and safety considerations of each method, this document aims to empower researchers to make informed decisions for their specific laboratory or industrial needs.
Introduction to the Synthetic Pathways
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one primarily proceeds via two distinct chemical transformations. The first is a classic Friedel-Crafts acylation, a cornerstone of aromatic chemistry. The second, a direct chlorination, offers a more streamlined approach. The selection between these two pathways is not merely a matter of chemical preference but a strategic decision based on a holistic evaluation of their respective advantages and disadvantages.
Diagram of the Two Main Synthetic Pathways
Caption: A high-level overview of the two primary synthetic routes to 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Direct α-Chlorination |
| Starting Materials | 3-Chlorobenzene, 2-Chloropropionyl chloride | 1-(3-Chlorophenyl)propan-1-one |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Chlorinating Agent (e.g., SOCl₂, PCl₅) |
| Typical Yield | 65-75% | 70-85% |
| Purity (pre-purification) | Good to Excellent | Moderate to Good |
| Reaction Time | 4-12 hours | 2-6 hours |
| Scalability | Moderate | High |
| Key Advantages | Well-established, predictable regioselectivity. | Shorter reaction times, potentially higher yields. |
| Key Disadvantages | Stoichiometric amounts of corrosive Lewis acid, potential for polyacylation, moisture sensitive. | Formation of polychlorinated byproducts, handling of hazardous chlorinating agents. |
In-Depth Analysis of Each Synthesis Method
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation route involves the electrophilic aromatic substitution of 3-chlorobenzene with 2-chloropropionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
Caption: The mechanism of Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: A solution of 2-chloropropionyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, 3-chlorobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cautiously poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Cost-Benefit Analysis: Friedel-Crafts Acylation
-
Cost: The primary cost drivers for this method are the starting materials, 3-chlorobenzene and 2-chloropropionyl chloride, and the Lewis acid catalyst, aluminum chloride. While the individual costs of these reagents are relatively moderate, the need for stoichiometric amounts of the catalyst can increase the overall expense, especially on a larger scale.
-
Benefits: This method offers good regioselectivity due to the directing effect of the chloro substituent on the benzene ring. The reaction is well-documented and generally provides a product of good purity after workup, which can simplify the purification process.
-
Drawbacks: The major drawbacks are the handling of highly corrosive and moisture-sensitive aluminum chloride and the generation of acidic waste streams. The reaction is also susceptible to polyacylation if the reaction conditions are not carefully controlled.
Method 2: Direct α-Chlorination of 1-(3-Chlorophenyl)propan-1-one
This method involves the direct chlorination at the α-position of the pre-synthesized ketone, 1-(3-chlorophenyl)propan-1-one. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Reaction Mechanism
Caption: The general mechanism of direct α-chlorination of a ketone.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: A round-bottom flask is charged with 1-(3-chlorophenyl)propan-1-one (1.0 equivalent) and a suitable solvent, such as dichloromethane or chloroform.
-
Reagent Addition: The chlorinating agent, for example, thionyl chloride (1.1 to 1.5 equivalents), is added dropwise to the solution at a controlled temperature, often at room temperature or slightly elevated temperatures. The reaction can be catalyzed by a small amount of a proton source like HCl.
-
Reaction Progression: The mixture is stirred for 2-6 hours, and the reaction progress is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Purification: The organic layer is dried and concentrated to yield the crude product, which is then purified by vacuum distillation or recrystallization.
Cost-Benefit Analysis: Direct α-Chlorination
-
Cost: The cost of the starting material, 1-(3-chlorophenyl)propan-1-one, is a significant factor. The chlorinating agents, such as thionyl chloride, are generally less expensive than the stoichiometric Lewis acids required for the Friedel-Crafts method.
-
Benefits: This method is often faster and can lead to higher yields compared to the Friedel-Crafts route. It is also more amenable to large-scale production due to the simpler reaction setup and workup.
-
Drawbacks: A significant challenge with this method is controlling the selectivity of the chlorination. The formation of di- and tri-chlorinated byproducts is a common issue, which can complicate the purification process and lower the isolated yield of the desired mono-chlorinated product. The chlorinating agents used are hazardous and require careful handling.
Safety and Environmental Considerations
Friedel-Crafts Acylation:
-
Hazards: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. The acylating agent, 2-chloropropionyl chloride, is also corrosive and a lachrymator. The reaction generates significant amounts of acidic waste.
-
Mitigation: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn. The quenching of the reaction should be performed slowly and with caution. The acidic waste must be neutralized before disposal according to institutional guidelines.
Direct α-Chlorination:
-
Hazards: Thionyl chloride and phosphorus pentachloride are highly toxic and corrosive. They react with moisture to produce toxic gases (SO₂ and HCl, or POCl₃ and HCl, respectively).
-
Mitigation: These reagents must be handled with extreme care in a fume hood. Inhalation and skin contact must be avoided. The workup procedure should be designed to safely neutralize the excess chlorinating agent and any acidic byproducts.
Conclusion and Recommendations
The choice between Friedel-Crafts acylation and direct α-chlorination for the synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one is a nuanced decision that depends on the specific priorities of the researcher or organization.
-
For small-scale laboratory synthesis where high purity of the initial product is a priority and the cost of the catalyst is less of a concern, the Friedel-Crafts acylation method is a reliable choice. Its well-understood mechanism and predictable regioselectivity can lead to a cleaner product, simplifying purification.
-
For larger-scale production where cost-effectiveness, shorter reaction times, and higher throughput are critical, the direct α-chlorination method is often more advantageous. However, this route requires careful optimization to control the formation of polychlorinated byproducts and robust safety protocols for handling the hazardous chlorinating agents.
Ultimately, a thorough cost-benefit analysis, considering not only the price of reagents but also the costs associated with reaction time, purification, waste disposal, and safety infrastructure, will guide the selection of the most appropriate synthetic strategy. It is also recommended to perform small-scale pilot reactions to optimize the chosen method for the specific laboratory conditions and desired product specifications.
References
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A Comparative Guide to Confirming the Structure of 2-Chloro-1-(3-chlorophenyl)propan-1-one Reaction Products
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the structures of products derived from the versatile α-haloketone, 2-Chloro-1-(3-chlorophenyl)propan-1-one. We move beyond simple procedural outlines to explore the chemical logic behind experimental design, ensuring that the methodologies presented are not only effective but also self-validating. The core principle of this guide is to empower researchers to confidently identify reaction outcomes by comparing potential products across distinct, well-characterized reaction pathways.
Introduction: The Synthetic Potential and Analytical Challenges of an α-Haloketone
2-Chloro-1-(3-chlorophenyl)propan-1-one is a member of the α-haloketone class of compounds, which are renowned for their utility as synthetic intermediates.[1][2] The reactivity of this molecule is dominated by two key electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom. The strong electron-withdrawing nature of the adjacent carbonyl group significantly enhances the polarity of the C-Cl bond, making the α-carbon particularly susceptible to nucleophilic attack.[1] This inherent reactivity allows for a diverse range of transformations, but it also necessitates a robust and systematic approach to product structure elucidation.
This guide will compare three primary reaction pathways originating from this starting material, providing the experimental and analytical protocols necessary to unambiguously confirm the identity of the resulting products.
-
Pathway A: Nucleophilic Substitution - Formation of α-amino ketones.
-
Pathway B: Diastereoselective Carbonyl Reduction - Formation of chlorohydrins.
-
Pathway C: Reductive Dehalogenation - Formation of the parent ketone.
The logical flow of investigation and the primary reaction pathways are illustrated below.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(3-chlorophenyl)propan-1-one
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-1-(3-chlorophenyl)propan-1-one is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing this specific dichlorinated aromatic ketone, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The core principle underpinning this protocol is that 2-Chloro-1-(3-chlorophenyl)propan-1-one is a halogenated organic compound .[1][2] This classification dictates its management as a regulated hazardous waste, prohibiting discharge to sanitary sewers or disposal by evaporation.[3]
Hazard Profile and Risk Assessment
A thorough understanding of the chemical's hazard profile is the first step in establishing a safe disposal workflow. While comprehensive toxicological data may be limited, its structural characteristics and data from related compounds inform the necessary precautions.
Key Chemical & Hazard Information
| Property | Value / Information | Rationale & Implications |
|---|---|---|
| Chemical Formula | C₉H₈Cl₂O[1] | The presence of carbon-halogen bonds classifies this as a halogenated organic compound, subject to specific EPA disposal regulations.[4][5][6] |
| Molecular Weight | 203.07 g/mol [1] | Standard molecular weight for stoichiometric and concentration calculations. |
| Known Hazards | Skin and eye irritation (inferred from similar compounds). | Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent contact. |
| Predicted Hazards | Potentially carcinogenic, mutagenic, or reprotoxic (CMR).[1] | Although based on computational models, this warrants handling with a high degree of caution to minimize exposure. |
| Incompatibilities | Strong oxidizing agents, strong bases.[7] | Waste must be segregated to prevent dangerous chemical reactions within the collection container. |
| Decomposition | Forms Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Chloride (HCl) gas upon combustion.[7] | Disposal via incineration requires specialized facilities with high-efficiency scrubbers to neutralize acidic gases.[4] |
Mandatory Personal Protective Equipment (PPE) Protocol
Prior to handling the pure substance or its waste, ensure the following PPE is worn to create a barrier against potential exposure.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection : Wear chemically resistant gloves. Given the chlorinated organic nature of the compound, nitrile gloves are a common standard, but always verify compatibility with your institution's safety office or the glove manufacturer's guidelines. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, such as cleaning up spills, a chemically resistant apron is recommended.[8]
-
Respiratory Protection : All handling of this chemical and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]
Waste Segregation and Container Management
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams are difficult, dangerous, and expensive to dispose of.
Step-by-Step Container Protocol:
-
Select the Correct Container : Use a designated container specifically for Halogenated Organic Liquid Waste . This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and be in good condition, free from leaks or external residue.[3] The original chemical container is often a suitable choice.[3]
-
Label the Container : Before adding any waste, affix a hazardous waste label. The label must be filled out completely and legibly, including:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "2-Chloro-1-(3-chlorophenyl)propan-1-one ".
-
The concentration or percentage of each component in the waste mixture.[9]
-
The accumulation start date (the date the first drop of waste is added).
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Maintain Container Integrity : The waste container must be kept tightly sealed at all times except when actively adding waste.[3][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Procedural Workflow for Disposal
The following workflow outlines the process from the point of waste generation to its final removal by trained professionals. This process must be conducted in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of generation and under the control of the operator.[9][10]
Caption: Waste Disposal Workflow from Lab Generation to Final EHS Disposition.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action. All personnel should be familiar with these procedures.
Small Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical absorbent spill kit suitable for organic solvents.
-
Collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a sealed, properly labeled hazardous waste container. Note that spill cleanup materials must also be disposed of as hazardous waste.[3]
-
Wipe the area clean with soap and water.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.
Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to this comprehensive guide, laboratory professionals can manage waste containing 2-Chloro-1-(3-chlorophenyl)propan-1-one with the highest standards of safety and environmental compliance, building a culture of trust and responsibility that extends beyond the product itself.
References
- 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem.
- 2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O - PubChem.
- Technical Resource Document: Treatment Technologies for Halogen
- SAFETY D
- 2-CHLORO-1-(3-CHLORO-PHENYL)-PROPAN-1-ONE | 34841-41-3 - ChemicalBook.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Chemical Compounds & Hazardous Waste - IN.gov.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
- 1-(3-Chlorophenyl)-1-propanone(34841-35-5) - ChemicalBook.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-1-(3-chlorophenyl)propan-1-one
As a Senior Application Scientist, my priority is to empower you, our valued researchers, to conduct your work not only with groundbreaking innovation but also with the highest standards of safety. This guide provides an in-depth, practical framework for the safe handling of 2-Chloro-1-(3-chlorophenyl)propan-1-one, a key intermediate in various synthetic pathways.[1] Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a deep understanding that fosters a culture of safety and scientific excellence in your laboratory.
Understanding the Risks: Hazard Profile of 2-Chloro-1-(3-chlorophenyl)propan-1-one
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Chloro-1-(3-chlorophenyl)propan-1-one is classified with the following hazards:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[2][3][4][5][6]
-
Serious Eye Irritation (Category 2): Can cause serious eye irritation.[2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3][4][5][6]
While comprehensive toxicological properties are not fully detailed in all available literature, the known irritation hazards necessitate stringent adherence to the protective measures outlined below.[7]
Core Directive: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for handling 2-Chloro-1-(3-chlorophenyl)propan-1-one.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes.[8] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk, to protect the entire face.[8][9] All eye and face protection must comply with ANSI Z87.1 standards.[8] |
| Hands | Chemical-Resistant Gloves | Prevents skin contact and irritation.[7] Inspect gloves for any signs of degradation or perforation before each use.[2] Given the chemical nature, neoprene or nitrile rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A standard lab coat provides a basic barrier. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][10][11] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation and respiratory tract irritation, all handling of this compound should be performed in a certified chemical fume hood.[7][12] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7][13] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 2-Chloro-1-(3-chlorophenyl)propan-1-one throughout its lifecycle in your lab.
Caption: Workflow for Safe Handling of 2-Chloro-1-(3-chlorophenyl)propan-1-one.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above.[7]
-
Prepare the work surface within the fume hood by ensuring it is clean and uncluttered. Have all necessary equipment and reagents ready to minimize movement in and out of the hood.
-
-
Handling and Use:
-
Retrieve the container of 2-Chloro-1-(3-chlorophenyl)propan-1-one from its designated storage area, which should be a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][7]
-
Perform all manipulations, including weighing and transferring, inside the chemical fume hood to prevent inhalation of any dust or vapors.[12]
-
-
Post-Handling and Decontamination:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment.
-
Carefully remove PPE, avoiding self-contamination.[2] Disposable gloves should be discarded as hazardous waste. Reusable PPE should be cleaned according to institutional guidelines.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can occur. Being prepared with a clear and immediate response plan is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[2][3][7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][7]
Spill Response
-
For small spills, use an inert absorbent material to collect the substance.
-
Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4][7]
-
Ensure adequate ventilation during cleanup.[7]
Disposal Plan
-
All waste containing 2-Chloro-1-(3-chlorophenyl)propan-1-one, including contaminated disposables, must be treated as hazardous waste.[2]
-
Dispose of the waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or in regular trash.
-
Containers should be tightly sealed and clearly labeled before being sent for disposal through your institution's environmental health and safety office.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Should you have any further questions, please do not hesitate to reach out to our technical support team.
References
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
PubChem. 2-Chloro-1-(3-chlorophenyl)propan-1-one. National Institutes of Health. Available from: [Link]
-
University of Hawaii at Manoa, CTAHR. UNIT 7: Personal Protective Equipment. Available from: [Link]
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Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]
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BHS Industrial Equipment. Personal Protective Kit (PPE Kit). Available from: [Link]
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Fisher Scientific. Safety Data Sheet: 3`-Chloropropiophenone. Available from: [Link]
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Chemsrc. 1-(2-Chlorophenyl)-1-propanone | CAS#:6084-17-9. Available from: [Link]
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- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
